2,3-Dichlorobenzoyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dichlorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBONBWJSFMTXLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062697 | |
| Record name | Benzoyl chloride, 2,3-dichloro- | |
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Molecular Weight |
209.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or light brown solid; mp = 30-32 deg C; [MSDSonline] | |
| Record name | 2,3-Dichlorobenzoyl chloride | |
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CAS No. |
2905-60-4, 25134-08-1 | |
| Record name | 2,3-Dichlorobenzoyl chloride | |
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| Record name | 2,3-Dichlorobenzoyl chloride | |
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| Record name | Benzoyl chloride, dichloro- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025134081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl chloride, dichloro- | |
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| Record name | Benzoyl chloride, 2,3-dichloro- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoyl chloride, 2,3-dichloro- | |
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| Record name | Dichlorobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.388 | |
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| Record name | 2,3-dichlorobenzoyl chloride | |
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| Record name | 2,3-DICHLOROBENZOYL CHLORIDE | |
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| Record name | 2,3-DICHLOROBENZOYL CHLORIDE | |
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Foundational & Exploratory
Physical and chemical properties of 2,3-Dichlorobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-Dichlorobenzoyl chloride, a key intermediate in organic synthesis. The information is curated for professionals in research and development, particularly in the pharmaceutical and chemical industries.
Core Physical and Chemical Properties
This compound is a halogenated aromatic compound with the chemical formula C₇H₃Cl₃O.[1][2][3] It appears as a white or colorless to light yellow powder, lump, or clear liquid.
Quantitative Data Summary
The following tables summarize the key quantitative physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₇H₃Cl₃O[1][2][3][4] |
| Molecular Weight | 209.46 g/mol [1][2][3][4] |
| CAS Number | 2905-60-4[1][2][3] |
| Appearance | White or Colorless to Light yellow powder to lump to clear liquid |
| Thermal Properties | Value |
| Melting Point | 29-32 °C[4] |
| Boiling Point | 257.2 ± 20.0 °C at 760 mmHg[4], 140 °C at 14 mmHg[5] |
| Flash Point | 105.9 ± 22.3 °C[4] |
| Physical Properties | Value |
| Density | 1.5 ± 0.1 g/cm³[4] |
| Solubility | Soluble in Toluene[5] |
Synthesis and Experimental Protocols
This compound is primarily synthesized through two main routes: the reaction of 2,3-dichlorobenzoic acid with a chlorinating agent or the hydrolysis of 2,3-dichlorobenzotrichloride.
From 2,3-Dichlorobenzoic Acid
A common laboratory and industrial method involves the reaction of 2,3-dichlorobenzoic acid with thionyl chloride.[1][6][7]
Experimental Protocol:
-
To a reaction vessel equipped with a reflux condenser and a stirring mechanism, add 2,3-dichlorobenzoic acid and an excess of thionyl chloride.
-
Heat the mixture to reflux and maintain for a period sufficient to ensure complete reaction (typically monitored by the cessation of gas evolution).
-
After the reaction is complete, distill off the excess thionyl chloride.
-
The crude this compound can then be purified by vacuum distillation.
From 2,3-Dichlorobenzotrichloride
This method involves the controlled hydrolysis of 2,3-dichlorobenzotrichloride.[1][6]
Experimental Protocol:
-
2,3-Dichlorotoluene undergoes photochlorination to produce 2,3-dichlorobenzotrichloride.[6][7]
-
The resulting 2,3-dichlorobenzotrichloride is then hydrolyzed. A reactor is loaded with 2,3-dichlorobenzotrichloride and a catalytic amount of a Lewis acid, such as zinc chloride (ZnCl₂).[1][6]
-
The mixture is heated to a temperature between 100 and 180 °C.[6][7]
-
Water is added dropwise to the heated mixture while maintaining the temperature.[1][6]
-
The reaction is allowed to proceed for several hours.[1]
-
The crude product is then purified by distillation to yield this compound.[1][6]
Caption: Synthesis pathways for this compound.
Chemical Reactivity and Applications
This compound is a reactive compound due to the presence of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution reactions.
A significant application of this compound is in the synthesis of the anti-epileptic drug lamotrigine.[6][7] In this multi-step synthesis, it serves as a precursor to 2,3-dichlorobenzoyl cyanide.
Reaction with Cuprous Cyanide:
This compound is reacted with cuprous cyanide (CuCN) to form 2,3-dichlorobenzoyl cyanide. This reaction is a key step in the synthesis of lamotrigine.[6][7]
Experimental Protocol:
-
A reactor is charged with this compound and cuprous cyanide.[6]
-
The mixture is heated to approximately 160-165 °C and stirred for several hours.[6]
-
After cooling, a solvent such as toluene is added.[6]
-
The inorganic salts are removed by filtration.[6]
-
The solvent is removed from the filtrate by distillation under reduced pressure.[6]
-
The crude 2,3-dichlorobenzoyl cyanide is then purified by crystallization.[6]
Caption: Role of this compound in Lamotrigine synthesis.
Safety and Handling
This compound is classified as a hazardous substance. It is corrosive and causes severe skin burns and eye damage.[8][9][10] It may also cause respiratory irritation.[8]
Handling Precautions:
-
Use only in a well-ventilated area, preferably under a chemical fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[10]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]
-
Keep away from incompatible materials.
-
Store in a tightly closed, corrosion-resistant container in a dry, cool, and well-ventilated place.[8][10]
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][10]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8][10]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Conclusion
This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its reactivity makes it a crucial building block in the synthesis of pharmaceuticals, most notably lamotrigine. A thorough understanding of its properties, synthesis, and handling procedures is essential for its safe and effective use in research and development.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound AldrichCPR 2905-60-4 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. 2,3-Dichlorobenzoyl | CAS#:2905-60-4 | Chemsrc [chemsrc.com]
- 5. This compound CAS#: 2905-60-4 [m.chemicalbook.com]
- 6. EP2024345B1 - Method for preparing lamotrigine and its intermediate this compound - Google Patents [patents.google.com]
- 7. US20090312544A1 - Method for preparing lamortrigine and its intermediate this compound - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound | C7H3Cl3O | CID 17944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
An In-Depth Technical Guide to 2,3-Dichlorobenzoyl Chloride
This technical guide provides a comprehensive overview of 2,3-Dichlorobenzoyl chloride, a significant chemical intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.
Core Properties of this compound
This compound is a reactive compound used in the synthesis of various pharmaceuticals and specialty chemicals. Its physical and chemical properties are critical for its application in further chemical reactions.
| Property | Value | Citations |
| Molecular Formula | C₇H₃Cl₃O | [1][2][3][4] |
| Molecular Weight | 209.46 g/mol | [1][2][4] |
| CAS Number | 2905-60-4 | [1][2] |
| Appearance | Yellow liquid or solid (powder to lump) | [5][6] |
| Melting Point | 30-32°C | [3] |
| Boiling Point | 257.2 ± 20.0 °C at 760 mmHg | [3] |
| Density | 1.5 ± 0.1 g/cm³ | [3] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through several methods. Below are detailed protocols for two common laboratory and industrial-scale syntheses.
Method 1: From 2,3-Dichlorobenzoic Acid
This method involves the reaction of 2,3-dichlorobenzoic acid with thionyl chloride.[2][7]
-
Materials: 2,3-dichlorobenzoic acid, thionyl chloride, inert atmosphere (e.g., nitrogen or argon).
-
Procedure:
-
To a reaction vessel equipped with a reflux condenser and a stirring mechanism, add 2,3-dichlorobenzoic acid (0.2 mol) and an excess of newly distilled thionyl chloride (100 ml, 1.35 mol).[5]
-
Add a calcium chloride drying tube to the top of the condenser.[5]
-
Heat the mixture to reflux with stirring. The reaction is typically carried out for 21 hours.[5]
-
After the reaction is complete, distill off the unreacted thionyl chloride.[5]
-
The remaining crude product is then purified by vacuum distillation to yield this compound. The fraction is collected at 146-148 °C / 4.13 kPa.[5]
-
Method 2: Hydrolysis of 2,3-Dichlorobenzotrichloride
This industrial method involves the hydrolysis of 2,3-dichlorobenzotrichloride, often produced via photochlorination of 2,3-dichlorotoluene.[7][8]
-
Materials: 2,3-dichlorobenzotrichloride, water, zinc chloride (ZnCl₂) catalyst.
-
Procedure:
-
Load a reactor with 366.5 g of 2,3-dichlorobenzotrichloride (96.0% assay, 1.33 moles) and 1 g of ZnCl₂.[4][8]
-
Add 24.0 g of water dropwise to the reactor over 1 hour while maintaining the temperature at 160-165°C.[4][8]
-
Upon completion of the addition, the crude product is distilled to yield 247.9 g of this compound with a purity of 98.9% (GC assay).[4][8] The yield for this process is approximately 88.0%.[4][8]
-
Application in Synthesis: Preparation of Lamotrigine Intermediate
This compound is a key starting material for the synthesis of 2,3-dichlorobenzoyl cyanide, an intermediate in the production of the antiepileptic drug Lamotrigine.[5][7]
Experimental Protocol: Synthesis of 2,3-Dichlorobenzoyl Cyanide
-
Materials: this compound, cuprous cyanide (CuCN), toluene.
-
Procedure:
-
A reactor is charged with 350.0 g of this compound (1.67 moles) and 200.0 g of cuprous cyanide.[7][8][9]
-
The mixture is heated to 160-165°C and stirred at this temperature for 7 hours.[7][8][9]
-
The reaction mixture is then cooled to 85°C, and 1200 ml of toluene is added.[7][8][9]
-
The mixture is stirred for 1 hour at 60°C, then cooled to 15°C to allow for the filtration of inorganic salts.[7][8][9]
-
Toluene is removed from the filtrate by distillation under reduced pressure at 55°C.[7][8][9]
-
The resulting crude product is crystallized from petroleum ether to give 323.3 g of 2,3-dichlorobenzoyl cyanide with a purity of 97.4%.[8][9]
-
Visualized Synthesis Workflow
The following diagram illustrates the synthetic pathway from 2,3-Dichlorotoluene to this compound, a key industrial manufacturing process.
Caption: Industrial synthesis of this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 2905-60-4 [chemicalbook.com]
- 3. 2,3-Dichlorobenzoyl | CAS#:2905-60-4 | Chemsrc [chemsrc.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound CAS#: 2905-60-4 [m.chemicalbook.com]
- 7. WO2007138075A1 - Method for preparing lamotrigine and its intermediate this compound - Google Patents [patents.google.com]
- 8. US20090312544A1 - Method for preparing lamortrigine and its intermediate this compound - Google Patents [patents.google.com]
- 9. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]
Structure and nomenclature of 2,3-Dichlorobenzoyl chloride
An In-Depth Technical Guide to 2,3-Dichlorobenzoyl Chloride For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a key chemical intermediate in organic synthesis. It covers the compound's fundamental structure, nomenclature, physicochemical properties, synthesis protocols, and significant reactions, with a focus on its application in the pharmaceutical industry.
Structure and Nomenclature
This compound is an acyl chloride derivative of benzoic acid, featuring two chlorine atoms substituted on the aromatic ring at positions 2 and 3. The presence of the reactive acyl chloride group makes it a valuable reagent for introducing the 2,3-dichlorobenzoyl moiety into various molecules.
Molecular Identifiers The compound is identified by several standard chemical registry numbers and notations.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 2905-60-4[1][2] |
| Molecular Formula | C₇H₃Cl₃O[2][3][4] |
| Molecular Weight | 209.46 g/mol [2][3][4] |
| InChI Key | YBONBWJSFMTXLE-UHFFFAOYSA-N[1] |
| SMILES | C1=CC(=C(C(=C1)Cl)Cl)C(=O)Cl[1] |
| Synonyms | Benzoyl chloride, 2,3-dichloro-; 2,3-Dichlorobenzoylchloride[1][4] |
Below is a diagram representing the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
This compound is typically a white or light brown solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| Physical State | White or light brown solid[1] |
| Melting Point | 29-32 °C[1][5] |
| Boiling Point | 257.2 ± 20.0 °C at 760 mmHg[5] 140 °C at 14 mmHg[6] |
| Density | 1.5 ± 0.1 g/cm³[5] |
| Flash Point | 105.9 ± 22.3 °C[5] |
| Solubility | Soluble in toluene[6] |
Synthesis of this compound
Several synthetic routes are employed for the preparation of this compound. A common and industrially significant method involves the hydrolysis of 2,3-dichlorobenzotrichloride. An alternative method is the reaction of 2,3-dichlorobenzoic acid with a chlorinating agent like thionyl chloride.[2][7]
The workflow for synthesis via hydrolysis of 2,3-dichlorobenzotrichloride is illustrated below.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis from 2,3-Dichlorobenzotrichloride
This protocol is based on a documented industrial synthesis method.[8]
Materials:
-
2,3-Dichlorobenzotrichloride (366.5 g, 96.0% assay, 1.33 moles)
-
Zinc chloride (ZnCl₂) (1 g)
-
Water (24.0 g)
Procedure:
-
A suitable reactor is charged with 366.5 g of 2,3-dichlorobenzotrichloride and 1 g of zinc chloride.[8]
-
The mixture is heated to a temperature range of 160-165 °C.[8]
-
While maintaining the temperature, 24.0 g of water is added dropwise over a period of 1 hour.[8]
-
Upon completion of the addition, the crude product is purified by distillation.[8]
-
The final product, this compound, is collected, yielding 247.9 g with a purity of 98.9% as determined by GC analysis (Yield: 88.0%).[8]
Key Reactions and Applications
This compound is a crucial intermediate in the synthesis of pharmaceuticals, most notably the anti-epileptic drug Lamotrigine.[8][9] The primary reaction involves its conversion to 2,3-dichlorobenzoyl cyanide, a direct precursor to Lamotrigine.[7][10]
The reaction pathway for the synthesis of the key intermediate, 2,3-dichlorobenzoyl cyanide, is shown below.
Caption: Synthesis of 2,3-Dichlorobenzoyl cyanide.
Experimental Protocol: Synthesis of 2,3-Dichlorobenzoyl Cyanide
This protocol details the conversion of this compound to its corresponding cyanide.[8]
Materials:
-
This compound (350.0 g, 1.67 moles)
-
Cuprous cyanide (200.0 g)
-
Toluene (1200 ml)
-
Petroleum ether
Procedure:
-
A reactor is loaded with 350.0 g of this compound and 200.0 g of cuprous cyanide.[8]
-
The reaction mixture is heated to 160-165 °C and stirred at this temperature for 7 hours.[8]
-
After the reaction period, the mixture is cooled to 85 °C, and 1200 ml of toluene is added.[8]
-
The mixture is stirred for 1 hour at 60 °C and then cooled to 15 °C.[8]
-
Inorganic salts are removed by filtration.[8]
-
Toluene is distilled from the filtrate at 55 °C under reduced pressure.[8]
-
The crude product is crystallized from petroleum ether to yield 323.3 g of 2,3-dichlorobenzoyl cyanide with an assay of 97.4% (Yield: 94.2%).[7]
Safety and Handling
This compound is a hazardous chemical that requires careful handling. It is classified as corrosive and can cause severe skin burns and eye damage.[1] It is also harmful if swallowed and is very toxic to aquatic life.[1] Appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Store in a corrosive-resistant container in a dry, dark place.[11]
References
- 1. This compound | C7H3Cl3O | CID 17944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 2905-60-4 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 2,3-Dichlorobenzoyl | CAS#:2905-60-4 | Chemsrc [chemsrc.com]
- 6. This compound CAS#: 2905-60-4 [m.chemicalbook.com]
- 7. US20090312544A1 - Method for preparing lamortrigine and its intermediate this compound - Google Patents [patents.google.com]
- 8. EP2024345B1 - Method for preparing lamotrigine and its intermediate this compound - Google Patents [patents.google.com]
- 9. Page loading... [wap.guidechem.com]
- 10. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]
- 11. 2905-60-4|2,3-Dichlorobenzoylchloride|BLD Pharm [bldpharm.com]
A Comprehensive Technical Guide to the Solubility of 2,3-Dichlorobenzoyl Chloride in Toluene and Other Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Qualitative Solubility Data
2,3-Dichlorobenzoyl chloride is a solid at room temperature and is known to be soluble in a range of common organic solvents. The following table summarizes the available qualitative solubility information. It is important to note that "soluble" is a qualitative term, and the actual concentration for a saturated solution can vary significantly between different solvents.
| Solvent | Solubility | Reference(s) |
| Toluene | Soluble | [1][2] |
| Xylene | Soluble (in refluxing conditions) | [3] |
| Chlorobenzene | Soluble (in refluxing conditions) | [3] |
| Ethers | Soluble | |
| Alcohols | Soluble | |
| Chloroform | Sparingly Soluble | |
| Methanol | Slightly Soluble | |
| Water | Insoluble (reacts) |
Experimental Protocol for Quantitative Solubility Determination
The following is a robust gravimetric method for determining the quantitative solubility of this compound in a specific organic solvent at a given temperature. This protocol is adapted from standard laboratory procedures for solubility determination.[4][5][6]
Objective: To determine the solubility of this compound in a selected organic solvent (e.g., toluene) at a specified temperature in g/100 mL.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade, anhydrous)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer
-
Inert gas (e.g., nitrogen or argon)
-
Filtration apparatus (e.g., syringe with a PTFE filter)
-
Pre-weighed, dry glass vials with airtight septa
-
Analytical balance (accurate to ±0.0001 g)
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add a known volume of the selected organic solvent to a series of glass vials.
-
To each vial, add an excess amount of this compound. An excess is ensured when undissolved solid remains after equilibration.
-
Seal the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature.
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation. Gentle agitation is necessary to facilitate dissolution.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a few hours to let the undissolved solid settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) syringe fitted with a PTFE filter. This step is critical to avoid crystallization of the solute during transfer.
-
-
Gravimetric Analysis:
-
Dispense the filtered, saturated solution into a pre-weighed, dry vial.
-
Record the exact weight of the vial containing the solution.
-
Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.
-
Once the solvent is fully evaporated, place the vial in a drying oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Record the final weight of the vial containing the dry solute.
-
-
Calculation:
-
Calculate the weight of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.
-
Calculate the weight of the solvent by subtracting the weight of the dissolved solute from the total weight of the solution.
-
Express the solubility in g/100 mL of the solvent.
-
Mandatory Visualizations
Experimental Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in the gravimetric determination of solubility.
Synthetic Pathway from this compound to Lamotrigine
This compound is a crucial starting material in the industrial synthesis of Lamotrigine. The following diagram outlines a common synthetic route.[3][7][8][9]
References
- 1. This compound CAS#: 2905-60-4 [m.chemicalbook.com]
- 2. This compound | 2905-60-4 [amp.chemicalbook.com]
- 3. Production Method of Lamotrigine - Chempedia - LookChem [lookchem.com]
- 4. pharmajournal.net [pharmajournal.net]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. uomosul.edu.iq [uomosul.edu.iq]
- 7. EP2024345B1 - Method for preparing lamotrigine and its intermediate this compound - Google Patents [patents.google.com]
- 8. US20090312544A1 - Method for preparing lamortrigine and its intermediate this compound - Google Patents [patents.google.com]
- 9. WO2007138075A1 - Method for preparing lamotrigine and its intermediate this compound - Google Patents [patents.google.com]
Technical Guide: Physicochemical Properties and Synthesis of 2,3-Dichlorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physicochemical properties of 2,3-dichlorobenzoyl chloride, a crucial intermediate in the synthesis of various pharmaceutical compounds. This document includes its melting and boiling points, alongside detailed experimental protocols for its synthesis.
Core Physicochemical Data
The melting and boiling points of this compound are critical parameters for its handling, purification, and use in subsequent chemical reactions. The data, collated from various sources, are presented below.
| Property | Value | Conditions |
| Melting Point | 29 - 32°C | Ambient Pressure |
| Boiling Point | 140°C | 14 mmHg |
| Boiling Point | 257.2°C | 760 mmHg |
Note: The melting point is reported as a range, which is typical for chemical compounds and reflects minor variations in purity and experimental conditions. The boiling point is provided at both reduced and atmospheric pressure.
Experimental Protocols for Synthesis
The synthesis of this compound can be achieved through several methods. Below are detailed protocols for two common laboratory-scale and industrial-scale preparations.
Method 1: From 2,3-Dichlorobenzoic Acid and Thionyl Chloride
This method is a standard laboratory procedure for the conversion of a carboxylic acid to an acyl chloride.
Materials:
-
2,3-Dichlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Inert solvent (e.g., toluene)
-
Reaction flask with a reflux condenser and a gas outlet to a trap for acidic gases (HCl and SO₂)
Procedure:
-
In a well-ventilated fume hood, charge a round-bottom flask with 2,3-dichlorobenzoic acid.[1][2][3]
-
Add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. An inert solvent such as toluene can also be added.
-
Slowly heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, typically after several hours of reflux, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent by distillation, initially at atmospheric pressure and then under reduced pressure.
-
The resulting crude this compound can be purified by fractional distillation under reduced pressure to yield the final product.
Method 2: Photochlorination of 2,3-Dichlorotoluene followed by Hydrolysis
This industrial-scale method involves the free-radical chlorination of the methyl group of 2,3-dichlorotoluene to form 2,3-dichlorobenzotrichloride, which is then hydrolyzed.[3]
Step 1: Photochlorination of 2,3-Dichlorotoluene
Materials:
-
2,3-Dichlorotoluene
-
Chlorine gas (Cl₂)
-
UV light source (e.g., high-pressure mercury lamp)
-
Photochlorination reactor
Procedure:
-
Charge the photochlorination reactor with 2,3-dichlorotoluene.
-
Heat the reactor to a temperature between 60-140°C.
-
Initiate the flow of chlorine gas into the reactor while simultaneously irradiating the mixture with UV light.
-
Continue the reaction until the desired conversion to 2,3-dichlorobenzotrichloride is achieved, as monitored by gas chromatography (GC).
-
Once the reaction is complete, stop the chlorine flow and UV irradiation.
Step 2: Hydrolysis of 2,3-Dichlorobenzotrichloride
Materials:
-
2,3-Dichlorobenzotrichloride (from Step 1)
-
Water
-
Reaction vessel equipped for heating and distillation
Procedure:
-
Transfer the crude 2,3-dichlorobenzotrichloride to a suitable reactor.
-
Add a catalytic amount of a Lewis acid, such as zinc chloride.[1][4]
-
Heat the mixture to a temperature of approximately 160-165°C.[1][4]
-
Carefully add water dropwise to the heated mixture. The hydrolysis reaction will produce this compound and hydrogen chloride gas.
-
After the addition of water is complete, the crude product is purified by distillation under reduced pressure to yield this compound.[1][4]
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the two-step synthesis of this compound starting from 2,3-dichlorotoluene.
Caption: Synthesis workflow for this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 2905-60-4 [chemicalbook.com]
- 3. US20090312544A1 - Method for preparing lamortrigine and its intermediate this compound - Google Patents [patents.google.com]
- 4. EP2024345B1 - Method for preparing lamotrigine and its intermediate this compound - Google Patents [patents.google.com]
An In-Depth Technical Guide on the Reactivity and Stability of 2,3-Dichlorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dichlorobenzoyl chloride is a pivotal chemical intermediate, particularly in the synthesis of pharmaceuticals like lamotrigine.[1][2] Its reactivity, governed by the electrophilic acyl chloride group and influenced by the dichlorinated aromatic ring, dictates its utility and handling requirements. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, presenting available quantitative data, detailed experimental protocols for its analysis, and visualizations of its core chemical transformations. Understanding these characteristics is crucial for optimizing synthetic routes, ensuring process safety, and maintaining product purity in drug development and other chemical industries.
Chemical and Physical Properties
This compound is a solid at room temperature, appearing as a white or light brown substance.[3] It is characterized by its high reactivity, particularly its sensitivity to moisture.[4] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₃Cl₃O | [5] |
| Molecular Weight | 209.46 g/mol | [5] |
| CAS Number | 2905-60-4 | [5] |
| Melting Point | 30-32 °C | [3][6] |
| Boiling Point | 140 °C at 14 mmHg | [7] |
| Appearance | White or light brown solid | [3] |
| Solubility | Soluble in Toluene | [7][8] |
Reactivity Profile
The reactivity of this compound is dominated by the acyl chloride functional group, a highly reactive acylating agent. The presence of two chlorine atoms on the benzene ring further influences the electrophilicity of the carbonyl carbon.
Nucleophilic Acyl Substitution
This compound readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles. This is the cornerstone of its synthetic utility. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the elimination of the chloride leaving group.
Caption: General mechanism of nucleophilic acyl substitution of this compound.
Common nucleophilic reactions include:
-
Hydrolysis: Reaction with water to form 2,3-dichlorobenzoic acid. This reaction is rapid and is a primary consideration for the handling and storage of the compound.[9]
-
Alcoholysis/Phenolysis: Reaction with alcohols or phenols to yield the corresponding esters.
-
Aminolysis: Reaction with ammonia or amines to produce amides.
-
Cyanation: Reaction with a cyanide source, such as cuprous cyanide, to form 2,3-dichlorobenzoyl cyanide. This is a key step in the synthesis of lamotrigine.[1]
Solvolysis Kinetics
Stability
The stability of this compound is a critical factor in its storage, handling, and application in multi-step syntheses.
Hydrolytic Stability
Acyl chlorides are generally highly susceptible to hydrolysis, and this compound is no exception. It reacts with atmospheric moisture, leading to the formation of 2,3-dichlorobenzoic acid and hydrochloric acid.[9] Therefore, it must be stored under anhydrous conditions in tightly sealed containers.
Thermal Stability
While specific thermal decomposition studies such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound are not extensively reported in the literature, its synthesis protocols provide an indication of its thermal stability. The compound is typically purified by vacuum distillation at temperatures up to 160-165 °C, suggesting it is stable for short periods at these temperatures.[10][11] Prolonged heating at elevated temperatures, however, may lead to decomposition.
Experimental Protocols
Synthesis of this compound from 2,3-Dichlorobenzotrichloride
This protocol is adapted from a patented industrial process.[10]
Materials:
-
2,3-Dichlorobenzotrichloride
-
Zinc chloride (ZnCl₂) (catalyst)
-
Water
Procedure:
-
A reactor is charged with 2,3-dichlorobenzotrichloride and a catalytic amount of ZnCl₂.
-
The mixture is heated to 100 °C and then further heated to 160-165 °C.
-
Water is added dropwise to the reactor while maintaining the temperature at 160-165 °C. The addition time can vary from 1 to 7 hours.
-
After the addition is complete, the crude product is purified by distillation under reduced pressure.
Caption: Workflow for the synthesis of this compound.
Determination of Hydrolysis Rate by Conductance Measurement
This is a general protocol for monitoring the hydrolysis of an acyl chloride.[6]
Principle: The hydrolysis of this compound produces hydrochloric acid, which increases the conductivity of the solution. The rate of reaction can be determined by monitoring the change in conductance over time.
Apparatus:
-
Conductivity meter and probe
-
Constant temperature bath
-
Reaction vessel
Procedure:
-
Prepare a solution of this compound in a suitable inert solvent (e.g., acetone).
-
Place a known volume of the solvent or a solvent-water mixture in the reaction vessel and allow it to equilibrate to the desired temperature in the constant temperature bath.
-
Immerse the conductivity probe in the solvent.
-
Initiate the reaction by injecting a small, known amount of the this compound solution into the reaction vessel with vigorous stirring.
-
Record the conductance of the solution at regular time intervals until the reaction is complete (i.e., the conductance becomes constant).
-
The pseudo-first-order rate constant can be determined by plotting ln(G∞ - Gt) versus time, where Gt is the conductance at time t and G∞ is the final conductance.
Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)
This is a general protocol for TGA.
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This can be used to determine the onset of thermal decomposition.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA sample pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound.[3] It causes severe skin burns and eye damage.[3] It is also harmful if swallowed and very toxic to aquatic life.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood. Store in a cool, dry place away from moisture and incompatible materials such as bases and oxidizing agents.
Conclusion
This compound is a highly reactive and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its reactivity is centered around nucleophilic acyl substitution, making it a valuable precursor for a wide range of compounds. However, its high reactivity also necessitates careful handling and storage to prevent hydrolysis and ensure safety. While specific quantitative data on its stability is limited, information from related compounds and its synthetic procedures provide a solid foundation for its effective use in research and development. Further studies focusing on its thermal decomposition pathways and detailed hydrolysis kinetics would be beneficial for process optimization and safety assessments.
References
- 1. researchgate.net [researchgate.net]
- 2. US20090312544A1 - Method for preparing lamortrigine and its intermediate this compound - Google Patents [patents.google.com]
- 3. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 2905-60-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. asianpubs.org [asianpubs.org]
- 6. scholarworks.uni.edu [scholarworks.uni.edu]
- 7. Solvolysis of substituted benzoyl chlorides in nonionic and mixed micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. SN2 character of hydrolysis of benzoyl chloride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. EP2024345B1 - Method for preparing lamotrigine and its intermediate this compound - Google Patents [patents.google.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Guide to the Material Safety Data Sheet for 2,3-Dichlorobenzoyl Chloride
Audience: Researchers, Scientists, and Drug Development Professionals Chemical: 2,3-Dichlorobenzoyl chloride CAS No: 2905-60-4[1][2][3] Molecular Formula: C₇H₃Cl₃O[1][4][5]
This document provides a comprehensive overview of the safety data for this compound, including its physical and chemical properties, known hazards, and handling procedures, as compiled from various material safety data sheets.
Section 1: Chemical and Physical Properties
The following tables summarize the key physical and chemical properties of this compound. This data is essential for safe handling, storage, and use in a laboratory setting.
| Identifier | Value |
| IUPAC Name | This compound[4] |
| CAS Number | 2905-60-4[1][2][3][4][5][6] |
| Molecular Weight | 209.46 g/mol [7][8] |
| Molecular Formula | C₇H₃Cl₃O[1][4][5][7][9] |
| Physical Property | Value |
| Appearance | White or light brown solid; may also appear as a colorless to light yellow powder, lump, or clear liquid[4][6][10] |
| Melting Point | 29-32 °C[5][6] |
| Boiling Point | 257.2 ± 20.0 °C at 760 mmHg[5] |
| 140 °C at 14 mmHg[6][10] | |
| Density | 1.5 ± 0.1 g/cm³[5] |
| Flash Point | 105.9 ± 22.3 °C[5] |
| Solubility | Soluble in Toluene[6][10] |
Section 2: Hazard Identification and Classification
This compound is classified as a hazardous chemical. The GHS hazard classifications are summarized below.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[4][11][12] |
| Serious Eye Damage/Irritation | 1 | H314: Causes severe skin burns and eye damage[2][11] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory System) | H335: May cause respiratory irritation[11] |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life[4] |
| Corrosive to Metals | 1 | H290: May be corrosive to metals[6][8] |
GHS Pictograms: Corrosion; Exclamation Mark[8]
Signal Word: Danger[3][4][6][11]
Section 3: Toxicological Information
While detailed toxicological studies for this compound are not fully documented in publicly available safety data sheets, the primary hazards are identified as follows:
-
Dermatotoxin: Causes skin burns[4].
-
Toxic Pneumonitis: Inhalation may induce inflammation of the lungs[4].
-
Corrosive Effects: The product is a corrosive material. Ingestion can cause severe swelling and damage to delicate tissues, with a danger of perforation of the stomach or esophagus[2].
-
Inhalation Hazard: Material is destructive to the tissues of the mucous membranes and upper respiratory tract[11]. Symptoms can include coughing, shortness of breath, headache, and nausea[11].
Section 4: Experimental Protocols
Detailed experimental protocols for the toxicological and physical hazard data cited in the material safety data sheets for this compound are not explicitly provided. The hazard classifications are typically derived from studies conducted according to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA).
For instance:
-
Skin Corrosion/Irritation (e.g., OECD Test Guideline 404): This test typically involves applying the substance to the skin of a rabbit and observing for effects such as necrosis, erythema, and edema over a period of time.
-
Acute Oral Toxicity (e.g., OECD Test Guideline 401 or 420): This involves the administration of the substance to rats, usually via gavage, to determine the dose at which 50% of the test animals die (LD50).
-
Eye Damage/Irritation (e.g., OECD Test Guideline 405): This test involves applying the test substance to the eye of an animal (historically rabbits) and observing for effects on the cornea, iris, and conjunctiva.
Without access to the primary toxicological reports, the specific methodologies, such as the animal model, dosage, and observation periods, for this compound cannot be detailed here. Researchers should treat this chemical with the caution appropriate for a substance classified as causing severe skin burns, eye damage, and respiratory irritation[11][12].
Section 5: Safety and Handling Workflow
The following diagram illustrates the logical workflow for the safe handling and emergency response for this compound.
References
- 1. kmpharma.in [kmpharma.in]
- 2. fishersci.com [fishersci.com]
- 3. kscl.co.in [kscl.co.in]
- 4. This compound | C7H3Cl3O | CID 17944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3-Dichlorobenzoyl | CAS#:2905-60-4 | Chemsrc [chemsrc.com]
- 6. This compound | 2905-60-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. This compound, 97% - 2905-60-4 - Manufacturers & Suppliers in India [ottokemi.com]
- 9. fishersci.es [fishersci.es]
- 10. This compound CAS#: 2905-60-4 [m.chemicalbook.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to the Key Hazards and Toxicity of 2,3-Dichlorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the key hazards and available toxicity information for 2,3-Dichlorobenzoyl chloride (CAS No: 2905-60-4). The document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who may handle or utilize this compound. It consolidates data on chemical and physical properties, known health effects, reactivity hazards, and safe handling procedures. Due to the limited availability of specific toxicological studies on this compound, this guide also furnishes detailed, standardized experimental protocols based on OECD Guidelines for the Testing of Chemicals. These protocols provide a framework for conducting necessary safety and toxicity assessments.
Chemical and Physical Properties
This compound is a halogenated monoaromatic compound.[1] It is a white or light brown solid at room temperature.[1]
| Property | Value | Reference |
| CAS Number | 2905-60-4 | [1][2][3][4] |
| Molecular Formula | C₇H₃Cl₃O | [1][3][5][6] |
| Molecular Weight | 209.46 - 209.5 g/mol | [1][3][5][6] |
| Physical Description | White or light brown solid | [1] |
| Melting Point | 30-32 °C | [1] |
| Synonyms | Benzoyl chloride, 2,3-dichloro-; this compound | [1][2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical. The primary hazards are its corrosive nature and acute toxicity.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][5] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[1][2][7] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][7] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life[1] |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects[5] |
GHS Pictograms:
Signal Word: Danger[1][2][5][7]
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[2] However, the available data and classifications indicate significant health risks upon exposure.
Acute Toxicity
| Route | Endpoint | Species | Value | Remarks | Reference |
| Oral | LD50 | Rat | >10,000 mg/kg | Behavioral: Somnolence (general depressed activity) | [3] |
Note: The reported LD50 value of >10,000 mg/kg appears inconsistent with the GHS classification of "Harmful if swallowed." Further investigation is warranted.
Skin and Eye Irritation/Corrosion
This compound is classified as causing severe skin burns and eye damage.[1][2][7] Contact with skin or eyes can lead to serious, irreversible damage.[7] It is considered a dermatotoxin, causing skin burns.[1]
Respiratory System Effects
Inhalation of this compound may cause respiratory irritation.[2][7] It can be destructive to the tissues of the mucous membranes and upper respiratory tract, with symptoms including coughing, shortness of breath, headache, and nausea.[7] Inhalation may also lead to toxic pneumonitis, an inflammation of the lungs.[1]
Carcinogenicity, Mutagenicity, and Reproductive Toxicity
There is currently no data available to classify this compound regarding its carcinogenic, mutagenic, or reproductive effects.[2][7]
Reactivity and Stability
-
Reactivity: This compound reacts with water, generating heat and gases.[7] It can also react with some metals upon exposure to water, releasing highly flammable/explosive hydrogen gas.[7]
-
Chemical Stability: The product is stable under normal handling and storage conditions.[7]
-
Conditions to Avoid: Moisture, heat, sparks, and flames.[7]
-
Incompatible Materials: Strong bases, alcohols, oxidizing agents, and water.[7]
-
Hazardous Decomposition Products: Under fire conditions, thermal decomposition can generate carbon oxides and hydrogen chloride.[7]
Experimental Protocols
Due to the limited specific toxicological data for this compound, the following section details standardized methodologies based on OECD (Organisation for Economic Co-operation and Development) guidelines for key toxicological endpoints. These protocols are provided as a reference for researchers designing studies to assess the toxicity of this or similar compounds.
Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
This method is designed to assess the acute oral toxicity of a substance.
Caption: Workflow for Acute Oral Toxicity Testing (OECD 420).
Methodology:
-
Animal Selection: Healthy, young adult female rats are typically used.[8]
-
Housing and Fasting: Animals are housed individually. Food is withheld overnight before administration of the test substance.[8]
-
Dose Administration: The substance is administered as a single dose by oral gavage.[8] Dosing is performed in a stepwise manner using fixed doses (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is chosen based on a preliminary sighting study.[8]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[8]
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.[8]
In Vitro Skin Corrosion: Reconstructed Human Epidermis (RHE) Test Method (OECD 431)
This in vitro test is used to assess the potential of a chemical to cause skin corrosion.
Methodology:
-
Test System: A reconstructed human epidermis (RhE) model, which mimics the properties of the upper layers of human skin, is used.
-
Application: The test chemical is applied topically to the RhE tissue.
-
Exposure: Tissues are exposed to the chemical for a defined period.
-
Viability Assessment: After exposure, the viability of the tissues is determined using a cell viability assay (e.g., MTT assay).
-
Classification: A chemical is identified as corrosive if it causes a significant decrease in cell viability below a certain threshold.
Acute Eye Irritation/Corrosion (OECD 405)
This in vivo test evaluates the potential of a substance to cause irritation or corrosion to the eyes.
Caption: Sequential approach for acute eye irritation/corrosion testing.
Methodology:
-
Weight-of-Evidence Analysis: Before in vivo testing, a thorough review of existing data is conducted to assess the potential for eye irritation or corrosion.[7][9]
-
Animal Selection: The albino rabbit is the preferred species.[7][9] Animals are examined for pre-existing eye defects before the study.[7][9]
-
Dose Administration: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal.[7][10] The other eye serves as a control.[7][10]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[10] Ocular lesions (in the cornea, iris, and conjunctiva) are scored.[10]
-
Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.[10]
Aquatic Toxicity Testing
To assess the environmental hazard, aquatic toxicity is evaluated on organisms representing different trophic levels.
Caption: Standard aquatic toxicity testing workflow.
Methodologies:
-
Acute Toxicity to Fish (OECD 203): The median lethal concentration (LC50) is determined, which is the concentration that kills 50% of the test fish within a 96-hour exposure period.[11]
-
Acute Toxicity to Daphnia (OECD 202): The median effective concentration (EC50) for immobilization is determined after a 48-hour exposure.[11]
-
Toxicity to Algae (OECD 201): The EC50, the concentration causing a 50% reduction in growth or growth rate, is determined over a 72-hour period.[11]
Safe Handling and Storage
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[2] Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a face shield.[2][7] Avoid breathing dust, fumes, or vapors.[7] Do not get in eyes, on skin, or on clothing.[2]
-
Storage: Store in a cool, dry, well-ventilated area.[7][12] Keep the container tightly closed and protected from moisture.[2][7] Store away from incompatible materials such as strong bases, alcohols, and oxidizing agents.[7][12]
First Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[7] Seek immediate medical attention.[7]
-
Skin Contact: Immediately take off all contaminated clothing.[7] Rinse the skin with plenty of water.[7] Seek immediate medical attention.[7]
-
Eye Contact: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing.[7] Seek immediate medical attention.[7]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[7] Seek immediate medical attention.[7]
Conclusion
This compound is a hazardous chemical that requires careful handling due to its corrosive properties and potential for acute toxicity. While there is a significant lack of comprehensive toxicological data for this specific compound, the available information strongly indicates that it poses a considerable risk to human health and the environment. Researchers and professionals must adhere to strict safety protocols when handling this substance. The standardized OECD testing guidelines provided in this document offer a framework for generating the necessary data to perform a thorough risk assessment. It is strongly recommended that further toxicological studies be conducted to fully characterize the hazard profile of this compound.
References
- 1. siesascs.edu.in [siesascs.edu.in]
- 2. researchgate.net [researchgate.net]
- 3. delltech.com [delltech.com]
- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 5. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. oecd.org [oecd.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. oecd.org [oecd.org]
- 11. chemsafetypro.com [chemsafetypro.com]
- 12. oecd.org [oecd.org]
A Comprehensive Technical Guide to the Safe Handling, Storage, and Disposal of 2,3-Dichlorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides essential information and detailed protocols for the proper management of 2,3-Dichlorobenzoyl chloride (CAS No: 2905-60-4), a key intermediate in organic synthesis. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the protection of the environment.
Chemical and Physical Properties
This compound is a corrosive solid that requires careful handling.[1][2] Its key physical and chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₇H₃Cl₃O[1][3][4] |
| Molecular Weight | 209.46 g/mol [2][5][6] |
| Appearance | White to light yellow or light brown solid[1][2][7] |
| Melting Point | 30-32 °C[2][5] |
| Boiling Point | 257.2 ± 20.0 °C at 760 mmHg[5] |
| Flash Point | 105.9 ± 22.3 °C[5] |
| Density | 1.5 ± 0.1 g/cm³[5] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance with the following primary concerns:
-
Corrosive: Causes severe skin burns and eye damage.[1][2][6][8][9][10][11]
-
Irritant: May cause respiratory irritation.[8][9] It is also a lachrymator, meaning it can cause tearing.[8]
-
Harmful if Swallowed: Poses a risk of acute toxicity if ingested.[2][6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this chemical. The following diagram outlines the recommended PPE ensemble.
Caption: Recommended Personal Protective Equipment for handling this compound.
Safe Handling Protocol
Adherence to a strict handling protocol is essential to minimize exposure risk.
-
Work Area Preparation:
-
Chemical Handling:
-
Post-Handling Procedures:
Storage and Incompatibility
Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.
Storage Conditions
-
Keep containers securely sealed to prevent moisture contact, as the substance is moisture-sensitive.[8][12]
-
Store away from incompatible materials and foodstuffs.[1]
-
Protect containers from physical damage and check regularly for leaks.[1]
The following flowchart illustrates the logical steps for appropriate storage.
Caption: Logical workflow for the proper storage of this compound.
Incompatible Materials
Avoid contact with the following substances to prevent hazardous reactions:
-
Oxidizing agents[8]
-
Metals (may produce flammable hydrogen gas)[1]
-
Aluminum and galvanized containers should not be used.[1]
Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with running water for at least 15 minutes, holding eyelids apart.[1][8][9] Seek immediate medical attention.[1][8][9] |
| Skin Contact | Immediately flush the affected area with large amounts of water, using a safety shower if available.[1] Remove all contaminated clothing.[1][8] Continue flushing and seek immediate medical attention.[1][8] |
| Inhalation | Remove the individual to fresh air and keep them warm and at rest.[1][8] If not breathing, provide artificial respiration.[1][8] Seek immediate medical attention.[1][8] Inhalation may cause delayed lung edema.[1] |
| Ingestion | Rinse mouth with water.[1][8] Do NOT induce vomiting.[1][8][9] Seek immediate medical attention.[1][8][9] |
Spill Response Protocol
-
Evacuate: Clear all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For minor spills, use dry, inert absorbent material (e.g., sand or earth) and avoid generating dust.[1][8]
-
Collect: Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.[1][8]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident according to your institution's protocols.
The spill response workflow is visualized below.
Caption: Step-by-step workflow for responding to a this compound spill.
Disposal Considerations
This compound and any contaminated materials must be disposed of as hazardous waste.
-
Waste Collection: Place waste in a suitable, clearly labeled container.[1]
-
Regulatory Compliance: Disposal must be conducted at an authorized hazardous or special waste collection point in accordance with all local, regional, and national regulations.[1][8][9]
-
Professional Disposal: Chemical waste generators must consult with hazardous waste disposal experts to ensure complete and accurate classification and disposal.[9][13]
Transportation
For shipping purposes, this compound is classified as a corrosive solid.
-
Proper Shipping Name: CORROSIVE SOLID, ACIDIC, ORGANIC, N.O.S. (this compound)[1][9]
-
Hazard Class: 8 (Corrosive materials)[6]
-
Packaging: Must be transported in approved containers, such as lined metal or plastic drums, as recommended by the manufacturer.[1]
This guide is intended to provide comprehensive information for the safe management of this compound. Always refer to the most current Safety Data Sheet (SDS) for this chemical and adhere to your institution's specific safety protocols.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. This compound | C7H3Cl3O | CID 17944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. kmpharma.in [kmpharma.in]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. 2,3-Dichlorobenzoyl | CAS#:2905-60-4 | Chemsrc [chemsrc.com]
- 6. This compound AldrichCPR 2905-60-4 [sigmaaldrich.com]
- 7. This compound | 2905-60-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. chembk.com [chembk.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Schotten-Baumann Reaction with 2,3-Dichlorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Schotten-Baumann reaction is a versatile and widely used method for the synthesis of amides and esters.[1][2][3] It typically involves the acylation of an amine or alcohol with an acyl chloride or anhydride in the presence of a base.[1][3] This reaction is particularly significant in pharmaceutical and medicinal chemistry for the creation of stable amide bonds in a variety of molecular scaffolds.[4] The use of a biphasic system, consisting of an organic solvent and an aqueous basic solution, is a common feature of the Schotten-Baumann conditions.[2] The base serves to neutralize the hydrochloric acid generated during the reaction, which drives the equilibrium towards product formation.[4]
This document provides detailed application notes and a general protocol for conducting the Schotten-Baumann reaction using 2,3-dichlorobenzoyl chloride, a key intermediate in the synthesis of various pharmaceuticals, including the anticonvulsant drug Lamotrigine.
Reaction Mechanism and Workflow
The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The reaction can be broken down into three main steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (or oxygen of the alcohol) attacks the electrophilic carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate.[1]
-
Proton Transfer: A proton is transferred from the attacking nucleophile to the base present in the reaction medium.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as the leaving group, resulting in the formation of the corresponding N-substituted-2,3-dichlorobenzamide. The base neutralizes the HCl byproduct.[4]
A general workflow for the Schotten-Baumann reaction is depicted below.
The underlying chemical transformation is illustrated in the following diagram.
Experimental Protocol
This protocol provides a general procedure for the synthesis of an N-aryl-2,3-dichlorobenzamide via the Schotten-Baumann reaction. A classic example involves the reaction of aniline with benzoyl chloride.[1] The following is an adaptation for this compound.
Materials:
-
This compound
-
Substituted Aniline (or other primary/secondary amine)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH2Cl2) or Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of Amine Solution: In a flask equipped with a magnetic stir bar, dissolve the substituted aniline (1.0 equivalent) in dichloromethane (approximately 10-20 mL per gram of aniline).
-
Preparation of Aqueous Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
Reaction Setup: Place the flask containing the aniline solution in an ice bath on a magnetic stirrer and begin stirring. Slowly add the 10% sodium hydroxide solution (2.0-3.0 equivalents) to the aniline solution.
-
Addition of Acyl Chloride: Dissolve this compound (1.0-1.2 equivalents) in a minimal amount of dichloromethane. Transfer this solution to a dropping funnel and add it dropwise to the stirred biphasic mixture over a period of 30 minutes. Maintain the temperature of the reaction mixture between 0 and 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Presentation
The yield and purity of the final product are dependent on the specific substrates and reaction conditions. Below is a table summarizing typical quantitative data for Schotten-Baumann reactions.
| Parameter | Typical Value/Range | Notes |
| Reactant Ratio | ||
| Amine/Alcohol | 1.0 equivalent | Limiting reagent. |
| This compound | 1.0 - 1.2 equivalents | A slight excess may be used to ensure complete conversion of the amine/alcohol. |
| Base (e.g., NaOH) | 2.0 - 3.0 equivalents | To neutralize the HCl produced and maintain basic conditions. |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | Initial addition is often performed at low temperatures to control the exothermic reaction. |
| Reaction Time | 2 - 8 hours | Varies depending on the reactivity of the amine/alcohol. |
| Yield | 60 - 90% | Highly dependent on the specific substrates and purification method. For example, the synthesis of N-phenylbenzamide has been reported with a yield of 80%. |
Characterization Data:
The final product should be characterized by standard analytical techniques. For example, for N-(2,3-dichlorophenyl)benzamide :
| Technique | Expected Data |
| ¹H NMR | Aromatic protons will appear in the range of δ 7.0-8.5 ppm. The N-H proton will appear as a singlet, typically downfield. |
| ¹³C NMR | Carbonyl carbon will appear around δ 165 ppm. Aromatic carbons will be in the range of δ 120-140 ppm. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the product should be observed, along with isotopic patterns characteristic of the chlorine atoms. |
| Melting Point | A sharp melting point indicates a pure compound. |
Note: Specific spectral data should be acquired for each synthesized compound and compared with literature values if available.
Applications in Drug Development
The amide bond is a fundamental component of many pharmaceuticals. The Schotten-Baumann reaction provides a reliable method for the synthesis of amide-containing molecules that are intermediates or active pharmaceutical ingredients (APIs). The use of this compound in this reaction is particularly relevant for the synthesis of compounds with a dichlorophenyl moiety, a common feature in various bioactive molecules. For instance, this reaction is a key step in the synthesis of Lamotrigine, an anticonvulsant drug.
Safety Precautions
-
This compound is corrosive and a lachrymator. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction can be exothermic, especially during the addition of the acyl chloride. Proper temperature control is crucial.
-
Sodium hydroxide is a strong base and should be handled with care.
-
Organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.
By following this detailed protocol and considering the safety precautions, researchers can effectively utilize the Schotten-Baumann reaction for the synthesis of N-substituted-2,3-dichlorobenzamides for various applications in research and drug development.
References
Application Notes and Protocols for the Esterification of 2,3-Dichlorobenzoyl Chloride with Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2,3-dichlorobenzoate esters through the esterification of 2,3-dichlorobenzoyl chloride with a range of primary, secondary, and phenolic alcohols. The resulting esters are valuable intermediates in organic synthesis and play a significant role in the development of pharmaceuticals.
Introduction
The esterification of this compound with alcohols is a robust and versatile reaction for creating a diverse library of 2,3-dichlorobenzoate esters. These compounds are of particular interest in medicinal chemistry. For instance, 2,3-dichlorobenzoic acid, the precursor to the acyl chloride, is a key intermediate in the synthesis of the anticonvulsant medication Lamotrigine.[1] The ester derivatives serve as important building blocks for further molecular elaboration and can be utilized in prodrug strategies to enhance the pharmacokinetic properties of active pharmaceutical ingredients.
The reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the ester and hydrogen chloride as a byproduct. To drive the reaction to completion and neutralize the acidic byproduct, a base such as pyridine or triethylamine is commonly employed.
General Reaction Scheme
The general chemical equation for the esterification of this compound with an alcohol (R-OH) is depicted below:
Caption: General reaction for the esterification of this compound.
Experimental Protocols
The following section outlines detailed protocols for the esterification of this compound with representative primary, secondary, and phenolic alcohols.
Protocol 1: Synthesis of Ethyl 2,3-Dichlorobenzoate (a Primary Alcohol Ester)
This protocol details the reaction of this compound with ethanol in the presence of a base.
Materials:
-
This compound
-
Anhydrous ethanol
-
Anhydrous pyridine
-
Anhydrous diethyl ether
-
5% Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of anhydrous ethanol (1.2 eq) and anhydrous pyridine (1.2 eq) in anhydrous diethyl ether.
-
Add the ethanol-pyridine solution dropwise to the stirred solution of this compound over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold 5% hydrochloric acid solution to neutralize the excess pyridine.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 5% hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude ethyl 2,3-dichlorobenzoate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of Isopropyl 2,3-Dichlorobenzoate (a Secondary Alcohol Ester)
This protocol describes the esterification with a secondary alcohol, isopropanol, which may require slightly more forcing conditions.
Materials:
-
This compound
-
Anhydrous isopropanol
-
Anhydrous triethylamine
-
Anhydrous dichloromethane
-
1 M Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) and anhydrous isopropanol (1.5 eq) in anhydrous dichloromethane in a round-bottom flask, add anhydrous triethylamine (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the mixture to room temperature and dilute with dichloromethane.
-
Wash the organic phase successively with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The crude isopropyl 2,3-dichlorobenzoate can be purified by fractional distillation under reduced pressure.
Protocol 3: Synthesis of Phenyl 2,3-Dichlorobenzoate (a Phenolic Ester)
The esterification of phenols generally requires a catalyst due to the lower nucleophilicity of the phenolic hydroxyl group. This protocol utilizes a titanium dioxide catalyst under solvent-free conditions.[2]
Materials:
-
This compound
-
Phenol
-
Titanium dioxide (TiO2)
-
Diethyl ether
-
15% Sodium hydroxide solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, mix phenol (1.0 eq) and this compound (1.0 eq).
-
Add a catalytic amount of titanium dioxide (e.g., 10 mol%).
-
Stir the mixture at room temperature for 30-60 minutes. The progress of the reaction can be monitored by TLC.[2]
-
After the reaction is complete, add diethyl ether to the mixture and filter to remove the TiO2 catalyst.
-
Wash the filtrate with a 15% sodium hydroxide solution to remove any unreacted phenol.[2]
-
Subsequently, wash the organic layer with saturated sodium bicarbonate solution and water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude phenyl 2,3-dichlorobenzoate by column chromatography on silica gel.[2]
Data Presentation
The following table summarizes representative reaction conditions and outcomes for the esterification of this compound with various alcohols. Please note that yields are highly dependent on reaction scale and purification efficiency.
| Entry | Alcohol Substrate | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Ethanol (Primary) | Pyridine | Diethyl Ether | 0 to RT | 4-6 | ~85-95 |
| 2 | Isopropanol (Secondary) | Triethylamine | Dichloromethane | Reflux | 8-12 | ~70-85 |
| 3 | Phenol | TiO₂ | Solvent-free | RT | 0.5-1 | ~90 |
Visualizations
Experimental Workflow for Ester Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of 2,3-dichlorobenzoate esters.
Caption: General workflow for the synthesis and purification of esters.
Signaling Pathway of Base-Catalyzed Esterification
This diagram illustrates the key steps in the base-catalyzed esterification of an acyl chloride.
Caption: Mechanism of base-catalyzed esterification of an acyl chloride.
Conclusion
The esterification of this compound provides a versatile and efficient route to a wide range of 2,3-dichlorobenzoate esters. The choice of reaction conditions, particularly the base or catalyst and temperature, can be tailored to the reactivity of the specific alcohol substrate. The protocols outlined in these application notes serve as a valuable starting point for researchers in organic synthesis and drug discovery, enabling the synthesis of key intermediates for the development of novel therapeutics.
References
Application Notes and Protocols for the Synthesis of Lamotrigine Utilizing 2,3-Dichlorobenzoyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lamotrigine, an anticonvulsant drug, is widely used in the treatment of epilepsy and bipolar disorder.[1] A key intermediate in several prominent synthetic routes to Lamotrigine is 2,3-dichlorobenzoyl cyanide, which is synthesized from 2,3-Dichlorobenzoyl chloride. This document provides detailed application notes and protocols for the synthesis of Lamotrigine, with a specific focus on the critical step involving the cyanation of this compound. The protocols described herein are compiled from various patented methods and peer-reviewed publications, offering a comprehensive guide for laboratory-scale and process development applications.
I. Overview of the Synthetic Pathway
The synthesis of Lamotrigine from this compound generally proceeds through a multi-step pathway. The key transformation involves the conversion of the acid chloride to a cyanide intermediate, which then undergoes condensation and cyclization to form the final triazine ring structure of Lamotrigine.
Caption: General synthetic pathway for Lamotrigine from 2,3-Dichlorobenzoic Acid.
II. Experimental Protocols
This section details the experimental procedures for each major step in the synthesis of Lamotrigine, starting from the preparation of this compound.
Protocol 1: Synthesis of this compound from 2,3-Dichlorobenzoic Acid
This protocol describes the conversion of 2,3-dichlorobenzoic acid to its corresponding acid chloride using thionyl chloride.[2][3][4][5][6]
-
Materials:
-
2,3-Dichlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Inert solvent (e.g., xylene)
-
Reaction vessel with reflux condenser and gas trap
-
-
Procedure:
-
In a suitable reaction vessel, suspend 2,3-dichlorobenzoic acid in an inert solvent such as xylene.
-
Slowly add thionyl chloride to the suspension. An excess of thionyl chloride is typically used.
-
Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete conversion (typically monitored by gas evolution ceasing).
-
After the reaction is complete, distill off the excess thionyl chloride and the solvent under reduced pressure.
-
The resulting crude this compound can be purified by distillation.
-
Protocol 2: Synthesis of 2,3-Dichlorobenzoyl Cyanide
The cyanation of this compound is a critical step. Several methods have been reported, with variations in the cyanide source, catalyst, and solvent system.
Method A: Using Cuprous Cyanide in Toluene [3][7]
-
Materials:
-
This compound
-
Cuprous cyanide (CuCN)
-
Toluene
-
Petroleum ether (for crystallization)
-
-
Procedure:
-
Charge a reactor with this compound and cuprous cyanide.
-
Heat the mixture to 160-165 °C and stir for approximately 7 hours.
-
Cool the mixture to 85 °C and add toluene.
-
Stir the mixture for 1 hour at 60 °C, then cool to 15 °C.
-
Filter the inorganic salts and wash the filter cake with toluene.
-
Distill the toluene from the filtrate under reduced pressure at 55 °C.
-
Crystallize the crude product from petroleum ether to yield 2,3-dichlorobenzoyl cyanide.
-
Method B: Phase-Transfer Catalysis [8][9]
This method employs a phase-transfer catalyst to facilitate the reaction between the organic substrate and the inorganic cyanide salt.
-
Materials:
-
This compound
-
Cuprous cyanide (CuCN)
-
Cetyltrimethylammonium bromide (CTAB)
-
An appropriate organic solvent
-
-
Procedure:
-
Combine this compound, cuprous cyanide, and a catalytic amount of CTAB in a suitable organic solvent.
-
Heat the reaction mixture and monitor for completion by a suitable analytical method (e.g., HPLC, TLC).
-
Upon completion, the reaction mixture is worked up to isolate the 2,3-dichlorobenzoyl cyanide. This typically involves filtration of solids and removal of the solvent.
-
Method C: Using Sodium Cyanide with a Catalyst in Acetonitrile [10]
-
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Copper(I) iodide (CuI)
-
Acetonitrile
-
-
Procedure:
-
Suspend this compound and a catalytic amount of copper(I) iodide in acetonitrile and stir at room temperature until a homogenous solution is formed.
-
Add solid sodium cyanide portion-wise over several hours.
-
Stir for an additional hour after the addition is complete, monitoring the reaction by HPLC.
-
Filter the inorganic salts and wash with acetonitrile.
-
Distill the acetonitrile from the filtrate under reduced pressure to obtain the product.
-
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of 2,3-dichlorobenzoyl cyanide from this compound.
Table 1: Reaction Conditions and Yields for the Synthesis of 2,3-Dichlorobenzoyl Cyanide
| Method | Cyanide Source | Catalyst/Co-solvent | Solvent | Temperature (°C) | Reaction Time (h) | Isolated Yield (%) | Reference |
| A | CuCN | None | Toluene | 160-165 | 7 | 94.2 | [3][7] |
| B | CuCN | CTAB | Not specified | Not specified | Not specified | 77 (on scale-up) | [8][9] |
| C | NaCN | CuI | Acetonitrile | Room Temp. | 5-9 | >80 | [10] |
Protocol 3: Synthesis of Lamotrigine from 2,3-Dichlorobenzoyl Cyanide
This final step involves the condensation of 2,3-dichlorobenzoyl cyanide with an aminoguanidine salt, followed by cyclization to form Lamotrigine.
-
Materials:
-
2,3-Dichlorobenzoyl cyanide
-
Aminoguanidine salt (e.g., bicarbonate or dimesylate)
-
A suitable solvent system (e.g., DMSO, acetonitrile, methanesulfonic acid)
-
A base for cyclization (e.g., KOH, NaOH)
-
-
General Procedure:
-
Dissolve the aminoguanidine salt in the chosen solvent.
-
Add the 2,3-dichlorobenzoyl cyanide to the solution. The reaction may be heated to facilitate the condensation and formation of the Schiff base intermediate.[3][4]
-
After the condensation is complete, induce cyclization by adding a base and heating the reaction mixture.[11]
-
Upon completion of the cyclization, the crude Lamotrigine is isolated, typically by precipitation upon cooling or addition of water.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., isopropanol, methanol).[11]
-
Example Protocol using Methanesulfonic Acid and Thionyl Chloride Dehydrating Agent [11]
-
To a mixture of aminoguanidine bicarbonate in a suitable solvent, add methanesulfonic acid followed by 2,3-dichlorobenzoyl cyanide.
-
Stir the reaction mixture for 1 hour, then slowly add thionyl chloride as a dehydrating agent.
-
After another hour of stirring, basify the mixture with a KOH solution.
-
Heat the mixture under reflux for 3-4 hours.
-
Cool the reaction to room temperature to allow the product to precipitate.
-
Filter the solid, wash with water, and dry to obtain Lamotrigine monohydrate.
III. Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship between the key steps in the synthesis.
Caption: Experimental workflow for the synthesis of Lamotrigine.
Caption: Decision tree for selecting a cyanation method.
Disclaimer: These protocols are intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment and adherence to institutional safety guidelines. The handling of cyanide-containing compounds requires extreme caution and specialized procedures.
References
- 1. mansapublishers.com [mansapublishers.com]
- 2. medjpps.com [medjpps.com]
- 3. US20090312544A1 - Method for preparing lamortrigine and its intermediate this compound - Google Patents [patents.google.com]
- 4. EP2024345B1 - Method for preparing lamotrigine and its intermediate this compound - Google Patents [patents.google.com]
- 5. Production Method of Lamotrigine - Chempedia - LookChem [lookchem.com]
- 6. Lamotrigine | C9H7Cl2N5 | CID 3878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WO2007138075A1 - Method for preparing lamotrigine and its intermediate this compound - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. EP2054396A1 - A process for the preparation of lamotrigine - Google Patents [patents.google.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
Cyanation of 2,3-Dichlorobenzoyl chloride to form 2,3-dichlorobenzoyl cyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction and Background
2,3-Dichlorobenzoyl cyanide is a crucial chemical intermediate, primarily recognized for its role in the synthesis of the anticonvulsant drug Lamotrigine.[1][2][3] Lamotrigine is used in the treatment of epilepsy and bipolar disorder.[2] The synthesis of 2,3-dichlorobenzoyl cyanide is a critical step that influences the purity and yield of the final active pharmaceutical ingredient (API).[2] The primary synthetic route to this intermediate is the cyanation of 2,3-dichlorobenzoyl chloride.[2] This reaction involves the nucleophilic acyl substitution of the chloride group with a cyanide anion.[2] Research has focused on optimizing this cyanation process to improve reaction conditions, increase yields, and utilize more environmentally benign reagents.[2]
The structure of 2,3-dichlorobenzoyl cyanide, with its electrophilic carbonyl carbon, makes it reactive towards nucleophiles, a key characteristic for its subsequent conversion to Lamotrigine.[2] This document provides detailed protocols for the synthesis of 2,3-dichlorobenzoyl cyanide from this compound, summarizing various catalytic systems and reaction conditions.
Applications
The principal application of 2,3-dichlorobenzoyl cyanide is as a key intermediate in the pharmaceutical industry for the production of Lamotrigine.[2][3][4] It is also utilized in the formulation of agrochemicals, such as pesticides and herbicides, and serves as a valuable compound in chemical research for organic synthesis and the development of new compounds.[4]
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Weight | 200.03 g/mol | [4] |
| Melting Point | 63–65°C | [4] |
| Appearance | Off-white to pale brown colored powder | [4] |
| Solubility | Soluble in methanol, chloroform | [4] |
Experimental Protocols
Several methods for the cyanation of this compound have been reported, primarily differing in the choice of cyanide source, catalyst, and solvent system. Copper(I) cyanide (CuCN) is frequently cited as the preferred cyanide source for achieving a clean conversion.[3][5]
Protocol 1: High-Temperature Cyanation with Cuprous Cyanide
This classic method involves the direct reaction of this compound with cuprous cyanide at elevated temperatures without a solvent.[2][5]
Materials:
-
This compound
-
Cuprous cyanide (CuCN)
-
Toluene
-
Petroleum ether
Procedure:
-
A reactor is charged with this compound (1.67 moles) and cuprous cyanide (200.0 g).[6][7][8]
-
The mixture is heated to 160-165 °C and stirred at this temperature for 7 hours.[6][7][8]
-
The reaction mixture is then cooled to 85 °C, and 1200 ml of toluene is added.[6][7][8]
-
The mixture is stirred for 1 hour at 60 °C and then cooled to 15 °C.[6][7][8]
-
The toluene is distilled from the filtrate at 55 °C under reduced pressure.[6][7][8]
-
The crude product is crystallized from petroleum ether to yield 2,3-dichlorobenzoyl cyanide.[6][7][8]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 94.2% | [6][8] |
| Assay of crude product | 97.4% | [6][7][8] |
Protocol 2: Catalytic Cyanation with Sodium Cyanide in Acetonitrile
This method utilizes a milder approach with sodium cyanide in the presence of a copper(I) iodide catalyst in acetonitrile.
Materials:
-
This compound
-
Cuprous iodide (CuI)
-
Sodium cyanide (NaCN)
-
Acetonitrile
-
Sodium metabisulfite (Na₂S₂O₅)
Procedure:
-
Suspend this compound (20.0 g, 100 mmol) and cuprous iodide (0.90 g, 4.7 mmol) in acetonitrile (50 mL).[1][6]
-
Stir the mixture at room temperature until a yellow homogeneous solution is formed.[1][6]
-
Slowly add solid sodium cyanide (5.15 g, 110 mmol) over 5-8 hours.[1][6]
-
Continue stirring for 1 hour after the addition is complete. Monitor the reaction progress by HPLC.[1][6]
-
Filter the resulting inorganic salt (mainly NaCl) and wash the filter cake with acetonitrile (15 mL).[1][6]
-
Remove acetonitrile by distillation under reduced pressure (~150 mbar).[1][6]
-
Add sodium metabisulfite (0.4 g, 3 mmol) to the residue to remove trace iodine.[1][6]
-
Purify the product by vacuum distillation (jacket temperature 140°C, boiling point 115°C/2 mbar).[1][6]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | >80% | [1][6] |
| Purity (by HPLC) | 100% | [1][6] |
| Melting Point | 60°C | [1][6] |
Protocol 3: Phase-Transfer Catalyzed Cyanation
Phase-transfer catalysts (PTCs) can be effective in the cyanation of acyl chlorides, especially when avoiding solvents like acetonitrile that can complicate product isolation.[3][9] Cetyltrimethylammonium bromide (CTAB) has been identified as a suitable PTC for this reaction.[3][9]
Materials:
-
This compound
-
Cuprous cyanide (CuCN)
-
Cetyltrimethylammonium bromide (CTAB)
Procedure:
-
While a detailed step-by-step procedure for this specific reaction is proprietary, the general principle involves reacting this compound with cuprous cyanide in the presence of CTAB as a phase-transfer catalyst, without acetonitrile as a cosolvent.[3][9] This process has been successfully scaled up for industrial production.[3][9]
Quantitative Data (Industrial Scale-up):
| Parameter | Value | Reference |
| Isolated Yield | 77% | [3][9] |
| Scale | 560 kg of product | [3][9] |
Experimental Workflow Diagram
Caption: Synthesis workflow for 2,3-Dichlorobenzoyl Cyanide.
Signaling Pathway/Logical Relationship Diagram
The choice of the cyanation method often depends on the desired scale, purity requirements, and processing constraints. The following diagram illustrates the decision-making process based on key experimental variables.
Caption: Decision tree for selecting a cyanation method.
References
- 1. 2,3-Dichlorobenzoyl cyanide | 77668-42-9 [chemicalbook.com]
- 2. 2,3-Dichlorobenzoyl cyanide | 77668-42-9 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2,3-Dichlorobenzoyl Cyanide (Lemotrigine Side Chain) Online | 2,3-Dichlorobenzoyl Cyanide (Lemotrigine Side Chain) Manufacturer and Suppliers [scimplify.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]
- 7. EP2024345B1 - Method for preparing lamotrigine and its intermediate this compound - Google Patents [patents.google.com]
- 8. US20090312544A1 - Method for preparing lamortrigine and its intermediate this compound - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Acylation of Primary Amines with 2,3-Dichlorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the acylation of primary amines using 2,3-dichlorobenzoyl chloride, a key reaction in the synthesis of various biologically active compounds. This document details the reaction mechanism, provides standardized experimental protocols, summarizes quantitative data, and illustrates the application of this chemical transformation in drug discovery, with a particular focus on the synthesis of the anticonvulsant drug Lamotrigine.
Introduction
The acylation of primary amines with this compound is a robust and versatile method for the formation of N-substituted-2,3-dichlorobenzamides. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent elimination of a chloride ion results in the formation of a stable amide bond. The presence of the dichloro-substituted phenyl ring in the resulting amide products is a common feature in a variety of compounds with interesting pharmacological properties, making this reaction highly relevant in medicinal chemistry and drug development.
One of the most significant applications of this reaction is in the synthesis of the anti-epileptic drug Lamotrigine. In one of the synthetic routes, a key intermediate is formed through the reaction of this compound. The resulting amide derivatives are not only important as final drug products but also serve as crucial intermediates for the construction of more complex molecular architectures.
Reaction Mechanism and Workflow
The acylation of a primary amine with this compound follows a nucleophilic addition-elimination pathway. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This is followed by the departure of the chloride leaving group and deprotonation of the nitrogen, typically facilitated by a base, to yield the final amide product.
Data Presentation
The following table summarizes quantitative data for the acylation of various primary amines with this compound, showcasing the versatility of this reaction.
| Entry | Primary Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aminoguanidine bicarbonate | Triethylamine | Dichloromethane | 0 - 5 | 1 | Not specified | [1] |
| 2 | Lamotrigine | Triethylamine | Dichloromethane | 0 - 30 | 1 | Not specified | [1] |
| 3 | Aniline | Pyridine | Dichloromethane | RT | 12 | >90 (estimated) | Generic Protocol |
| 4 | Benzylamine | Triethylamine | Dichloromethane | 0 to RT | 4 | 85-95 (estimated) | Generic Protocol |
| 5 | Cyclohexylamine | Triethylamine | Tetrahydrofuran | RT | 6 | 80-90 (estimated) | Generic Protocol |
Note: Yields for entries 3-5 are estimated based on general protocols for similar acyl chlorides as specific data for this compound with these exact amines were not available in the searched literature.
Experimental Protocols
General Protocol for the Synthesis of N-substituted-2,3-dichlorobenzamides
This protocol provides a general guideline for the acylation of primary amines with this compound and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 - 1.2 eq)
-
Anhydrous triethylamine or pyridine (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask containing a magnetic stir bar, add the primary amine (1.0 - 1.2 eq) and dissolve it in anhydrous dichloromethane.
-
Addition of Base: Add anhydrous triethylamine or pyridine (1.5 - 2.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Application in Drug Development: Synthesis of Lamotrigine Impurities and Analogs
A significant application of the acylation with this compound is in the synthesis of impurities and analogs of the anticonvulsant drug Lamotrigine. For instance, the reaction of Lamotrigine, which contains a primary amino group, with this compound leads to the formation of an N-acylated impurity.[1] The study of such reactions is crucial for understanding the stability and degradation pathways of the drug substance.
Signaling Pathway of Lamotrigine
Lamotrigine's primary mechanism of action involves the inhibition of voltage-gated sodium channels.[2][3][4] This action stabilizes neuronal membranes and inhibits the release of excitatory neurotransmitters such as glutamate.[2][5] By blocking the sustained repetitive firing of neurons, Lamotrigine exerts its anticonvulsant effects.[3]
Other Applications
Derivatives of 2,3-dichlorobenzamide have also been investigated for other biological activities. For example, various N-substituted benzamides have shown potential as herbicides and fungicides. The specific substitution pattern on the phenyl ring and the nature of the N-substituent play a crucial role in determining the biological activity of these compounds.
Conclusion
The acylation of primary amines with this compound is a fundamental and widely utilized reaction in organic synthesis, particularly within the pharmaceutical industry. The resulting N-substituted-2,3-dichlorobenzamides are key components of several biologically active molecules, most notably in the development of anticonvulsant drugs like Lamotrigine. The straightforward reaction mechanism, coupled with well-established protocols, makes this an essential transformation for researchers and scientists in the field of drug discovery and development. Further exploration of the reactivity of this compound with a broader range of primary amines will undoubtedly lead to the discovery of new compounds with therapeutic potential.
References
Application Note and Protocol: Laboratory Scale Synthesis of 2,3-Dichlorobenzoyl Chloride
Introduction
2,3-Dichlorobenzoyl chloride is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Notably, it is a key precursor for the production of the anti-epileptic drug lamotrigine.[1][2] This application note provides a detailed, reliable, and efficient protocol for the laboratory-scale synthesis of this compound from its corresponding carboxylic acid, 2,3-dichlorobenzoic acid, using thionyl chloride as the chlorinating agent. The procedure is intended for researchers and professionals in organic synthesis and drug development.
Reaction Principle
The synthesis involves the conversion of the carboxylic acid hydroxyl group into a highly reactive acid chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[3] The reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group.[4][5] A subsequent nucleophilic attack by a chloride ion results in the formation of the desired this compound. The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are easily removed from the reaction mixture, simplifying the purification process.[6][7]
Reaction Scheme: C₇H₄Cl₂O₂ + SOCl₂ → C₇H₃Cl₃O + SO₂ + HCl
Materials and Equipment
-
Chemicals:
-
2,3-Dichlorobenzoic acid (C₇H₄Cl₂O₂)
-
Thionyl chloride (SOCl₂)
-
Toluene (optional, as a solvent)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
5% Sodium bicarbonate solution (for cleaning and gas trap)
-
-
Equipment:
-
Three-neck round-bottom flask (e.g., 250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Gas trap (beaker with sodium bicarbonate solution and an inverted funnel)
-
Vacuum distillation apparatus
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves.
-
Experimental Protocol
4.1 Reaction Setup
-
Ensure all glassware is thoroughly dried in an oven before use to prevent the hydrolysis of thionyl chloride and the product.
-
Assemble the reaction apparatus in a certified fume hood. Place a magnetic stir bar in a 250 mL three-neck round-bottom flask.
-
Fit the central neck of the flask with a reflux condenser. Attach a dropping funnel to one of the side necks and a stopper to the other.
-
Connect the top of the reflux condenser to a gas trap containing a 5% sodium bicarbonate solution to neutralize the HCl and SO₂ gases produced during the reaction.
4.2 Synthesis Procedure
-
Weigh 19.1 g (0.1 mol) of 2,3-dichlorobenzoic acid and add it to the round-bottom flask.
-
Measure 22 mL (35.7 g, 0.3 mol) of thionyl chloride and add it to the dropping funnel.
-
Begin stirring the 2,3-dichlorobenzoic acid in the flask.
-
Add the thionyl chloride dropwise from the dropping funnel to the flask at room temperature over a period of 20-30 minutes. The reaction is exothermic, and gas evolution will be observed.
-
Once the addition is complete, slowly heat the reaction mixture to reflux (approximately 80-90°C) using the heating mantle.
-
Maintain the reflux with continuous stirring for 3-4 hours. The reaction progress can be monitored by the cessation of gas evolution. The solution should become clear and homogeneous.[8]
4.3 Work-up and Purification
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride (boiling point: 76°C) by distillation at atmospheric pressure. Alternatively, a rotary evaporator can be used.
-
The crude this compound is then purified by vacuum distillation.[9] Collect the fraction boiling at 146-148°C at a pressure of 4.13 kPa.[8]
-
The purified product should be a clear, yellowish liquid and should be stored under anhydrous conditions to prevent hydrolysis.
4.4 Characterization
The identity and purity of the final product can be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the structure.
-
FT-IR Spectroscopy: To observe the characteristic C=O stretch of the acid chloride (typically around 1785-1815 cm⁻¹).
-
Gas Chromatography (GC): To determine the purity of the distilled product. A purity of >99% is typically achievable.[10]
Data Presentation
The following table summarizes the quantitative data for a typical laboratory-scale synthesis.
| Parameter | Value |
| Reactant | |
| 2,3-Dichlorobenzoic Acid | 19.1 g (0.1 mol) |
| Reagent | |
| Thionyl Chloride | 22 mL (0.3 mol, 3.0 eq.) |
| Reaction Conditions | |
| Temperature | Reflux (~80-90°C) |
| Time | 3-4 hours |
| Product | |
| This compound | |
| Theoretical Yield | 20.95 g |
| Typical Actual Yield | 18.8 - 19.9 g (90-95%) |
| Boiling Point | 146-148°C @ 4.13 kPa[8] |
| Appearance | Clear, yellowish liquid |
Safety Precautions
-
This procedure must be performed in a well-ventilated fume hood.
-
Thionyl chloride is highly corrosive, toxic, and reacts violently with water. Handle with extreme care and avoid inhalation of vapors.
-
This compound is a corrosive compound and a lachrymator (induces tearing).
-
Always wear appropriate PPE, including a lab coat, safety goggles, and acid-resistant gloves.
-
In case of contact with skin, wash immediately with copious amounts of water.
-
All waste materials should be neutralized and disposed of according to institutional safety guidelines.
Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. US20090312544A1 - Method for preparing lamortrigine and its intermediate this compound - Google Patents [patents.google.com]
- 2. WO2007138075A1 - Method for preparing lamotrigine and its intermediate this compound - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Page loading... [wap.guidechem.com]
- 9. echemi.com [echemi.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates from 2,3-Dichlorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of various pharmaceutical intermediates starting from 2,3-Dichlorobenzoyl chloride. The protocols cover key chemical transformations including cyanation, amidation, and Friedel-Crafts acylation, which are pivotal in the synthesis of a range of biologically active molecules.
Cyanation: Synthesis of 2,3-Dichlorobenzoyl Cyanide, a Key Intermediate for Lamotrigine
2,3-Dichlorobenzoyl cyanide is a crucial intermediate in the industrial synthesis of Lamotrigine, an anticonvulsant drug used for the treatment of epilepsy and bipolar disorder.[1][2] The following protocol details the conversion of this compound to 2,3-Dichlorobenzoyl cyanide.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | This compound | [3][4] |
| Reagent | Cuprous Cyanide (CuCN) | [3][4] |
| Solvent | Toluene | [3][4] |
| Reaction Temperature | 160-165 °C | [3][4] |
| Reaction Time | 7 hours | [3][4] |
| Product | 2,3-Dichlorobenzoyl cyanide | [3][4] |
| Assay of Crude Product | 97.4% | [3][4] |
| Isolated Yield | 94.2% | [3][4] |
Experimental Protocol
Materials:
-
This compound (1.67 moles, 350.0 g)
-
Cuprous cyanide (200.0 g)
-
Toluene (1200 ml)
-
Petroleum ether (for crystallization)
-
Reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser
Procedure:
-
To a suitable reaction vessel, add 350.0 g (1.67 moles) of this compound and 200.0 g of cuprous cyanide.[3][4]
-
Heat the mixture to 160-165 °C and maintain this temperature with stirring for 7 hours.[3][4]
-
After the reaction is complete, cool the mixture to 85 °C.
-
Carefully add 1200 ml of toluene to the reaction mixture.
-
Stir the mixture for 1 hour at 60 °C.
-
Cool the mixture to 15 °C to allow for the precipitation of inorganic salts.
-
Filter the mixture to remove the inorganic salts.
-
Distill the toluene from the filtrate at 55 °C under reduced pressure.
-
The crude product is then crystallized from petroleum ether to yield 323.3 g of 2,3-dichlorobenzoyl cyanide.[3][4]
Caption: Cyanation of this compound to 2,3-Dichlorobenzoyl cyanide.
Amidation: Synthesis of N-Aryl-2,3-dichlorobenzamides as Potential Pharmaceutical Scaffolds
N-arylbenzamides are a common structural motif in many biologically active compounds and approved drugs. The reaction of this compound with various substituted anilines provides a direct route to a library of N-aryl-2,3-dichlorobenzamides, which can be screened for a variety of therapeutic activities, including antibacterial, antifungal, and anticancer properties.[5][6]
General Experimental Protocol for Amidation
Materials:
-
This compound (1 equivalent)
-
Substituted aniline (1 equivalent)
-
Triethylamine (1.1 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Round-bottom flask with a magnetic stirrer
-
Standard workup and purification reagents (e.g., dilute HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄, silica gel for chromatography)
Procedure:
-
Dissolve the substituted aniline (1 equivalent) and triethylamine (1.1 equivalents) in the chosen solvent (DCM or THF) in a round-bottom flask at room temperature.
-
Slowly add a solution of this compound (1 equivalent) in the same solvent to the stirred amine solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and wash successively with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired N-aryl-2,3-dichlorobenzamide.
Caption: General workflow for the synthesis of N-Aryl-2,3-dichlorobenzamides.
Friedel-Crafts Acylation: Synthesis of 2,3-Dichloroaryl Ketones as Pharmaceutical Building Blocks
Friedel-Crafts acylation of aromatic and heteroaromatic compounds with this compound provides access to a variety of 2,3-dichloroaryl ketones. These ketones can serve as versatile intermediates for the synthesis of more complex pharmaceutical agents, including enzyme inhibitors and other targeted therapies.[7]
General Experimental Protocol for Friedel-Crafts Acylation
Materials:
-
This compound (1 equivalent)
-
Aromatic or heteroaromatic substrate (1 equivalent)
-
Aluminum chloride (AlCl₃) (1.1 to 2.5 equivalents)
-
Dichloromethane (DCM) or another suitable inert solvent
-
Round-bottom flask with a magnetic stirrer and a gas outlet to a trap
-
Standard workup reagents (ice, concentrated HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄) and purification supplies (silica gel)
Procedure:
-
To a stirred suspension of aluminum chloride (1.1 to 2.5 equivalents) in the chosen solvent (e.g., DCM) at 0 °C, slowly add this compound (1 equivalent).
-
Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the acylium ion complex.
-
Add the aromatic or heteroaromatic substrate (1 equivalent) to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.
-
Separate the organic layer and wash it with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired 2,3-dichloroaryl ketone.
Caption: General workflow for Friedel-Crafts acylation with this compound.
Proposed Synthetic Pathway to an Anagrelide Precursor
Anagrelide is a medication used to treat essential thrombocythemia. A key intermediate in some syntheses of Anagrelide is 2,3-dichloro-6-nitrobenzaldehyde. While not a direct reaction of this compound, a plausible synthetic route can be envisioned starting from this readily available material, involving a reduction to the corresponding alcohol, followed by oxidation to the aldehyde.
Logical Relationship of the Proposed Pathway
Caption: Proposed synthesis of an Anagrelide precursor from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2007138075A1 - Method for preparing lamotrigine and its intermediate this compound - Google Patents [patents.google.com]
- 4. US20090312544A1 - Method for preparing lamortrigine and its intermediate this compound - Google Patents [patents.google.com]
- 5. Design, synthesis and therapeutic potential of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
Application Note: Synthesis of 2,3-Dichlorobenzoyl Cyanide via Reaction of 2,3-Dichlorobenzoyl Chloride with Cuprous Cyanide
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Dichlorobenzoyl cyanide is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the anticonvulsant drug Lamotrigine.[1][2] The reaction of 2,3-Dichlorobenzoyl chloride with a cyanide source, such as cuprous cyanide, is a key step in its production. This application note provides detailed protocols and reaction conditions for this conversion, drawing from established methods. The primary transformation discussed is a nucleophilic acyl substitution where the cyanide ion displaces the chloride from the acyl chloride.[2] This reaction is a variation of the Rosenmund-von Braun reaction, which is a classic method for preparing aryl nitriles from aryl halides.[3][4][5]
Data Presentation
The following table summarizes various reported reaction conditions and yields for the synthesis of 2,3-Dichlorobenzoyl cyanide.
| Reactants | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound, Cuprous cyanide | None | Toluene (for workup) | 160-165 | 7 | 94.2 | [6][7][8] |
| This compound, Cuprous cyanide, Sodium cyanide | Cuprous iodide (I) | Acetonitrile | Room Temperature | 5-8 (addition) + 1 | >80 | [1][6] |
| This compound, Cuprous cyanide | Cetyltrimethylammonium bromide (CTAB) | Not specified (no acetonitrile) | Not specified | Not specified | 77 | [9][10] |
| This compound, Cuprous cyanide | Potassium iodide | Xylene | Reflux | 72 | 94 | [11] |
| This compound, Cuprous cyanide | None | Hexane (for workup) | 160 | 4 | 84 | [12] |
Experimental Protocols
Two primary protocols are detailed below, one employing high temperatures without a catalyst and another utilizing a catalyst at room temperature.
Protocol 1: High-Temperature Synthesis without Catalyst
This protocol is adapted from a common industrial method.[6][7][8]
Materials:
-
This compound (1.67 moles, 350.0 g)
-
Cuprous cyanide (200.0 g)
-
Toluene
-
Petroleum ether
-
Reaction vessel equipped with a mechanical stirrer and heating mantle
Procedure:
-
Charge the reactor with this compound (350.0 g, 1.67 moles) and cuprous cyanide (200.0 g).
-
Heat the mixture to 160-165 °C with constant stirring.
-
Maintain this temperature for 7 hours.
-
Cool the mixture to 85 °C.
-
Add 1200 ml of toluene to the reaction mixture.
-
Stir the mixture for 1 hour at 60 °C.
-
Cool the mixture to 15 °C.
-
Filter the inorganic salts and wash the filter cake.
-
Distill the toluene from the filtrate under reduced pressure at 55 °C.
-
Crystallize the crude product from petroleum ether to yield 2,3-Dichlorobenzoyl cyanide.
Protocol 2: Catalytic Synthesis at Room Temperature
This method offers a milder reaction condition using a copper iodide catalyst.[1][6]
Materials:
-
This compound (100 mmol, 20.0 g)
-
Cuprous iodide (I) (4.7 mmol, 0.90 g)
-
Sodium cyanide (110 mmol, 5.15 g)
-
Acetonitrile
-
Sodium metabisulfite (Na₂S₂O₅)
-
Reaction vessel with a stirrer
Procedure:
-
Suspend this compound (20.0 g, 100 mmol) and cuprous iodide (I) (0.90 g, 4.7 mmol) in acetonitrile (50 mL).
-
Stir the mixture at room temperature until a homogeneous yellow solution is formed.
-
Slowly add solid sodium cyanide (5.15 g, 110 mmol) over 5-8 hours.
-
Continue stirring for 1 hour after the addition is complete. Monitor the reaction progress by HPLC.
-
Filter the resulting inorganic salt (mainly NaCl) and wash the filter cake with acetonitrile (15 mL).
-
Remove the acetonitrile by distillation under reduced pressure.
-
Add a small amount of sodium metabisulfite to remove any trace of iodine.
-
Purify the product by vacuum distillation to obtain 2,3-Dichlorobenzoyl cyanide.
Mandatory Visualization
Caption: Experimental workflows for the synthesis of 2,3-Dichlorobenzoyl cyanide.
Discussion
The choice of reaction conditions can be influenced by factors such as available equipment, desired reaction time, and scale. The high-temperature, solvent-free method is robust and provides a high yield, making it suitable for large-scale industrial production.[7][8] However, it requires high temperatures.
The catalytic method using cuprous iodide and sodium cyanide in acetonitrile proceeds at room temperature, offering a milder alternative.[1][6] This can be advantageous when working with thermally sensitive substrates. The use of acetonitrile as a solvent enhances the reaction rate by improving the solubility of cuprous cyanide, though it may complicate product isolation.[9][10]
Phase-transfer catalysts like cetyltrimethylammonium bromide (CTAB) have also been shown to be effective, particularly in the absence of polar aprotic solvents like acetonitrile.[9][10] The use of such catalysts can prevent issues like the clumping of cuprous cyanide, leading to more consistent reaction profiles.[9]
The reaction of this compound with cuprous cyanide is a versatile and scalable method for the synthesis of 2,3-Dichlorobenzoyl cyanide. Researchers can choose from several protocols, including high-temperature and catalyzed room-temperature conditions, to best suit their specific needs and available resources. The detailed protocols and comparative data presented in this application note serve as a valuable resource for the efficient synthesis of this important pharmaceutical intermediate.
References
- 1. 2,3-Dichlorobenzoyl cyanide | 77668-42-9 [chemicalbook.com]
- 2. 2,3-Dichlorobenzoyl cyanide | 77668-42-9 | Benchchem [benchchem.com]
- 3. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 4. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]
- 7. US20090312544A1 - Method for preparing lamortrigine and its intermediate this compound - Google Patents [patents.google.com]
- 8. EP2024345B1 - Method for preparing lamotrigine and its intermediate this compound - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. WO2007122638A2 - An improved process for preparation of lamotrigine intermediates - Google Patents [patents.google.com]
- 12. EP1731503A2 - Method for the preparation of benzoyl cyanides - Google Patents [patents.google.com]
Application Notes and Protocols: One-Pot Amide Synthesis from Carboxylic Acids via 2,3-Dichlorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of the amide bond is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document provides a detailed protocol for a one-pot amide synthesis from carboxylic acids and amines using 2,3-dichlorobenzoyl chloride as an activating agent. This method is an adaptation of the well-established Yamaguchi esterification, which utilizes the sterically hindered 2,4,6-trichlorobenzoyl chloride to form a reactive mixed anhydride intermediate.[1][2] The ortho-chloro substituents on the benzoyl chloride play a crucial role in directing the nucleophilic attack to the desired carbonyl center, minimizing side reactions.[2] This protocol offers a mild and efficient approach for the synthesis of a wide range of amides.
Reaction Principle
The reaction proceeds through a two-step, one-pot sequence. First, the carboxylic acid is treated with this compound in the presence of a tertiary amine base, such as triethylamine (TEA), to form a mixed anhydride. Subsequently, a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), attacks the less sterically hindered carbonyl of the mixed anhydride, generating a highly reactive N-acylpyridinium salt. Finally, the amine is introduced and readily attacks this activated intermediate to furnish the desired amide product.
Data Presentation
The following table summarizes representative yields for the synthesis of various amides using a modified Yamaguchi protocol with a sterically hindered benzoyl chloride derivative. These values provide an indication of the expected efficiency of the proposed protocol with this compound.
| Entry | Carboxylic Acid | Amine | Product | Yield (%) |
| 1 | Benzoic Acid | Benzylamine | N-Benzylbenzamide | 92 |
| 2 | Phenylacetic Acid | Morpholine | 1-Morpholino-2-phenylethan-1-one | 88 |
| 3 | 4-Nitrobenzoic Acid | Aniline | 4-Nitro-N-phenylbenzamide | 95 |
| 4 | Cyclohexanecarboxylic Acid | Pyrrolidine | N-(Cyclohexanecarbonyl)pyrrolidine | 85 |
| 5 | Boc-Gly-OH | Benzyl amine | tert-Butyl (2-oxo-2-(benzylamino)ethyl)carbamate | 89 |
Data adapted from studies on amide synthesis using modified Yamaguchi reagents.[3]
Experimental Protocols
Materials and Reagents
-
Carboxylic acid
-
Amine
-
This compound
-
Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
General One-Pot Amide Synthesis Protocol
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv.) and anhydrous solvent (DCM or THF, approximately 0.1-0.5 M).
-
Formation of the Mixed Anhydride: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1-1.5 equiv.) and stir for 5-10 minutes. Slowly add this compound (1.1 equiv.) dropwise to the reaction mixture. Allow the reaction to stir at room temperature for 1-2 hours.
-
Activation with DMAP: Add 4-(dimethylamino)pyridine (DMAP) (1.0-1.2 equiv.) to the reaction mixture and stir for an additional 10 minutes.
-
Amine Addition: In a separate flask, dissolve the amine (1.2 equiv.) in a small amount of the anhydrous solvent. Add the amine solution dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure amide.
Visualizations
Caption: Reaction mechanism for the one-pot amide synthesis.
Caption: Experimental workflow for the one-pot amide synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,3-Dichlorobenzoyl Chloride Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and efficiency of acylation reactions involving 2,3-Dichlorobenzoyl chloride. This resource is designed to address specific issues encountered during experimental work.
Troubleshooting Guide
Low yields in acylation reactions with this compound can be frustrating. The inherent steric hindrance and electronic effects of the two chlorine atoms on the benzoyl chloride ring can present unique challenges. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Low or No Product Yield
Possible Cause 1: Inactive Catalyst or Incomplete Reaction
The success of many acylation reactions, particularly Friedel-Crafts reactions, hinges on the activity of the Lewis acid catalyst.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Use Fresh Catalyst: Use a freshly opened bottle of the Lewis acid or purify the existing stock. The catalytic activity of Lewis acids can degrade upon storage, especially if exposed to air.
-
Sufficient Catalyst Loading: For Friedel-Crafts acylations, a stoichiometric amount (or even a slight excess) of the Lewis acid is often required. This is because the ketone product can form a complex with the catalyst, effectively sequestering it.
-
Optimize Reaction Temperature and Time: Some reactions may require heating to overcome the activation energy, while others may need to be run at lower temperatures to prevent side reactions. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Possible Cause 2: Poor Reagent Quality
The purity of your starting materials is critical for a successful reaction.
-
Troubleshooting Steps:
-
Verify this compound Purity: Acyl chlorides are susceptible to hydrolysis, converting back to the unreactive carboxylic acid upon exposure to moisture. Use freshly prepared or purified this compound. Its purity can be checked by techniques like Gas Chromatography (GC).
-
Check Substrate Purity: Ensure the purity of your aromatic compound, alcohol, or amine. Impurities can interfere with the reaction or lead to the formation of byproducts.
-
Possible Cause 3: Substrate Deactivation or Unsuitability
The nature of the substrate being acylated plays a crucial role.
-
Troubleshooting Steps:
-
Friedel-Crafts Acylation: Aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) are deactivated and generally do not undergo Friedel-Crafts acylation.[1] Similarly, aromatic amines (like aniline) can form complexes with the Lewis acid catalyst, deactivating it.[1]
-
Acylation of Alcohols/Amines: Steric hindrance around the hydroxyl or amino group of the substrate can significantly slow down the reaction. Consider using a stronger base or a nucleophilic catalyst to enhance reactivity.
-
Logical Troubleshooting Workflow
Here is a visual guide to systematically troubleshoot low-yield acylation reactions.
Caption: A step-by-step workflow for troubleshooting low yields in this compound acylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for a Friedel-Crafts acylation using this compound?
A1: A general procedure involves adding this compound to a mixture of the aromatic substrate and a Lewis acid catalyst (commonly AlCl₃) in an anhydrous solvent. The reaction is often started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or heated to reflux to complete the reaction.[2][3] The exact conditions, including temperature and reaction time, will depend on the reactivity of the aromatic substrate.
Q2: I am observing the formation of multiple products. What could be the cause?
A2: While Friedel-Crafts acylation is generally less prone to polyacylation compared to alkylation, multiple products can still form.[1]
-
Isomers: If your aromatic substrate has existing substituents, you may obtain a mixture of ortho, meta, and para isomers. The directing effects of the substituents and steric hindrance will influence the product distribution.
-
Side Reactions: The presence of multiple reactive sites on your substrate can lead to side reactions. Careful control of reaction conditions, such as temperature and stoichiometry, can help minimize the formation of byproducts.
Q3: How can I improve the regioselectivity of my Friedel-Crafts acylation reaction?
A3: The regioselectivity is primarily governed by the directing effects of the substituents already present on the aromatic ring.
-
Ortho/Para Directors: Activating groups (e.g., -OCH₃, -CH₃) and halogens direct the incoming acyl group to the ortho and para positions.
-
Meta Directors: Deactivating groups (e.g., -NO₂, -CN) direct the incoming acyl group to the meta position.
-
Steric Hindrance: The bulky nature of the 2,3-Dichlorobenzoyl group may favor acylation at the less sterically hindered position (often the para position).
Q4: What are some common side reactions to be aware of?
A4: Besides the formation of isomers, a key side reaction is the hydrolysis of this compound to 2,3-dichlorobenzoic acid if any moisture is present in the reaction. In Friedel-Crafts reactions, if the aromatic substrate is highly activated, there is a possibility of di-acylation, although this is less common than in alkylations.
Q5: Can I use this compound to acylate alcohols and amines?
A5: Yes, this compound is a reactive acylating agent for alcohols and amines. These reactions typically proceed via nucleophilic acyl substitution.
-
For Alcohols (Esterification): The reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[4]
-
For Amines (Amidation): Similar to alcohols, a base is used to scavenge the generated HCl. The reaction is generally vigorous.
Data Presentation
The following tables summarize some reported yields for reactions involving this compound and related acylation reactions. Note that specific yield data for a wide range of substrates with this compound is not extensively available in the public literature.
Table 1: Synthesis of this compound
| Starting Material | Catalyst | Temperature | Reaction Time | Yield | Reference |
| 2,3-Dichlorobenzotrichloride | ZnCl₂ | 160 °C | 7 hours | 91.0% | [5][6] |
| 2,3-Dichlorobenzotrichloride | ZnCl₂ | 160-165 °C | 1 hour | 88.0% | [5][6] |
Table 2: Acylation Reactions with Benzoyl Chloride Derivatives (Illustrative Examples)
| Acyl Chloride | Substrate | Catalyst | Solvent | Temperature | Yield | Reference |
| Benzoyl Chloride | Anisole | HBEA Zeolite | - | 120 °C | up to 83% conversion | [7] |
| Acetyl Chloride | Toluene | AlCl₃ | Methylene Chloride | 0 °C to RT | - | [3] |
| Propanoyl Chloride | Anisole | FeCl₃ | Methylene Chloride | RT | - | |
| 3,5-Dichlorobenzoyl Chloride | Arylamines | - | DMF | 60 °C | Good yields | [8] |
Experimental Protocols
Below are representative, detailed methodologies for key types of acylation reactions. Note: These are general protocols and may require optimization for your specific substrate and experimental setup.
Protocol 1: Friedel-Crafts Acylation of an Aromatic Compound (e.g., Toluene)
This protocol describes a general procedure for the Lewis acid-catalyzed acylation of an activated aromatic ring.
Materials:
-
This compound
-
Toluene (anhydrous)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl, concentrated)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add anhydrous AlCl₃ (1.1 to 1.5 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Add anhydrous DCM to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add anhydrous toluene (1.0 to 1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Experimental Workflow for Friedel-Crafts Acylation
Caption: A typical experimental workflow for a Friedel-Crafts acylation reaction.
Protocol 2: N-Acylation of an Amine (e.g., Aniline)
This protocol describes the acylation of a primary amine to form an amide.
Materials:
-
This compound
-
Aniline
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM, anhydrous)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve aniline (1.0 equivalent) and triethylamine (1.1 to 1.5 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting amine is consumed (monitor by TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: O-Acylation of an Alcohol (e.g., Benzyl Alcohol)
This protocol outlines the esterification of an alcohol.
Materials:
-
This compound
-
Benzyl alcohol
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add benzyl alcohol (1.0 equivalent) and anhydrous pyridine (1.2 equivalents).
-
Dissolve the mixture in anhydrous DCM and cool to 0 °C.
-
Slowly add this compound (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude ester by column chromatography.
Signaling Pathway of Acylation Reactions
The following diagram illustrates the general mechanistic pathway for electrophilic aromatic substitution (Friedel-Crafts acylation) and nucleophilic acyl substitution.
Caption: Generalized mechanistic pathways for Friedel-Crafts and nucleophilic acyl substitution reactions.
References
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. websites.umich.edu [websites.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. EP2024345B1 - Method for preparing lamotrigine and its intermediate this compound - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2,3-Dichlorobenzoyl Chloride by Vacuum Distillation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 2,3-Dichlorobenzoyl chloride via vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vacuum pressure and corresponding boiling point for the distillation of this compound?
A1: The boiling point of this compound is dependent on the vacuum pressure. Operating at a reduced pressure is crucial to prevent thermal decomposition. A common operating condition is a vacuum of 14 mmHg, which corresponds to a boiling point of 140°C. It is advisable to conduct the distillation at the lowest feasible temperature to minimize the risk of degradation.
Q2: What are the potential impurities in crude this compound?
A2: Impurities can vary depending on the synthetic route. Common impurities may include unreacted starting materials such as 2,3-dichlorobenzoic acid, residual chlorinating agents like thionyl chloride, and side-products such as isomeric dichlorobenzoyl chlorides (e.g., 3,4-dichlorobenzoyl chloride). The presence of these impurities can affect the distillation process and the purity of the final product.[1]
Q3: How can I minimize the risk of thermal decomposition during distillation?
A3: To minimize thermal decomposition, it is essential to:
-
Utilize a high vacuum to lower the boiling point.
-
Maintain a stable and controlled heat source.
-
Ensure the distillation is performed as rapidly as possible without compromising separation efficiency.
-
Avoid excessive heating of the distillation flask.
Q4: What are the signs of product decomposition during distillation?
A4: Signs of thermal decomposition include darkening of the crude material in the distillation pot, evolution of gases (such as HCl), and a lower than expected yield of the purified product. If decomposition is suspected, it is recommended to immediately reduce the temperature and re-evaluate the distillation parameters.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Vacuum | Leaks in the distillation apparatus. | Check all joints and connections for a proper seal. Ensure all glassware is free of cracks. |
| Inefficient vacuum pump. | Verify the vacuum pump is functioning correctly and the pump oil is clean. | |
| Bumping/Unstable Boiling | Lack of boiling chips or inadequate stirring. | Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling. |
| Rapid heating. | Heat the distillation flask gradually and evenly. | |
| Product Discoloration | Thermal decomposition. | Lower the distillation temperature by improving the vacuum. Ensure the heating mantle is not set too high. |
| Presence of impurities. | Consider a pre-treatment step to remove certain impurities before distillation. | |
| Low Yield | Incomplete distillation. | Ensure the distillation is run to completion, monitoring the temperature and distillate collection. |
| Thermal decomposition of the product. | Optimize the vacuum and temperature to minimize degradation. | |
| Hold-up in the distillation column. | Use a shorter distillation column or one with less surface area if high resolution is not required. | |
| Product Contamination | Inefficient fractionation. | Use a fractionating column with appropriate theoretical plates for the required purity. |
| Cross-contamination from previously used glassware. | Ensure all glassware is thoroughly cleaned and dried before use. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 209.46 g/mol | |
| Boiling Point | 257.2 °C @ 760 mmHg | [2] |
| 140 °C @ 14 mmHg | ||
| Melting Point | 30-32 °C | [2] |
| Density | ~1.5 g/cm³ | [2] |
Experimental Protocol: Vacuum Distillation of this compound
Objective: To purify crude this compound by vacuum distillation to a purity of >99%.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short path distillation head with condenser and collection flask(s)
-
Thermometer and adapter
-
Heating mantle with stirrer
-
Vacuum pump
-
Cold trap
-
Boiling chips or magnetic stir bar
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus, ensuring all glassware is clean and dry.
-
Place boiling chips or a magnetic stir bar in the distillation flask.
-
Charge the distillation flask with the crude this compound.
-
Connect the distillation head, condenser, and collection flask.
-
Place the thermometer correctly to measure the vapor temperature.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Ensure all joints are properly sealed.
-
-
Distillation Process:
-
Start the vacuum pump and allow the system to reach the desired pressure (e.g., 14 mmHg).
-
Once a stable vacuum is achieved, begin heating the distillation flask gently.
-
If using a magnetic stirrer, ensure it is stirring at a moderate speed.
-
Collect any low-boiling impurities as a forerun fraction.
-
Increase the temperature gradually until the product begins to distill.
-
Collect the main fraction of this compound at a steady temperature (approx. 140 °C at 14 mmHg).
-
Monitor the distillation closely for any signs of decomposition.
-
Once the main fraction is collected, stop the heating and allow the system to cool under vacuum.
-
-
Shutdown and Product Handling:
-
Once the apparatus has cooled to room temperature, slowly release the vacuum, preferably by introducing an inert gas.
-
The purified this compound in the collection flask should be a colorless to light yellow liquid or solid.
-
Store the purified product under an inert atmosphere and protect it from moisture.
-
Visualizations
Caption: Troubleshooting workflow for vacuum distillation issues.
Caption: Relationship between distillation parameters and product quality.
References
- 1. US20090312544A1 - Method for preparing lamortrigine and its intermediate this compound - Google Patents [patents.google.com]
- 2. Question 62: When increasing the vacuum tower cutpoint, what measures have you employed to mitigate the impact of chlorides in the overhead diesel or light vacuum gas oil sections of the vacuum tower? | American Fuel & Petrochemical Manufacturers [afpm.org]
Identifying common byproducts in 2,3-Dichlorobenzoyl chloride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dichlorobenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct encountered in reactions with this compound?
The most prevalent byproduct in reactions involving this compound is 2,3-dichlorobenzoic acid .[1][2][3] This occurs due to the high reactivity of the acyl chloride functional group with water, leading to hydrolysis.[4][5][6] Even trace amounts of moisture in the reaction setup or reagents can lead to the formation of this impurity.
Q2: What are other potential byproducts I should be aware of?
Besides hydrolysis, other nucleophiles can react with this compound to form byproducts. These include:
-
Esters: If an alcohol is present as a reagent or impurity, it can react to form the corresponding 2,3-dichlorobenzoate ester.[5][6][7]
-
Amides: Reactions with primary or secondary amines will yield N-substituted 2,3-dichlorobenzamides.[5] If ammonia is present, the primary amide, 2,3-dichlorobenzamide, can form.
-
Anhydrides: Reaction with a carboxylate salt can lead to the formation of a mixed or symmetric anhydride.[4][8]
-
Isomeric Impurities: Depending on the purity of the starting material, isomeric dichlorobenzoyl chlorides, such as 3,4-dichlorobenzoyl chloride, may be present.[1][2]
Q3: How can I minimize the formation of 2,3-dichlorobenzoic acid?
Minimizing the formation of the hydrolysis byproduct, 2,3-dichlorobenzoic acid, is critical for clean reactions. Key strategies include:
-
Anhydrous Conditions: All reactions should be carried out under strictly anhydrous (dry) conditions.[5] This involves using dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Purity: Ensure all reagents, especially solvents and nucleophiles, are free from water.
-
Temperature Control: While the hydrolysis of benzoyl chlorides can occur at various temperatures, controlling the reaction temperature as specified in the protocol can help minimize side reactions.
Q4: Are there any specific safety precautions for working with this compound?
Yes, this compound is a hazardous substance. It is corrosive and causes severe skin burns and eye damage.[9][10] It is also harmful if swallowed or inhaled.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] In case of contact, rinse the affected area immediately and thoroughly with water.[9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of desired product and presence of a significant acidic impurity. | Hydrolysis of this compound to 2,3-dichlorobenzoic acid. | - Ensure all glassware is oven-dried or flame-dried before use.- Use freshly distilled or commercially available anhydrous solvents.- Run the reaction under an inert atmosphere (nitrogen or argon).- Check the water content of your starting materials. |
| Formation of an unexpected ester or amide byproduct. | Presence of alcohol or amine impurities in the reaction mixture. | - Purify solvents and reagents to remove alcohol or amine contaminants.- If the nucleophile is an alcohol or amine, ensure accurate stoichiometry to avoid side reactions with impurities. |
| Complex mixture of products observed by TLC or LC-MS. | - Presence of isomeric impurities in the starting material.- Non-selective reaction conditions. | - Check the certificate of analysis for the purity and isomeric content of your this compound.- Optimize reaction conditions (temperature, reaction time, catalyst) to improve selectivity. |
| Difficulty in purifying the product from 2,3-dichlorobenzoic acid. | The acidic nature of the byproduct can complicate standard purification methods. | - An aqueous basic wash (e.g., with sodium bicarbonate or sodium hydroxide solution) can be used to extract the acidic byproduct into the aqueous layer.[2] Be cautious as this may promote further hydrolysis of any remaining acyl chloride.- Column chromatography can be effective, but the acidic byproduct may streak. Adding a small amount of a non-polar solvent or a modifier to the eluent can improve separation. |
Experimental Protocols
Protocol 1: General Procedure for Acylation using this compound under Anhydrous Conditions
This protocol provides a general method for reacting this compound with a generic nucleophile (Nu-H) while minimizing byproduct formation.
-
Preparation: Assemble the reaction apparatus (e.g., a round-bottom flask with a magnetic stirrer, addition funnel, and condenser) and dry it thoroughly in an oven at >100 °C for several hours. Allow the glassware to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagents:
-
Dissolve the nucleophile (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) in the reaction flask under an inert atmosphere.
-
If the reaction requires a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct, add it to the solution of the nucleophile.
-
Dissolve this compound (1.0-1.2 equivalents) in the same anhydrous solvent in the addition funnel.
-
-
Reaction:
-
Cool the reaction flask containing the nucleophile to the desired temperature (typically 0 °C to room temperature) using an ice bath or other cooling system.
-
Add the solution of this compound dropwise from the addition funnel to the stirred solution of the nucleophile over a period of 15-60 minutes.
-
After the addition is complete, allow the reaction to stir at the appropriate temperature for the time specified in your procedure. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
If an amine base was used, it may be necessary to perform an acidic wash (e.g., with dilute HCl) to remove it.
-
To remove the 2,3-dichlorobenzoic acid byproduct, perform a basic wash with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography.
-
Visualizations
Caption: Logical workflow for identifying and mitigating common byproducts.
References
- 1. US20090312544A1 - Method for preparing lamortrigine and its intermediate this compound - Google Patents [patents.google.com]
- 2. EP2024345B1 - Method for preparing lamotrigine and its intermediate this compound - Google Patents [patents.google.com]
- 3. WO2007138075A1 - Method for preparing lamotrigine and its intermediate this compound - Google Patents [patents.google.com]
- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. This compound | C7H3Cl3O | CID 17944 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the cyanation of 2,3-Dichlorobenzoyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the cyanation of 2,3-Dichlorobenzoyl chloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the cyanation of this compound?
A1: The cyanation of this compound is a crucial step in the synthesis of 2,3-Dichlorobenzoyl cyanide, a key intermediate for various high-value chemical products.[1] Its most prominent application is as a precursor in the production of the anticonvulsant drug Lamotrigine, which is used to treat epilepsy and bipolar disorder.[1] The purity of the 2,3-Dichlorobenzoyl cyanide intermediate is critical for ensuring the quality of the final active pharmaceutical ingredient (API).[1]
Q2: What are the common methods for the cyanation of this compound?
A2: Common methods involve the reaction of this compound with a cyanide source.[1] Historically, this has been achieved by heating with copper(I) cyanide (CuCN) at high temperatures, sometimes without a solvent.[1] More contemporary methods utilize various cyanide salts, including sodium cyanide (NaCN) and trimethylsilyl cyanide (TMSCN), often in the presence of a catalyst to improve reaction efficiency and yield under milder conditions.[2][3] Phase-transfer catalysis (PTC) is also employed to facilitate the reaction between the organic-soluble acyl chloride and the often poorly soluble inorganic cyanide salt.[1]
Q3: What are the main challenges associated with this reaction?
A3: Key challenges include the poor solubility of cyanide salts like CuCN in organic solvents, which can limit the reaction rate.[1][4][5] High reaction temperatures required in some classic methods can lead to side reactions and impurities.[1] Additionally, the toxicity of cyanide reagents necessitates careful handling and disposal procedures. Catalyst deactivation and inconsistent reaction profiles have also been reported, particularly with certain phase-transfer catalysts.[4][5]
Troubleshooting Guide
Issue 1: Low or no conversion of this compound.
-
Possible Cause: Poor solubility of the cyanide salt (e.g., CuCN).
-
Solution:
-
Consider using a polar aprotic solvent like acetonitrile, which can enhance the solubility of CuCN and increase the reaction rate even without a catalyst.[4][5][6] However, be aware that this can complicate product isolation.[4][5]
-
Employ a phase-transfer catalyst (PTC) such as cetyltrimethylammonium bromide (CTAB) or tetrabutylammonium bromide (TBABr) to transport the cyanide anion into the organic phase.[1][4][5] CTAB has been shown to prevent the clumping of CuCN, leading to more consistent results.[4][5]
-
-
-
Possible Cause: Inactive catalyst or inappropriate catalyst choice.
-
Possible Cause: Insufficient reaction temperature or time.
-
Solution:
-
Issue 2: Formation of significant byproducts.
-
Possible Cause: Homocoupling of the acyl chloride.
-
Solution: This can be an issue when using NaCN. Switching to CuCN as the cyanide source often provides a cleaner conversion.[6]
-
-
Possible Cause: Hydrolysis of the acyl chloride or acyl cyanide product.
-
Solution: Ensure all reagents and solvents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Possible Cause: Formation of O-TMS enolate when using TMSCN and a Lewis acid catalyst.
Issue 3: Difficulties in product isolation and purification.
-
Possible Cause: Complex reaction mixture due to the use of polar solvents like acetonitrile.
-
Possible Cause: Contamination with inorganic salts.
-
Possible Cause: Product crystallization issues.
Data Presentation
Table 1: Summary of Reaction Conditions for the Cyanation of this compound
| Cyanide Source | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuCN | None | None (neat) | 160-165 | 7 | 94.2 | [7][8] |
| NaCN | CuI | Acetonitrile | Room Temp | 5-8 (addition) + 1 | >80 | [7][9] |
| CuCN | CTAB | Toluene | 110 | 12 | 77 (isolated) | [4][5][6] |
| TMSCN | ZnI2 (0.5 mol%) | None (neat) | 100 | 2 | Not specified for this substrate, but general for acyl chlorides | [3] |
| K4[Fe(CN)6] | TBABr/KI | Not specified | Not specified | Not specified | 96.0 | [1] |
Experimental Protocols
Protocol 1: Cyanation using Copper(I) Cyanide (Neat)
This protocol is based on a high-temperature, solvent-free method.[7][8]
-
Reaction Setup: In a suitable reactor, charge this compound (1.0 eq) and copper(I) cyanide (approx. 1.2 eq).
-
Heating: Heat the mixture to 160-165°C with constant stirring.
-
Reaction: Maintain this temperature for approximately 7 hours.
-
Work-up:
-
Cool the reaction mixture to about 85°C.
-
Add toluene to the mixture and stir for 1 hour at 60°C.
-
Cool the mixture to 15°C and filter to remove the inorganic salts.
-
Wash the filter cake with additional toluene.
-
-
Isolation:
-
Combine the filtrates and distill off the toluene under reduced pressure.
-
Crystallize the crude product from petroleum ether to yield 2,3-Dichlorobenzoyl cyanide.
-
Protocol 2: Catalytic Cyanation using Sodium Cyanide and Copper(I) Iodide
This method utilizes milder conditions with a catalyst in a solvent.[7][9]
-
Reaction Setup: Suspend this compound (1.0 eq) and cuprous iodide (approx. 0.05 eq) in acetonitrile in a reactor. Stir at room temperature until a homogeneous yellow solution forms.
-
Reagent Addition: Slowly add solid sodium cyanide (approx. 1.1 eq) over a period of 5-8 hours.
-
Reaction: Continue stirring the reaction mixture for an additional hour after the addition is complete. Monitor the reaction progress by HPLC.
-
Work-up:
-
Filter the reaction mixture to remove the resulting inorganic salts (mainly NaCl).
-
Wash the filter cake with acetonitrile.
-
-
Isolation:
-
Combine the filtrates and remove the acetonitrile by distillation under reduced pressure.
-
The crude product can be further purified by vacuum distillation.
-
Visualizations
Caption: General reaction pathway for the cyanation of this compound.
Caption: A generalized workflow for the cyanation experiment.
Caption: A decision tree for troubleshooting low reaction conversion.
References
- 1. 2,3-Dichlorobenzoyl cyanide | 77668-42-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ZnI2-Catalyzed Cyanation of Acyl Chlorides with TMS-CN: An Intere...: Ingenta Connect [ingentaconnect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]
- 8. EP2024345B1 - Method for preparing lamotrigine and its intermediate this compound - Google Patents [patents.google.com]
- 9. 2,3-Dichlorobenzoyl cyanide | 77668-42-9 [chemicalbook.com]
Technical Support Center: Reactions Involving 2,3-Dichlorobenzoyl Chloride and CTAB
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the phase-transfer catalyst Cetyltrimethylammonium Bromide (CTAB) in reactions with 2,3-Dichlorobenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of CTAB in reactions with this compound?
A1: In a two-phase system (e.g., an aqueous phase containing a nucleophile and an organic phase with this compound), CTAB acts as a phase-transfer catalyst. Its amphiphilic nature, possessing both a hydrophilic head and a hydrophobic tail, allows it to form micelles and transport the anionic nucleophile from the aqueous phase to the organic phase. This facilitates the reaction with the electrophilic this compound, which would otherwise be very slow due to the immiscibility of the reactants.
Q2: What are the main advantages of using CTAB in these reactions?
A2: The primary advantages of using CTAB include:
-
Increased Reaction Rates: By bringing the reactants together in the same phase, CTAB significantly accelerates the reaction.
-
Milder Reaction Conditions: The enhanced reactivity often allows for the use of lower temperatures and less harsh conditions.
-
Improved Yields: By promoting the desired reaction pathway, higher product yields can be achieved.
-
Prevention of Reagent Agglomeration: In certain reactions, such as the cyanation of this compound, CTAB has been shown to prevent the clumping of solid reagents, leading to more consistent and reliable reaction profiles.[1]
Q3: Are there any common side reactions to be aware of when using this compound under these conditions?
A3: Yes, the most common side reaction is the hydrolysis of this compound to 2,3-Dichlorobenzoic acid. This occurs if water is present in the organic phase and can compete with the desired acylation reaction. The presence of a phase-transfer catalyst can sometimes accelerate this unwanted hydrolysis. Careful control of the reaction conditions, such as pH and temperature, is crucial to minimize this side reaction.
Q4: How can I monitor the progress of my reaction?
A4: Reaction progress can be monitored by periodically taking small aliquots from the organic phase and analyzing them using techniques such as:
-
Thin Layer Chromatography (TLC): To qualitatively observe the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the concentrations of reactants and products. Specific LC methods have been developed for the analysis of 2,3-dichlorobenzoic acid and its derivatives.[2]
-
Gas Chromatography (GC): Suitable for volatile products.
-
Infrared (IR) Spectroscopy: To monitor the disappearance of the acyl chloride carbonyl peak and the appearance of the ester or amide carbonyl peak.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inefficient Phase Transfer: The CTAB may not be effectively transporting the nucleophile. 2. Hydrolysis of this compound: The acyl chloride may be degrading before it can react. 3. Low Reactivity of Nucleophile: The nucleophile may not be sufficiently reactive under the chosen conditions. 4. Inadequate Mixing: Poor agitation can limit the interfacial area, hindering the phase-transfer process. | 1. Optimize CTAB Concentration: Ensure an adequate, but not excessive, concentration of CTAB is used (see Data Presentation section). 2. Control Water Content: Use anhydrous solvents for the organic phase and consider a buffered aqueous phase to maintain an optimal pH that favors acylation over hydrolysis. 3. Increase Basicity of Aqueous Phase: A higher pH can increase the concentration of the deprotonated, more nucleophilic species. However, be cautious of promoting hydrolysis. 4. Increase Stirring Rate: Vigorous stirring increases the surface area between the two phases, improving the efficiency of the phase-transfer catalyst. |
| Formation of a Stable Emulsion | 1. High Concentration of CTAB: CTAB is a surfactant and excessive amounts can stabilize emulsions. 2. Intense Agitation: Very high stirring speeds can lead to the formation of fine droplets that are difficult to separate. 3. Unfavorable Phase Volume Ratio: The relative volumes of the aqueous and organic phases can contribute to emulsion stability. | 1. Reduce CTAB Concentration: Use the minimum effective concentration of the catalyst. 2. Moderate Stirring Speed: Use a stirring rate that is sufficient for good mixing without causing excessive emulsification. 3. Adjust Phase Volume Ratio: Experiment with different ratios of aqueous to organic phase. 4. Break the Emulsion During Work-up: Add a saturated brine solution, gently swirl, and allow the layers to separate. In difficult cases, filtration through a pad of celite can be effective. |
| Difficulty in Removing CTAB from the Product | 1. High Solubility of CTAB in the Organic Phase: CTAB can be challenging to remove completely during the work-up. | 1. Aqueous Washes: Wash the organic layer multiple times with water or brine to extract the water-soluble CTAB. 2. Acidic Wash: Washing with dilute acid (e.g., HCl in ethanol) can help in removing CTAB.[3] 3. Silica Gel Chromatography: CTAB is highly polar and will adhere strongly to silica gel during column chromatography. |
| Inconsistent Reaction Rates or Yields | 1. Clumping of Solid Reagents: Solid reactants or byproducts can agglomerate, reducing their effective surface area and reactivity. | 1. Use of CTAB: CTAB has been shown to alleviate the clumping behavior of reagents like CuCN in reactions with this compound, leading to more consistent reactivity.[1] |
| Exothermic Reaction is Difficult to Control | 1. Rapid Addition of Reagents: The acylation reaction can be highly exothermic. | 1. Slow Addition: Add the this compound solution dropwise to the reaction mixture. 2. External Cooling: Use an ice bath or other cooling system to maintain the desired reaction temperature. |
Data Presentation
Effect of CTAB Concentration on Product Yield
| Substrate | CTAB Concentration (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 4-Nitrophenol | 0 | 24 | 25 | < 5 |
| 4-Nitrophenol | 1 | 4 | 25 | 75 |
| 4-Nitrophenol | 5 | 2 | 25 | 92 |
| 4-Nitrophenol | 10 | 2 | 25 | 90 |
| Aniline | 0 | 24 | 0-5 | < 10 |
| Aniline | 2 | 2 | 0-5 | 85 |
| Aniline | 5 | 1 | 0-5 | 95 |
Note: The data in this table is representative and illustrates the general trend of increased yield with the use of CTAB. Actual yields may vary depending on the specific reaction conditions.
Experimental Protocols
General Procedure for the Acylation of a Phenol with this compound using CTAB
This protocol is a general guideline and may require optimization for specific substrates.
1. Materials:
-
Phenol (e.g., 4-Nitrophenol) (1.0 eq)
-
This compound (1.1 eq)
-
CTAB (0.05 eq)
-
Sodium Hydroxide (NaOH) (1.5 eq)
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
2. Procedure:
-
Preparation of Aqueous Phase: In a round-bottom flask equipped with a magnetic stirrer, dissolve the phenol and sodium hydroxide in deionized water.
-
Preparation of Organic Phase: In a separate container, dissolve the this compound in dichloromethane.
-
Addition of Catalyst: Add the CTAB to the aqueous phase and stir until dissolved.
-
Reaction Initiation: Add the organic phase to the aqueous phase. Stir the biphasic mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
Once the reaction is complete, stop stirring and transfer the mixture to a separatory funnel.
-
Allow the layers to separate and drain the lower organic layer.
-
Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the CTAB-catalyzed acylation of a phenol.
Caption: Mechanism of phase-transfer catalysis in acylation reactions.
Caption: Troubleshooting logic for low product yield in the reaction.
References
How to prevent hydrolysis of 2,3-Dichlorobenzoyl chloride during workup
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the hydrolysis of 2,3-Dichlorobenzoyl chloride during reaction workups, ensuring the integrity and yield of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to hydrolysis?
A1: this compound (C₇H₃Cl₃O) is a reactive acyl chloride used as an intermediate in organic synthesis.[1][2][3] Like other acyl chlorides, the carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent chlorine and oxygen atoms. This makes it highly susceptible to nucleophilic attack by water, leading to a rapid and often vigorous hydrolysis reaction to form the less reactive 2,3-dichlorobenzoic acid.[4] This unwanted side reaction can significantly reduce the yield of the desired product.
Q2: What are the tell-tale signs of this compound hydrolysis during my workup?
A2: The most common indications of hydrolysis are a lower than expected yield of your target molecule and the presence of 2,3-dichlorobenzoic acid in your crude product. This can be confirmed analytically through techniques such as:
-
Thin-Layer Chromatography (TLC): Appearance of a more polar spot corresponding to the carboxylic acid.
-
NMR Spectroscopy: Presence of a broad singlet corresponding to the carboxylic acid proton and characteristic aromatic signals of 2,3-dichlorobenzoic acid.
-
IR Spectroscopy: A broad O-H stretch characteristic of a carboxylic acid.
Q3: Under what workup conditions is hydrolysis most likely to occur?
A3: Any step in the workup that brings this compound into contact with water poses a risk of hydrolysis. The risk is exacerbated by:
-
Elevated Temperatures: Higher temperatures increase the rate of the hydrolysis reaction.
-
Basic Conditions: Aqueous basic washes (e.g., with sodium hydroxide) will rapidly and irreversibly hydrolyze the acyl chloride to the corresponding carboxylate salt.[4]
-
Prolonged Contact Time: The longer the exposure to an aqueous phase, the greater the extent of hydrolysis.
Troubleshooting Guides
Issue: Significant formation of 2,3-Dichlorobenzoic acid byproduct detected after workup.
This is a clear indication that your workup procedure is causing hydrolysis of the unreacted this compound. The following troubleshooting steps and alternative protocols can help minimize this issue.
Workflow for Diagnosing and Preventing Hydrolysis
Caption: Troubleshooting decision tree for hydrolysis of this compound.
Data Presentation: Impact of Workup Conditions on Hydrolysis
The following table summarizes the expected impact of different workup parameters on the degree of hydrolysis of this compound.
| Workup Parameter | Condition | Expected Degree of Hydrolysis | Recommendation |
| Temperature | Room Temperature (~25°C) | Moderate to High | Perform all aqueous steps at 0-5°C using an ice bath. |
| 0-5°C | Low | Recommended for aqueous workups. | |
| Quenching Agent | Water (neutral) | Moderate | Use ice-cold water and proceed quickly. |
| Dilute Aqueous HCl | Moderate | Can be used to neutralize basic catalysts, but still poses a hydrolysis risk. | |
| Saturated Aqueous NaHCO₃ | Low to Moderate | Preferred for neutralizing excess acid, but should be cold and contact time minimized. | |
| Aqueous NaOH | Very High | Avoid strong bases in aqueous workups. | |
| Workup Type | Standard Aqueous Workup | Moderate to High | Prone to hydrolysis; requires careful optimization. |
| Optimized Aqueous Workup | Low | Viable if non-aqueous methods are not possible. | |
| Non-Aqueous Workup | Very Low | The most effective method for preventing hydrolysis. |
Experimental Protocols
Protocol 1: Optimized Aqueous Workup
This protocol is designed to minimize hydrolysis when an aqueous workup is unavoidable, for example, in a Friedel-Crafts acylation.
-
Reaction Quenching:
-
Once the reaction is complete, cool the reaction vessel to 0°C in an ice bath.
-
Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and dilute hydrochloric acid. This will decompose the Lewis acid catalyst (e.g., AlCl₃) and protonate any remaining base.
-
-
Extraction:
-
Transfer the quenched mixture to a pre-chilled separatory funnel.
-
Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Separate the layers promptly.
-
-
Washing:
-
Wash the organic layer sequentially with:
-
One portion of ice-cold water.
-
One portion of cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Caution: Vent the separatory funnel frequently to release CO₂ gas.
-
One portion of cold, saturated aqueous sodium chloride (brine) to aid in the removal of water.
-
-
-
Drying and Solvent Removal:
-
Dry the organic layer over a suitable anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure at a low temperature.
-
Protocol 2: Non-Aqueous Workup
This is the recommended approach to completely avoid hydrolysis of this compound. This method is particularly suitable for reactions where all components, except the acyl chloride, are non-volatile.
-
Removal of Volatiles:
-
Once the reaction is complete, remove the reaction solvent and any other volatile byproducts under reduced pressure using a rotary evaporator. For higher boiling solvents, a high-vacuum line may be necessary.
-
-
Direct Purification:
-
Crystallization: If the desired product is a solid, it can be purified by crystallization from a suitable anhydrous non-polar solvent, such as hexanes or petroleum ether.
-
Distillation: If the product is a high-boiling liquid, purification can be achieved by vacuum distillation of the crude residue.
-
Protocol 3: Non-Aqueous Workup Using Scavengers
This protocol is ideal for reactions run in solution where direct removal of the solvent is not practical and an aqueous wash is to be avoided.
-
Quenching Excess Acyl Chloride:
-
Cool the reaction mixture to 0°C.
-
Add a stoichiometric amount of a dry alcohol (e.g., methanol or ethanol) to convert the excess this compound into its corresponding ester, which is generally easier to separate during purification.
-
-
Scavenging Byproducts:
-
Add a polymer-supported scavenger, such as a polymer-bound amine or carbonate, to the reaction mixture. These solid-phase reagents will react with and sequester excess acid (HCl) and can also help remove trace amounts of water.
-
Stir the mixture for a specified time according to the scavenger's technical data sheet.
-
-
Purification:
-
Remove the solid scavenger resin by filtration.
-
Wash the resin with a small amount of anhydrous solvent.
-
The product is now in the filtrate, free from acidic byproducts, and can be isolated by removal of the solvent under reduced pressure.
-
Logical Workflow for Workup Selection
Caption: Decision tree for selecting the optimal workup protocol.
References
Technical Support Center: Troubleshooting Inconsistent Reaction Profiles in Large-Scale Synthesis
Welcome to the Technical Support Center for large-scale synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve inconsistencies that arise when scaling up chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why do my reaction outcomes (yield, purity, side products) differ so much between lab-scale and large-scale synthesis?
A1: The transition from a laboratory to a production environment introduces significant changes in physical and chemical parameters that can alter reaction behavior. This is often referred to as a non-linear scale-up problem.[1] Key factors that change with scale include:
-
Surface Area to Volume Ratio: This ratio decreases dramatically as the reactor size increases.[2][3] This directly impacts heat transfer, making it more difficult to control the temperature of exothermic or endothermic reactions at a larger scale.[2][4]
-
Mixing Efficiency: Achieving homogeneous mixing is more challenging in large reactors.[5] Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and impurity formation.[6]
-
Mass Transfer: The rate at which reactants are brought together can become a limiting factor in large vessels, affecting the overall reaction kinetics.[7]
-
Addition and Quenching Times: The time required to add reagents or quench a reaction is significantly longer at scale, which can lead to the formation of different intermediates or byproducts.[4]
Q2: How can variability in raw materials affect my large-scale reaction?
A2: Raw material variability is a critical factor that can lead to inconsistent reaction profiles.[8][9] Even if the chemical purity of a starting material is consistent, its physical properties can differ from batch to batch, impacting the process.[10] Key aspects of raw material variability include:
-
Physical Properties: Differences in particle size, crystal form, and bulk density can affect dissolution rates and reactivity.[8][10]
-
Trace Impurities: Undetected impurities in starting materials can act as catalysts or inhibitors, or participate in side reactions that become significant at a larger scale.[9]
-
Supplier Changes: Switching suppliers or even different manufacturing sites from the same supplier can introduce subtle variations in the raw material's composition and physical attributes.[8]
Q3: What is Process Analytical Technology (PAT) and how can it help?
A3: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing processes by measuring critical process parameters (CPPs) that affect the critical quality attributes (CQAs) of the product in real-time.[11][12] Instead of relying solely on end-product testing, PAT allows for in-process adjustments to ensure consistent quality.[13] PAT tools often include in-line or on-line analytical instruments such as Near-Infrared (NIR) spectroscopy, Raman spectroscopy, and advanced software for data analysis.[11][14] Implementing PAT can help identify deviations from the desired reaction profile as they happen, enabling corrective actions to be taken immediately.[15]
Troubleshooting Guides
Guide 1: Issue - Lower than expected yield and/or purity at scale.
Question: My reaction consistently provides a high yield and purity in the lab (1L flask), but upon scaling to a 100L reactor, the yield has dropped significantly, and I'm observing new impurities. What should I investigate?
Answer: This is a common scale-up challenge. The primary suspects are often related to mixing and heat transfer.
Troubleshooting Steps:
-
Evaluate Mixing Parameters:
-
Is the mixing adequate? Inefficient mixing can lead to localized high concentrations of reactants, which can cause side reactions.[5] The time it takes to achieve a homogeneous mixture is much longer in a large reactor.[5]
-
Action: Perform a mixing study in the large reactor using a non-reactive tracer to determine the blend time. Compare this to the timescale of your reaction. If the reaction is faster than the mixing, side product formation is likely.[5] Consider adjusting the impeller speed, or changing the impeller type or position.
-
-
Analyze Heat Transfer:
-
Is the reaction exothermic? Poor heat dissipation in a large reactor can lead to a temperature increase, even with the cooling jacket running at full capacity.[4][16] This can accelerate decomposition or side reactions.
-
Action: Monitor the internal reaction temperature closely and compare it to the jacket temperature. A large difference indicates poor heat transfer. Consider slowing the addition rate of the limiting reagent to control the exotherm.
-
-
Investigate Raw Material Impact:
-
Are the raw materials identical to the lab scale? Ensure the same batches and suppliers of raw materials are being used. If not, minor differences in impurities or physical properties could be the cause.[8][9]
-
Action: Characterize the raw materials used at both scales for properties like particle size distribution and trace impurities.
-
Guide 2: Issue - Appearance of a new, unexpected crystal form (polymorph) upon crystallization at scale.
Question: My active pharmaceutical ingredient (API) crystallizes in the desired form in the lab, but at a larger scale, a different, less stable polymorph is sometimes appearing. How can I control the crystallization process?
Answer: The appearance of new crystal forms during scale-up is often related to changes in supersaturation, cooling rate, and agitation.[4]
Troubleshooting Steps:
-
Control the Cooling Profile:
-
Is the cooling too rapid? The larger thermal mass of a production-scale reactor can lead to slower, less controlled cooling, or conversely, shock cooling if not properly managed. This can affect which polymorph nucleates and grows.
-
Action: Implement a programmed, linear cooling profile in the large-scale reactor to mimic the conditions of the lab experiment as closely as possible.
-
-
Standardize Agitation:
-
Is the mixing speed appropriate for crystallization? The intensity of mixing can influence nucleation rates and crystal breakage, potentially favoring the formation of a different polymorph.
-
Action: Define and control the agitator speed throughout the crystallization process. Use a speed that ensures suspension of the crystals without causing excessive shear.
-
-
Implement Seeding:
-
Are you using seed crystals? Seeding the solution with the desired polymorph at a specific temperature and supersaturation level is a robust way to control the final crystal form.
-
Action: Develop a seeding protocol that specifies the amount of seed, the temperature at which it is added, and the subsequent cooling profile.
-
Data Presentation
Table 1: Comparison of Key Parameters in Lab vs. Large-Scale Synthesis
| Parameter | Lab Scale (e.g., 1L Flask) | Large Scale (e.g., 1000L Reactor) | Common Issues on Scale-Up |
| Surface Area / Volume Ratio | High (~4.8 cm⁻¹) | Low (~0.48 cm⁻¹) | Inefficient heat transfer, leading to poor temperature control.[3] |
| Mixing Method | Magnetic Stir Bar | Mechanical Impeller | Changes in fluid dynamics, potential for dead zones with poor mixing.[1][3] |
| Typical Mixing Time | Seconds | Minutes to Hours | Reactions sensitive to mixing may show different selectivity.[5] |
| Reagent Addition Time | Minutes | Hours | Slower addition can alter reactant concentrations and affect kinetics.[4] |
| Heat Dissipation | Primarily through vessel walls | Primarily through cooling jacket | Risk of thermal runaway for highly exothermic reactions.[2][17] |
| Material of Construction | Borosilicate Glass | Stainless Steel, Glass-Lined Steel | Potential for material incompatibility or leaching.[4] |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol describes a general method for monitoring the progress of a reaction to check for the consumption of starting materials and the formation of products.
Methodology:
-
Prepare the TLC Plate: Handle a silica gel TLC plate by the edges. Using a pencil, lightly draw a line (the origin) about 1 cm from the bottom.
-
Spot the Plate:
-
Dissolve a small amount of your starting material in a suitable solvent to create a reference spot.
-
Carefully take a small aliquot from your reaction mixture and dilute it with a solvent.
-
Using a capillary tube, spot the starting material reference and the reaction mixture onto the origin line of the TLC plate.
-
-
Develop the Plate: Place a small amount of an appropriate solvent system (eluent) into a developing chamber. Place the TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber.
-
Visualize: Once the solvent front has moved to near the top of the plate, remove it and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate).
-
Analyze: Compare the spot(s) from the reaction mixture to the starting material reference. The disappearance of the starting material spot and the appearance of a new product spot indicates the reaction is progressing.[18]
Protocol 2: Basic Mixing Study Using a Visual Tracer
This protocol provides a simple way to visually assess mixing efficiency in a glass reactor.
Methodology:
-
Select a Tracer: Choose a colored, non-reactive substance that is soluble in your reaction solvent (e.g., a small amount of a dye).
-
Charge the Reactor: Fill the reactor with the solvent to the typical working volume.
-
Set Agitation: Start the agitator at the intended process speed.
-
Add the Tracer: Add the tracer to the surface of the solvent in a single, quick addition.
-
Observe and Time: Start a stopwatch immediately upon tracer addition. Record the time it takes for the color to become uniformly distributed throughout the vessel. This is the visual blend time.
-
Analyze: If the blend time is significantly longer than the time for your reaction to complete, you may have mixing-related issues.[19] For opaque reactors, conductivity probes or in-line concentration measurements can be used for a more quantitative analysis.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent reaction profiles.
Caption: Impact of mixing efficiency on reaction selectivity.
Caption: Workflow for implementing Process Analytical Technology (PAT).
References
- 1. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 2. reddit.com [reddit.com]
- 3. catsci.com [catsci.com]
- 4. sdlookchem.com [sdlookchem.com]
- 5. becht.com [becht.com]
- 6. youtube.com [youtube.com]
- 7. Scale-Up: What Goes Wrong? [rsc.org]
- 8. Raw material variability of an active pharmaceutical ingredient and its relevance for processability in secondary continuous pharmaceutical manufacturing [pubmed.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Process analytical technology - Wikipedia [en.wikipedia.org]
- 12. longdom.org [longdom.org]
- 13. What is PAT? | Bruker [bruker.com]
- 14. Process Analytical Technology: A Clear Guide to PAT and How to Get Started in the Industry | Innopharma Education [innopharmaeducation.com]
- 15. researchgate.net [researchgate.net]
- 16. medium.com [medium.com]
- 17. ijiset.com [ijiset.com]
- 18. Monitoring reactions | Teaching practical science | CPD article | RSC Education [edu.rsc.org]
- 19. cbe.princeton.edu [cbe.princeton.edu]
Scale-up challenges for the synthesis of 2,3-dichlorobenzoyl cyanide
Welcome to the technical support center for the synthesis of 2,3-dichlorobenzoyl cyanide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this critical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2,3-dichlorobenzoyl cyanide?
A1: The primary industrial route involves the cyanation of 2,3-dichlorobenzoyl chloride.[1] This is a nucleophilic acyl substitution reaction where a cyanide salt displaces the chloride from the acyl chloride.[1] Common cyanide sources include cuprous cyanide (CuCN) and sodium cyanide (NaCN).[2][3][4] The reaction conditions, such as solvent, temperature, and the use of catalysts, can vary significantly.[3]
Q2: Why is cuprous cyanide (CuCN) often preferred over other cyanide sources?
A2: Cuprous cyanide is frequently the best cyanide source for achieving a clean conversion to 2,3-dichlorobenzoyl cyanide.[3][5][6] Using other cyanide salts, like NaCN, can sometimes lead to the formation of byproducts.[3]
Q3: What is the role of a phase-transfer catalyst in this synthesis?
A3: In the absence of a polar cosolvent like acetonitrile, phase-transfer catalysts are effective in promoting the reaction.[5][6] Catalysts like tetrabutylammonium bromide (TBABr) and cetyltrimethylammonium bromide (CTAB) can be used.[5][6]
Q4: What are the main applications of 2,3-dichlorobenzoyl cyanide?
A4: The most prominent application of 2,3-dichlorobenzoyl cyanide is as a key intermediate in the synthesis of the anticonvulsant drug Lamotrigine.[1][7] The purity of the 2,3-dichlorobenzoyl cyanide is crucial for obtaining a high-purity final pharmaceutical product.[1]
Troubleshooting Guide
Problem 1: Inconsistent reaction profiles and clumping of reagents.
-
Question: My reaction is showing inconsistent results from batch to batch, and I'm observing clumping of the solid reagents. What could be the cause and how can I fix it?
-
Answer: This issue is often observed when using tetrabutylammonium bromide (TBABr) as a phase-transfer catalyst, which can cause unexpected clumping of the cuprous cyanide solid.[5][6] To resolve this, switching to cetyltrimethylammonium bromide (CTAB) as the phase-transfer catalyst can alleviate the clumping behavior and lead to more consistent reactivity.[5][6] A successful scale-up using a CTAB-catalyzed process has been reported, yielding 560 kg of 2,3-dichlorobenzoyl cyanide with a 77% isolated yield.[1][5][6]
Problem 2: Slow reaction rate.
-
Question: The conversion to 2,3-dichlorobenzoyl cyanide is proceeding very slowly. How can I increase the reaction rate?
-
Answer: The solubility of cuprous cyanide (CuCN) is a major factor limiting the reaction rate.[3][5][6] To enhance the rate, you can use acetonitrile as a polar cosolvent.[1][3][5][6] The improved solubility of CuCN in acetonitrile significantly accelerates the reaction, even without a catalyst.[1][3][5][6] However, be aware that using acetonitrile can complicate the isolation of the final product.[1][3][5][6]
Problem 3: Difficulty in product isolation.
-
Question: I am having trouble isolating the 2,3-dichlorobenzoyl cyanide product, especially when using acetonitrile as a solvent. What is the recommended procedure?
-
Answer: When acetonitrile is used, it can be removed by distillation under reduced pressure.[2][4] After filtration of inorganic salts, the solvent can be distilled off.[2][7][8] The crude product can then be purified by crystallization from a solvent like petroleum ether or by vacuum distillation.[2][4][7][8]
Data Presentation
Table 1: Comparison of Different Synthesis Protocols for 2,3-Dichlorobenzoyl Cyanide
| Parameter | Method 1 | Method 2 | Method 3 |
| Starting Material | This compound | This compound | This compound |
| Cyanide Source | Cuprous Cyanide (CuCN) | Sodium Cyanide (NaCN) | Cuprous Cyanide (CuCN) & Potassium Iodide (KI) |
| Catalyst/Additive | None | Cuprous Iodide (I) | Cetyltrimethylammonium Bromide (CTAB) |
| Solvent | Toluene | Acetonitrile | Not specified (implied no acetonitrile) |
| Temperature | 160-165 °C[2][7][8][9] | Room Temperature[2][4] | Not specified |
| Reaction Time | 7 hours[2][7][8][9] | 5-8 hours (addition) + 1 hour[2][4] | Not specified |
| Yield | 94.2%[2][7][8] | >80%[2][4] | 77% (isolated)[1][5][6] |
| Purity | 97.4%[2][7][8] | 100% (by HPLC)[2][4] | Not specified |
Experimental Protocols
Protocol 1: Synthesis using Cuprous Cyanide in Toluene
This method is a high-temperature synthesis route.[2][7][8][9]
-
Load a reactor with 350.0 g (1.67 moles) of this compound and 200.0 g of cuprous cyanide.[2][7][8][9]
-
Heat the mixture to 160-165 °C and stir at this temperature for 7 hours.[2][7][8][9]
-
Cool the mixture to 85 °C and add 1200 ml of toluene.[2][7][8][9]
-
Stir the mixture for 1 hour at 60 °C, then cool to 15 °C.[2][7][8][9]
-
Filter the inorganic salts and wash the filter cake.[2][7][8][9]
-
Distill the toluene from the filtrate at 55 °C under reduced pressure.[2][7][8][9]
-
Crystallize the crude product from petroleum ether to yield 2,3-dichlorobenzoyl cyanide.[2][7][8][9]
Protocol 2: Synthesis using Sodium Cyanide in Acetonitrile
This protocol utilizes a milder, room temperature approach.[2][4]
-
Suspend 20.0 g (100 mmol) of this compound and 0.90 g (4.7 mmol) of cuprous iodide (I) in 50 mL of acetonitrile.[2][4]
-
Stir the suspension at room temperature until a yellow homogeneous solution is formed.[2][4]
-
Slowly add 5.15 g (110 mmol) of solid sodium cyanide over 5-8 hours.[2][4]
-
Continue stirring the reaction mixture for 1 hour after the addition is complete. Monitor the reaction progress by HPLC.[2][4]
-
Remove the resulting inorganic salt (mainly NaCl) by filtration and wash the filter cake with 15 mL of acetonitrile.[2][4]
-
Remove the acetonitrile by distillation under reduced pressure.[2][4]
-
Purify the product by vacuum distillation to obtain 2,3-dichlorobenzoyl cyanide.[2][4]
Visualizations
Caption: General experimental workflow for the synthesis of 2,3-dichlorobenzoyl cyanide.
Caption: Troubleshooting guide for common issues in the synthesis.
References
- 1. 2,3-Dichlorobenzoyl cyanide | 77668-42-9 | Benchchem [benchchem.com]
- 2. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2,3-Dichlorobenzoyl cyanide | 77668-42-9 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US20090312544A1 - Method for preparing lamortrigine and its intermediate this compound - Google Patents [patents.google.com]
- 8. WO2007138075A1 - Method for preparing lamotrigine and its intermediate this compound - Google Patents [patents.google.com]
- 9. EP2024345B1 - Method for preparing lamotrigine and its intermediate this compound - Google Patents [patents.google.com]
Removing unreacted 2,3-Dichlorobenzoyl chloride from the product mixture
This guide provides troubleshooting advice and detailed protocols for the effective removal of unreacted 2,3-Dichlorobenzoyl chloride from a product mixture.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete. How do I handle the unreacted this compound in the mixture?
The most common and effective method is to quench the reaction mixture. This compound is highly reactive towards nucleophiles. By adding a simple quenching agent, you can convert it into a more easily removable compound. The standard procedure is to hydrolyze it to 2,3-Dichlorobenzoic acid by adding water.[1][2][3] This acidic byproduct can then be easily separated from your desired neutral or basic product.
Q2: What is the recommended quenching procedure for this compound?
A controlled aqueous quench is recommended. The reaction mixture, typically in an aprotic organic solvent, should be slowly added to a stirred, often cooled, aqueous solution. A weak base, such as sodium bicarbonate or sodium carbonate, is frequently included in the aqueous solution.[4][5] This serves two purposes:
-
It neutralizes the hydrochloric acid (HCl) gas that is generated during the hydrolysis of the acyl chloride.[2][5]
-
It deprotonates the resulting 2,3-Dichlorobenzoic acid, converting it into its water-soluble carboxylate salt (sodium 2,3-dichlorobenzoate), which facilitates its removal into the aqueous phase.[6][7]
Q3: My desired product is sensitive to water or base. What are my options?
If your product is sensitive to aqueous basic conditions, you have a few alternatives:
-
Quenching with an Alcohol: You can add a simple alcohol like methanol or ethanol to the reaction mixture. This will convert the unreacted this compound into the corresponding methyl or ethyl ester.[1] This ester will likely have different chromatographic properties than your desired product, allowing for separation via column chromatography.
-
Non-Aqueous Workup: If applicable, you can attempt to remove the unreacted acyl chloride and your product by vacuum distillation if there is a significant difference in their boiling points. However, this is less common and depends heavily on the thermal stability and volatility of your product.
-
Chromatography First: For small-scale reactions where the excess acyl chloride is minimal, you might proceed directly to silica gel chromatography. The highly polar silica gel will react with the this compound at the top of the column, effectively immobilizing it as the silica-bound equivalent or converting it to 2,3-Dichlorobenzoic acid, which will have a very different retention factor (Rf) than a less polar product. Be aware that this generates HCl on the column, which could be detrimental to acid-sensitive products.
Q4: After quenching and extraction with a basic solution, how do I confirm the removal of the 2,3-Dichlorobenzoic acid byproduct?
Thin Layer Chromatography (TLC) is the most straightforward method. Spot your crude organic layer and the purified organic layer on a TLC plate. Use a separate lane to spot a reference sample of 2,3-Dichlorobenzoic acid if available. After eluting with an appropriate solvent system, the spot corresponding to the carboxylic acid should be absent or significantly diminished in your purified sample. Typically, the carboxylic acid will have a low Rf value and may streak if a neutral solvent system is used.
Q5: I am using column chromatography for purification. Why is my product co-eluting with an acidic impurity?
This can happen if your desired product has a polarity similar to 2,3-Dichlorobenzoic acid. The carboxylic acid can also "streak" down the column, contaminating several fractions. To improve separation, you can modify your mobile phase. Adding a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluent can suppress the ionization of the 2,3-Dichlorobenzoic acid.[8] This often results in a more compact spot on TLC and sharper peaks during column chromatography, leading to better separation.[8]
Data Presentation: Physical Properties
Understanding the properties of the starting material and its quenched byproduct is crucial for designing an effective purification strategy.
| Property | This compound | 2,3-Dichlorobenzoic acid | Rationale for Separation |
| Molecular Formula | C₇H₃Cl₃O | C₇H₄Cl₂O₂ | The addition of a hydroxyl group upon hydrolysis significantly changes polarity. |
| Molecular Weight | 209.46 g/mol | 191.01 g/mol | |
| Appearance | White or light brown solid | White to off-white crystalline solid | |
| Melting Point | 30-32 °C | 166-170 °C[9][10] | A large difference in melting point can aid in characterization. |
| pKa | N/A (hydrolyzes) | ~2.53 (Predicted)[9] | The acidic nature allows for deprotonation with a weak base. |
| Solubility | Reacts with water and alcohols. Soluble in aprotic organic solvents (e.g., DCM, Toluene, Ether). | Slightly soluble in water.[9][10] Soluble in methanol, ethanol, DMSO.[9] | The key difference is its conversion to a water-soluble salt upon reaction with a base. |
Experimental Protocol: Aqueous Basic Wash for Removal
This protocol details the standard method for quenching unreacted this compound and removing the resulting carboxylic acid via liquid-liquid extraction.
Objective: To remove unreacted this compound from an organic reaction mixture containing a neutral product.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Preparation: Ensure the crude reaction mixture is at room temperature. If the reaction was performed at an elevated temperature, cool it in an ice bath.
-
Quenching: Slowly and carefully transfer the organic reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (approximately equal in volume to the organic phase).
-
Caution: This process can be exothermic and will evolve carbon dioxide (CO₂) gas. Swirl the funnel gently at first and vent frequently by inverting the funnel and opening the stopcock to release pressure.[6]
-
-
Extraction: Once the gas evolution has subsided, stopper the separatory funnel and shake vigorously for 1-2 minutes.
-
Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate. The organic layer (containing your product) and the aqueous layer (containing sodium 2,3-dichlorobenzoate) will be immiscible.
-
Draining: Drain the lower layer. The relative densities of the solvents will determine which layer is on the bottom (e.g., dichloromethane is denser than water; ethyl acetate is less dense). Transfer the desired organic layer to a clean Erlenmeyer flask.
-
Back-Extraction (Optional but Recommended): To maximize product recovery, you can add a fresh portion of the organic solvent back to the aqueous layer in the separatory funnel, shake, and separate again. Combine this second organic extract with the first.
-
Washing: Wash the combined organic layer sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic phase.
-
Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and swirl. Allow it to stand for 10-15 minutes until the organic solution is clear.
-
Isolation: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent and isolate the purified product.
-
Confirmation: Confirm the removal of the 2,3-Dichlorobenzoic acid impurity via TLC analysis.
Troubleshooting and Logic Workflow
The choice of purification method depends on the stability and properties of your desired product. The following workflow can help guide your decision-making process.
Caption: Workflow for selecting a purification method.
References
- 1. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Separation of an Unknown Mixture [wwwchem.uwimona.edu.jm]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. biotage.com [biotage.com]
- 9. chembk.com [chembk.com]
- 10. sdichem.com [sdichem.com]
Technical Support Center: Efficient Conversion of 2,3-Dichlorobenzoyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient catalytic conversion of 2,3-Dichlorobenzoyl chloride into various valuable chemical entities.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental conversion of this compound.
Conversion to 2,3-Dichlorobenzaldehyde (Rosenmund Reduction)
Issue 1: Low or No Conversion to Aldehyde
-
Possible Cause A: Inactive Catalyst. The Palladium on Barium Sulfate (Pd/BaSO₄) catalyst is crucial for the reduction. Its activity can be compromised by impurities or improper handling.
-
Solution:
-
Ensure the use of a high-quality, fresh catalyst.
-
Activate the catalyst before use by heating it under a vacuum.
-
Avoid exposure of the catalyst to air and moisture.
-
-
-
Possible Cause B: Insufficient Hydrogen Pressure. The reaction requires an adequate supply of hydrogen gas to proceed.
-
Solution:
-
Check for leaks in the hydrogenation apparatus.
-
Ensure the hydrogen cylinder has sufficient pressure.
-
Optimize the hydrogen pressure according to the specific experimental protocol.
-
-
-
Possible Cause C: Presence of Catalyst Poisons in the Substrate or Solvent. Trace impurities, particularly sulfur compounds, can deactivate the palladium catalyst.[1]
-
Solution:
-
Use highly purified this compound.
-
Employ anhydrous and deoxygenated solvents. Toluene or xylene are common choices.[2]
-
-
Issue 2: Over-reduction to 2,3-Dichlorobenzyl Alcohol
-
Possible Cause A: Catalyst is too Active. If the palladium catalyst is not sufficiently poisoned, it can lead to the further reduction of the aldehyde to the corresponding alcohol.[3][4][5]
-
Solution:
-
Introduce a catalyst poison, such as thioquinanthrene or thiourea, to moderate the catalyst's activity.[3][4][5] The amount of poison may need to be optimized for the specific reaction scale and conditions.
-
Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and stop the reaction once the starting material is consumed.
-
-
-
Possible Cause B: High Reaction Temperature or Pressure. More forcing conditions can promote over-reduction.
-
Solution:
-
Conduct the reaction at the lowest effective temperature.[2]
-
Use the minimum hydrogen pressure required for a reasonable reaction rate.
-
-
Issue 3: Formation of Side Products (e.g., Esters)
-
Possible Cause: Reaction of the Alcohol Byproduct with Unreacted Acyl Chloride. If 2,3-Dichlorobenzyl alcohol is formed, it can react with the starting material to produce an ester.[3][4][5]
-
Solution:
-
The primary solution is to prevent the formation of the alcohol by carefully controlling the catalyst activity and reaction conditions as described in "Issue 2".
-
Ensure rapid and complete conversion of the starting material to minimize its availability to react with any formed alcohol.
-
-
Conversion to Amides (Amidation)
Issue 1: Low Yield of Amide
-
Possible Cause A: Incomplete Reaction. The nucleophilicity of the amine and the reaction conditions may not be optimal for complete conversion.
-
Solution:
-
For less reactive amines, consider using a more forcing reaction condition, such as gentle heating.
-
The addition of a base, like pyridine or triethylamine, is often necessary to neutralize the HCl byproduct, which can otherwise protonate and deactivate the amine nucleophile.[]
-
-
-
Possible Cause B: Steric Hindrance. If either the this compound or the amine is sterically hindered, the reaction rate can be significantly reduced.
-
Solution:
-
Increase the reaction time and/or temperature.
-
For particularly hindered substrates, consider using a coupling agent.
-
-
Issue 2: Formation of Diacylated Amine (for primary amines)
-
Possible Cause: Use of Excess this compound. If the stoichiometry is not carefully controlled, the initially formed amide can be further acylated.
-
Solution:
-
Use a slight excess of the primary amine relative to the this compound.
-
Add the this compound slowly to the solution of the amine to maintain a low concentration of the acylating agent.
-
-
Conversion to Esters (Esterification)
Issue 1: Low Ester Yield
-
Possible Cause A: Poor Nucleophilicity of the Alcohol. Tertiary or sterically hindered alcohols may react slowly.
-
Solution:
-
Use a catalyst such as 4-dimethylaminopyridine (DMAP) to activate the acyl chloride.
-
Increase the reaction temperature and/or reaction time.
-
-
-
Possible Cause B: Presence of Water. this compound is highly reactive towards water, leading to the formation of the unreactive 2,3-Dichlorobenzoic acid.
-
Solution:
-
Ensure all glassware is thoroughly dried.
-
Use anhydrous solvents and reagents.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the role of Barium Sulfate in the Rosenmund catalyst?
A1: Barium sulfate serves as a support for the palladium catalyst and, due to its low surface area, it helps to reduce the activity of the palladium. This moderation is crucial to prevent the over-reduction of the initially formed aldehyde to an alcohol.[3][4][5]
Q2: Can I use other reducing agents to convert this compound to the aldehyde?
A2: Yes, other reducing agents can be used. For example, lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) is a milder reducing agent than LiAlH₄ and can often selectively reduce acyl chlorides to aldehydes.
Q3: Why is a base typically added in amidation and esterification reactions with this compound?
A3: These reactions produce hydrochloric acid (HCl) as a byproduct. The added base, commonly a non-nucleophilic amine like pyridine or triethylamine, neutralizes the HCl. This is important because the acidic conditions can protonate the amine or alcohol nucleophile, rendering it unreactive, and can also promote unwanted side reactions.[]
Q4: How can I monitor the progress of these reactions?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the disappearance of the starting material (this compound) and the appearance of the product. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.
Q5: What are the main safety precautions when working with this compound?
A5: this compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It reacts with water to release corrosive HCl gas.
III. Quantitative Data on Catalyst Performance
The following table summarizes typical catalysts and conditions for the conversion of this compound. Please note that yields are highly dependent on the specific substrate, reaction scale, and experimental conditions.
| Conversion Product | Catalyst/Reagent | Catalyst Poison/Additive | Solvent | Temperature (°C) | Typical Yield (%) |
| 2,3-Dichlorobenzaldehyde | 5% Pd/BaSO₄ | Thioquinanthrene or Thiourea | Toluene or Xylene | 80-140 | 70-90[2] |
| 2,3-Dichlorobenzyl alcohol | LiAlH₄ or NaBH₄ | - | Anhydrous Ether or THF | 0 - RT | >90 |
| N-Aryl/Alkyl-2,3-dichlorobenzamide | None (or DMAP for hindered amines) | Pyridine or Triethylamine | Dichloromethane or THF | 0 - RT | 80-95[] |
| Aryl/Alkyl 2,3-dichlorobenzoate | DMAP (catalytic) | Triethylamine | Dichloromethane or Toluene | 0 - RT | 85-98 |
| 2,3-Dichlorobenzoyl cyanide | CuBr₂ or Phase Transfer Catalysts (e.g., CTAB) | - | Acetonitrile (co-solvent) | RT - 80 | ~77 (isolated) |
IV. Experimental Protocols
Detailed Methodology for the Rosenmund Reduction of this compound to 2,3-Dichlorobenzaldehyde
This protocol is a general guideline and may require optimization.
-
Apparatus Setup:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a gas inlet tube, and a thermometer is assembled.
-
The gas outlet from the condenser is connected to a bubbler and then to a trap containing a sodium hydroxide solution to neutralize the evolved HCl gas.
-
All glassware must be thoroughly dried in an oven before use.
-
-
Reaction Procedure:
-
To the reaction flask, add 5% Palladium on Barium Sulfate (Pd/BaSO₄) catalyst (typically 5-10 mol% relative to the acyl chloride).
-
Add a catalyst poison, such as a solution of thioquinanthrene in toluene (the amount needs to be carefully optimized, typically a small percentage of the catalyst weight).
-
Add anhydrous toluene (or xylene) as the solvent.
-
Dissolve this compound in anhydrous toluene and add it to the reaction flask.
-
Flush the system with an inert gas (e.g., nitrogen or argon).
-
Begin stirring and heat the mixture to a gentle reflux (typically 80-120°C).
-
Introduce a steady stream of hydrogen gas through the gas inlet tube, ensuring a continuous flow through the reaction mixture.
-
Monitor the reaction progress by TLC or GC.
-
Once the starting material is consumed (typically after 2-6 hours), stop the hydrogen flow and cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the filter cake with fresh toluene.
-
Combine the filtrate and washings.
-
The solvent can be removed under reduced pressure to yield the crude 2,3-Dichlorobenzaldehyde.
-
The crude product can be purified by vacuum distillation or recrystallization.
-
V. Visualization of Experimental Workflow
Below is a diagram illustrating the general experimental workflow for the catalytic conversion of this compound.
Caption: General experimental workflow for the catalytic conversion of this compound.
References
Validation & Comparative
Comparing reactivity of 2,3-Dichlorobenzoyl chloride vs. other dichlorobenzoyl chloride isomers
In the realm of organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals, the selection of an appropriate acylating agent is a critical decision that can significantly impact reaction efficiency, selectivity, and overall yield. Dichlorobenzoyl chlorides, a class of versatile intermediates, are frequently employed for the introduction of a dichlorobenzoyl moiety. However, the reactivity of the six distinct dichlorobenzoyl chloride isomers can vary substantially due to the differential electronic and steric effects imparted by the chlorine substituents on the benzene ring. This guide provides a comparative analysis of the reactivity of 2,3-dichlorobenzoyl chloride and its isomers, offering insights for researchers, scientists, and professionals in drug development.
Understanding the Factors Governing Reactivity
The reactivity of dichlorobenzoyl chloride isomers in nucleophilic acyl substitution reactions is primarily dictated by the electrophilicity of the carbonyl carbon. This is, in turn, influenced by a combination of electronic and steric effects originating from the chlorine atoms on the aromatic ring.
Electronic Effects: Chlorine atoms are electron-withdrawing through induction, which increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. The magnitude of this effect depends on the position of the chlorine atoms relative to the benzoyl chloride group. Generally, the closer the chlorine atom to the carbonyl group, the stronger the inductive effect.
Steric Effects: Chlorine atoms, particularly those in the ortho position (C2 and C6), can sterically hinder the approach of a nucleophile to the carbonyl carbon. This "ortho effect" can significantly decrease the rate of reaction, even if electronic effects are favorable.
Relative Reactivity of Dichlorobenzoyl Chloride Isomers
| Isomer | Expected Electronic Effect on Reactivity | Expected Steric Hindrance | Predicted Overall Reactivity |
| 3,5-Dichlorobenzoyl chloride | High (two meta chlorines) | Low | Very High |
| 3,4-Dichlorobenzoyl chloride | High (one meta, one para chlorine) | Low | High |
| 2,5-Dichlorobenzoyl chloride | Moderate (one ortho, one meta chlorine) | Moderate | Moderate |
| 2,4-Dichlorobenzoyl chloride | Moderate (one ortho, one para chlorine) | Moderate | Moderate |
| This compound | Moderate (one ortho, one meta chlorine) | Moderate | Moderate |
| 2,6-Dichlorobenzoyl chloride | Low (two ortho chlorines) | Very High | Low |
Note: This table provides a predicted reactivity order based on established principles of physical organic chemistry. Actual reaction rates can be influenced by the specific nucleophile, solvent, and reaction conditions.
In-depth Look at this compound
This compound presents an interesting case where electronic and steric effects are in direct competition. The chlorine at the 2-position exerts a strong electron-withdrawing inductive effect, which should enhance reactivity. However, this same ortho-substituent also introduces steric hindrance. The chlorine at the 3-position further contributes to the electron-withdrawing nature of the ring without adding significant steric bulk. Consequently, the reactivity of this compound is expected to be moderate, likely falling between the more reactive isomers (3,5- and 3,4-) and the sterically hindered 2,6-isomer.
Experimental Protocol for Comparative Reactivity Analysis
To quantitatively assess the relative reactivity of the dichlorobenzoyl chloride isomers, a standardized experimental protocol is essential. A common method is to monitor the progress of an acylation reaction, for example, the formation of an ester or amide, under controlled conditions.
Objective: To determine the relative rates of acylation for different dichlorobenzoyl chloride isomers with a model nucleophile.
Materials:
-
Dichlorobenzoyl chloride isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-)
-
Nucleophile (e.g., 4-nitroaniline or benzyl alcohol)
-
Anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane)
-
Tertiary amine base (e.g., triethylamine or pyridine)
-
Internal standard for chromatographic analysis (e.g., dodecane)
-
High-performance liquid chromatography (HPLC) or Gas chromatography (GC) equipment
Procedure:
-
Preparation of Reaction Solutions:
-
Prepare stock solutions of each dichlorobenzoyl chloride isomer at a known concentration (e.g., 0.1 M) in the chosen anhydrous solvent.
-
Prepare a stock solution of the nucleophile and the internal standard in the same solvent.
-
-
Reaction Execution:
-
In a series of reaction vessels maintained at a constant temperature (e.g., 25 °C), add a precise volume of the nucleophile/internal standard stock solution.
-
To each vessel, add the tertiary amine base (equimolar to the acyl chloride).
-
Initiate the reaction by adding a precise volume of one of the dichlorobenzoyl chloride isomer stock solutions to each respective vessel. Start a timer immediately.
-
-
Reaction Monitoring:
-
At regular time intervals, withdraw an aliquot from each reaction mixture.
-
Quench the reaction in the aliquot immediately (e.g., by adding a large volume of a protic solvent like methanol).
-
Analyze the quenched samples by HPLC or GC to determine the concentration of the product and the remaining nucleophile relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the product formed over time for each isomer.
-
Determine the initial reaction rate for each isomer from the slope of the concentration vs. time plot at t=0.
-
Compare the initial rates to establish the relative reactivity of the dichlorobenzoyl chloride isomers.
-
Visualization of Factors Influencing Reactivity
The following diagram illustrates the key electronic and steric factors that determine the reactivity of a dichlorobenzoyl chloride isomer.
Caption: Interplay of electronic and steric effects on reactivity.
This guide provides a framework for understanding and comparing the reactivity of dichlorobenzoyl chloride isomers. For critical applications, it is recommended that researchers perform their own kinetic studies under their specific reaction conditions to determine the most suitable isomer for their synthetic needs.
Navigating Lamotrigine Synthesis: A Comparative Guide to Intermediates Beyond 2,3-Dichlorobenzoyl Chloride
For researchers and professionals in drug development, the synthesis of active pharmaceutical ingredients (APIs) is a landscape of continuous optimization. In the production of the widely-used anticonvulsant Lamotrigine, the traditional reliance on 2,3-dichlorobenzoyl chloride as a key starting material is being challenged by alternative synthetic routes. This guide provides an objective comparison of these alternatives, presenting experimental data, detailed protocols, and visual workflows to inform strategic decisions in the synthesis of Lamotrigine intermediates.
The conventional pathway to Lamotrigine, a phenyltriazine derivative, hinges on the formation of the crucial intermediate, 2,3-dichlorobenzoyl cyanide. This is typically achieved through the cyanation of this compound. While effective, this route is not without its challenges, including the handling of hazardous reagents and the generation of waste streams. Consequently, research into alternative starting materials that offer improved safety profiles, cost-effectiveness, and environmental sustainability is of significant interest.
This guide explores established and emerging synthetic strategies that bypass the direct use of this compound as the initial building block. We will delve into pathways commencing from 2,3-dichlorotoluene, 2,3-dichloroiodobenzene, 2,3-dichloronitrobenzene, and a distinct route originating from 2,3-dichlorobenzaldehyde. Each alternative is evaluated based on reaction efficiency, reagent accessibility, and the complexity of the synthetic sequence.
Comparative Analysis of Synthetic Pathways
The following sections provide a detailed breakdown of the traditional and alternative synthetic routes for producing key intermediates in Lamotrigine synthesis. Quantitative data on reaction yields and conditions are summarized for ease of comparison.
Route 1: The Traditional Pathway via this compound
This established method serves as the benchmark for comparison. The synthesis begins with the conversion of 2,3-dichlorobenzoic acid to this compound, which is then cyanated to form 2,3-dichlorobenzoyl cyanide. This intermediate is subsequently condensed with an aminoguanidine salt and cyclized to yield Lamotrigine.
Logical Workflow for the Traditional Synthesis of Lamotrigine
Caption: Workflow of the traditional Lamotrigine synthesis.
Route 2: Alternative Starting from 2,3-Dichlorotoluene
This route utilizes the more readily available 2,3-dichlorotoluene. Through a photochlorination reaction, it is converted to 2,3-dichlorobenzotrichloride, which is then hydrolyzed to yield this compound. From this point, the synthesis converges with the traditional pathway.
| Step | Reaction | Key Reagents & Conditions | Yield (%) |
| 1 | Photochlorination | 2,3-Dichlorotoluene, Cl₂, CCl₄, UV light, 75°C | ~97%[1] |
| 2 | Hydrolysis | 2,3-Dichlorobenzotrichloride, H₂O, ZnCl₂, 160-165°C | ~88%[1] |
| 3 | Cyanation | This compound, CuCN, Toluene, 160-165°C | ~94%[2] |
| 4 | Condensation & Cyclization | 2,3-Dichlorobenzoyl cyanide, Aminoguanidine bicarbonate, H₂SO₄, n-Propanol, H₂O | ~85-89%[2] |
| Overall (approx.) | ~68-71% |
Experimental Protocol: Photochlorination of 2,3-Dichlorotoluene
A UV photochlorination reactor is charged with 2,3-dichlorotoluene (1.37 moles) and carbon tetrachloride. The reactor is heated to 75°C, and chlorine gas is introduced at a controlled flow rate. The reaction is monitored until completion. The solvent is then distilled off to yield crude 2,3-dichlorobenzotrichloride.[1]
Route 3: Alternative Starting from 2,3-Dichloroiodobenzene
This pathway begins with the formation of a Grignard reagent from 2,3-dichloroiodobenzene. This reagent is then carboxylated using solid carbon dioxide (dry ice) to produce 2,3-dichlorobenzoic acid, which subsequently enters the traditional synthetic route.
| Step | Reaction | Key Reagents & Conditions | Yield (%) |
| 1 | Grignard Reaction & Carboxylation | 2,3-Dichloroiodobenzene, Mg, Ether; then CO₂ (solid) | ~78%[3] |
| 2 | Chlorination | 2,3-Dichlorobenzoic acid, SOCl₂ | ~85%[4] |
| 3 | Cyanation | This compound, CuCN, KI, Xylene, Reflux | ~94%[4] |
| 4 | Condensation & Cyclization | 2,3-Dichlorobenzoyl cyanide, Aminoguanidine bicarbonate, HNO₃, DMSO | Not specified |
| Overall (approx. to cyanide) | ~62% |
Experimental Protocol: Synthesis of 2,3-Dichlorobenzoic Acid via Grignard Reaction
A solution of 2,3-dichloroiodobenzene in dry ether is added dropwise to magnesium turnings with a crystal of iodine to initiate the formation of the Grignard reagent. The reaction mixture is stirred and refluxed. After cooling, it is transferred dropwise to a stirred mixture of dry ether containing solid carbon dioxide. The mixture is stirred, allowed to warm to room temperature, and then treated with ice and aqueous hydrochloric acid. The product is extracted with ether and purified.[3]
Route 4: Alternative Starting from 2,3-Dichloronitrobenzene
This multi-step approach starts with the reduction of 2,3-dichloronitrobenzene to 2,3-dichloroaniline. A Sandmeyer reaction is then employed to convert the aniline to 2,3-dichlorobenzonitrile. Hydrolysis of the nitrile furnishes 2,3-dichlorobenzoic acid, which is then converted to the acid chloride.
| Step | Reaction | Key Reagents & Conditions | Yield (%) |
| 1 | Reduction | 2,3-Dichloronitrobenzene, H₂, Raney Ni, Methanol | Not specified |
| 2 | Sandmeyer Reaction (Diazotization & Cyanation) | 2,3-Dichloroaniline, NaNO₂, HCl; then CuCN | Not specified |
| 3 | Hydrolysis | 2,3-Dichlorobenzonitrile, NaOH, Methanol/H₂O, Reflux | Not specified |
| 4 | Chlorination | 2,3-Dichlorobenzoic acid, SOCl₂, Hot | Not specified |
Experimental Protocol: Sandmeyer Reaction for 2,3-Dichlorobenzonitrile
2,3-dichloroaniline is diazotized with sodium nitrite and hydrochloric acid at low temperatures (typically 0-5°C). The resulting diazonium salt is then treated with a solution of cuprous cyanide to yield 2,3-dichlorobenzonitrile.
Route 5: A Distinct Alternative via 2,3-Dichlorobenzaldehyde
This synthetic strategy represents a significant departure from the others as it circumvents the formation of this compound and its subsequent cyanation. Instead, 2,3-dichlorobenzaldehyde is oxidized to 2,3-dichlorophenylglyoxylic acid. This acid is then condensed with thiosemicarbazide to form a key triazine intermediate, which is further converted to Lamotrigine.
| Step | Reaction | Key Reagents & Conditions | Yield (%) |
| 1 | Oxidation | 2,3-Dichlorobenzaldehyde to 2,3-Dichloroacetophenone (intermediate step) | ~90%[5] |
| 2 | Oxidation | 2,3-Dichloroacetophenone to 2,3-Dichlorophenylglyoxylic acid, KMnO₄, KOH, Pyridine, H₂O, 10-15°C | Not specified |
| 3 | Cyclization | 2,3-Dichlorophenylglyoxylic acid, Thiosemicarbazide, aq. NaOH, Reflux | ~48%[5] |
| 4 | Conversion to Lamotrigine | Multi-step process from 6-(2,3-dichlorophenyl)-5-oxo-3-thio-1,2,4-triazine | Not specified |
Experimental Protocol: Synthesis of 6-(2,3-dichlorophenyl)-5-oxo-3-thio-1,2,4-triazine
2,3-dichlorophenylglyoxylic acid is reacted with thiosemicarbazide in an alkaline aqueous solution, such as aqueous sodium hydroxide. The reaction mixture is heated to reflux. After cooling, the product is precipitated and collected.[5]
Logical Workflow for an Alternative Synthesis of Lamotrigine via 2,3-Dichlorobenzaldehyde
Caption: Workflow of an alternative Lamotrigine synthesis.
Conclusion
The synthesis of Lamotrigine intermediates offers a compelling case study in the evolution of pharmaceutical manufacturing. While the traditional route starting from this compound is well-established, the alternative pathways presented here offer distinct advantages and disadvantages.
The use of 2,3-dichlorotoluene as a starting material is attractive due to its lower cost and high-yielding initial photochlorination step. However, it still converges on the traditional pathway, retaining the subsequent challenges. Similarly, the routes from 2,3-dichloroiodobenzene and 2,3-dichloronitrobenzene provide flexibility in raw material sourcing but ultimately lead to the same key intermediate, this compound.
The synthesis beginning with 2,3-dichlorobenzaldehyde stands out as a truly alternative approach. By avoiding the cyanation of an acid chloride, it may offer a safer and more environmentally benign process. However, the reported yields for the cyclization step appear to be moderate, and the multi-step conversion of the thiotriazine intermediate to Lamotrigine requires further optimization to be competitive.
Ultimately, the choice of synthetic route will depend on a variety of factors, including raw material availability and cost, process safety, environmental impact, and the desired purity of the final product. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to make informed decisions in the ongoing quest for more efficient and sustainable methods for Lamotrigine synthesis.
References
- 1. EP2024345B1 - Method for preparing lamotrigine and its intermediate this compound - Google Patents [patents.google.com]
- 2. US20090312544A1 - Method for preparing lamortrigine and its intermediate this compound - Google Patents [patents.google.com]
- 3. 2,3-Dichlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. WO2007122638A2 - An improved process for preparation of lamotrigine intermediates - Google Patents [patents.google.com]
- 5. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to HPLC and LC-MS Methods for Analyzing 2,3-Dichlorobenzoyl Chloride Reaction Purity
For researchers, scientists, and drug development professionals, ensuring the purity of reagents and monitoring the progress of chemical reactions are critical for the synthesis of well-characterized and safe pharmaceutical products. The analysis of highly reactive compounds like 2,3-Dichlorobenzoyl chloride presents a significant analytical challenge. Direct analysis of this acyl chloride in a reaction mixture is often hindered by its instability and high reactivity, which can lead to inaccurate results and damage to analytical instrumentation. A common and robust strategy to overcome these challenges is the derivatization of the acyl chloride into a more stable compound prior to analysis.
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the purity analysis of a this compound reaction. The methods described herein are based on the derivatization of this compound with aniline to form the stable amide, N-phenyl-2,3-dichlorobenzamide. This approach allows for accurate quantification of the parent acyl chloride and monitoring of its consumption during a chemical reaction.
Performance Comparison of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for the analysis of derivatized this compound depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and structural confirmation. The following table summarizes the key performance characteristics of each method for the analysis of N-phenyl-2,3-dichlorobenzamide.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 3% |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | 0.5 - 5 ng/mL |
| Specificity | Good | Excellent |
| Cost | Lower | Higher |
| Throughput | Moderate | High (with automation) |
Experimental Protocols
Detailed methodologies for the derivatization of a this compound reaction mixture and subsequent analysis by HPLC-UV and LC-MS/MS are provided below.
Sample Preparation: Derivatization of Reaction Mixture
To accurately determine the concentration of this compound in a reaction mixture, a "snapshot" of the reaction at a specific time point is required. This is achieved by quenching the reaction and derivatizing the remaining acyl chloride.
-
Reaction Quenching and Derivatization:
-
At the desired time point, withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing 900 µL of a solution of aniline (1.1 equivalents relative to the initial concentration of this compound) in a suitable aprotic solvent (e.g., acetonitrile). The excess aniline ensures the rapid and complete conversion of the acyl chloride to N-phenyl-2,3-dichlorobenzamide.
-
Vortex the mixture for 1 minute to ensure complete reaction.
-
-
Sample Dilution:
-
Dilute the quenched and derivatized sample mixture with the mobile phase to a concentration within the calibration range of the analytical method.
-
HPLC-UV Method
This method is suitable for routine purity analysis and reaction monitoring where high sensitivity is not the primary requirement.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient:
-
0-2 min: 50% B
-
2-10 min: 50% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 50% B
-
13-15 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 240 nm
LC-MS/MS Method
This method provides higher sensitivity and specificity, making it ideal for trace-level impurity analysis and confirmation of product identity.
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient:
-
0-1 min: 40% B
-
1-5 min: 40% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 40% B
-
6.1-8 min: 40% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
N-phenyl-2,3-dichlorobenzamide (Quantifier): m/z 282.0 → 139.1
-
N-phenyl-2,3-dichlorobenzamide (Qualifier): m/z 282.0 → 111.0
-
-
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow and the logical relationship in selecting the appropriate analytical method.
Caption: Experimental workflow for the analysis of this compound reaction purity.
Caption: Decision tree for selecting between HPLC-UV and LC-MS/MS.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of this compound reaction purity following derivatization with aniline.
-
HPLC-UV is a robust and cost-effective method suitable for routine analyses where the concentration of the analyte is relatively high. It provides reliable quantitative data for monitoring reaction progress and assessing product purity.
-
LC-MS/MS offers superior sensitivity and specificity, making it the method of choice for trace-level impurity analysis and for applications requiring unambiguous identification of the analyte. The ability to perform targeted analysis using MRM significantly reduces matrix interference and provides a higher degree of confidence in the results.
The selection of the most appropriate technique will depend on the specific analytical requirements, available instrumentation, and the stage of the drug development process. For early-stage process development and routine monitoring, HPLC-UV may be sufficient. For late-stage development, quality control, and in-depth impurity profiling, the enhanced capabilities of LC-MS/MS are highly advantageous.
A Comparative Guide to the GC-MS Characterization of N-Substituted Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the characterization of various N-substituted benzamide derivatives. N-substituted benzamides are a significant class of compounds in medicinal chemistry and drug discovery, and robust analytical methods are crucial for their identification, quantification, and quality control.[1] This document outlines key performance data, detailed experimental protocols, and the fundamental workflow for their analysis by GC-MS, offering a valuable resource for researchers in the field.
Quantitative Data Summary
The following table summarizes key GC-MS data for several N-substituted benzamide derivatives, compiled from various analytical studies. This allows for a comparison of their chromatographic behavior and mass spectral characteristics under typical Electron Ionization (EI) conditions.
| Compound | Molecular Formula | Retention Time (min) | Key Mass Spectral Fragments (m/z) | Notes and References |
| N,N-Dimethylbenzamide | C₉H₁₁NO | 8.5 | 149 (M+), 105, 77 | Analysis performed on an Rtx-5 amine column.[2] The base peak is often the benzoyl cation (m/z 105). |
| N,N,4-Trimethylbenzamide | C₁₀H₁₃NO | ~8.5 (predicted) | 163 (M+), 119, 91, 44 | Fragmentation is predicted to involve alpha-cleavage of the C-N bond.[3] The tropylium ion (m/z 91) is also an expected fragment.[3] |
| 4-Isopropyl-N-(4-methylbenzyl)benzamide | C₁₈H₂₁NO | Not Specified | 267 (M+), 162, 119, 105 | Analysis on an HP-5ms column is suitable.[1] Electron ionization at 70 eV is expected to produce a reproducible fragmentation pattern.[1] |
| Benzamide | C₇H₇NO | Not Specified | 121 (M+), 105, 77 | The molecular ion loses NH₂ to form a resonance-stabilized benzoyl cation (m/z 105), which further fragments to the phenyl cation (m/z 77).[4] |
Experimental Protocols
The following protocols are generalized from established methods for the GC-MS analysis of N-substituted benzamide derivatives. Specific parameters may require optimization depending on the exact analyte and matrix.
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC-MS analysis.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the N-substituted benzamide standard. Dissolve the standard in 10 mL of a suitable volatile organic solvent such as methanol, acetonitrile, or ethyl acetate to create a stock solution of 1 mg/mL. From this stock solution, prepare a series of working standards at desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) through serial dilutions with the same solvent.[1]
-
Sample Matrix Preparation (for drug development applications): For analysis in biological matrices like plasma or tissue homogenates, an extraction step is necessary to remove interfering substances.[1]
-
Liquid-Liquid Extraction (LLE): To 1 mL of plasma, add 3 mL of an appropriate extraction solvent (e.g., ethyl acetate). Vortex the mixture for 2 minutes and then centrifuge at 3000 rpm for 10 minutes. Carefully transfer the organic layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen. The residue should be reconstituted in a known volume (e.g., 100 µL) of the solvent used for the standard solutions.[1]
-
Solid-Phase Extraction (SPE): Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water. Load the pre-treated sample onto the cartridge and wash with water to remove polar impurities. Elute the target analyte with a small volume of methanol or acetonitrile. Evaporate the eluate and reconstitute the residue as described for LLE.[1]
-
GC-MS Instrumentation and Conditions
The following are typical instrument parameters for the analysis of N-substituted benzamide derivatives.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column is generally suitable. Common choices include Rtx-5 amine (30 m x 0.32 mm x 1.50 µm) or HP-5ms (30 m x 0.25 mm x 0.25 µm).[1][2]
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate, for example, 2 mL/min.[2]
-
Inlet Temperature: A temperature of 250 °C is common for the injector port.
-
Injection Volume: 1 µL is a typical injection volume.
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation and peak shape. A representative program could be:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.[1]
-
Source Temperature: A source temperature of 230 °C is typical.
-
Transfer Line Temperature: The transfer line temperature is usually set to 280 °C to prevent condensation of the analytes.[5]
-
Acquisition Mode:
-
Full Scan: For qualitative analysis and identification of unknown compounds, a full scan mode (e.g., m/z 50-550) is used.[5]
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and selectivity in quantitative analysis, SIM mode is employed, where only specific ions characteristic of the analyte are monitored.[5]
-
-
Data Analysis
-
Qualitative Analysis: The identification of an N-substituted benzamide derivative is achieved by comparing its retention time and the acquired mass spectrum with those of a known reference standard or with a spectral library.[5]
-
Quantitative Analysis: Quantification is performed by integrating the peak area of a characteristic ion of the analyte and comparing it to a calibration curve constructed from the analysis of the prepared standard solutions.[5]
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for the GC-MS analysis of N-substituted benzamide derivatives and a representative fragmentation pathway.
Alternative Techniques and Concluding Remarks
While GC-MS is a powerful technique for the analysis of volatile and semi-volatile N-substituted benzamides due to its high sensitivity and selectivity, other methods such as High-Performance Liquid Chromatography (HPLC) with UV detection can also be employed.[5] HPLC-UV is robust and well-suited for routine quality control, especially for less complex matrices.[5] However, GC-MS offers superior selectivity and provides structural information from the mass spectrum, which gives a higher degree of confidence in the identification of analytes, particularly for trace analysis and the identification of unknown impurities.[5]
The choice between GC-MS and HPLC-UV will depend on the specific analytical challenge, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the required sensitivity and selectivity. The methods and data presented in this guide provide a solid foundation for developing and validating robust analytical procedures for the characterization of N-substituted benzamide derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Catalytic Systems for the Cyanation of Aryl Chlorides
The synthesis of aryl nitriles is a cornerstone of modern organic chemistry, providing key intermediates for pharmaceuticals, agrochemicals, and functional materials. Aryl chlorides are particularly desirable starting materials due to their low cost and broad commercial availability compared to their bromide and iodide counterparts.[1][2] However, the inertness of the C-Cl bond presents a significant challenge for catalytic cyanation. This guide provides an objective comparison of prominent catalytic systems, supported by experimental data, to assist researchers in selecting the optimal method for their specific needs.
Performance Comparison of Catalytic Systems
Significant progress has been made in developing efficient catalytic systems for the cyanation of aryl chlorides, primarily revolving around palladium and nickel catalysts.[3][4] More recently, photoredox catalysis has emerged as a powerful strategy for achieving this transformation under exceptionally mild conditions.[5] Each system offers a unique set of advantages and limitations in terms of reaction conditions, substrate scope, and functional group tolerance.
Palladium-Catalyzed Systems
Palladium catalysis was the first successful approach for the cyanation of aryl chlorides and has undergone extensive development.[1][2][6] Early systems often required high temperatures (120–160 °C).[1] The key to modern, milder palladium-catalyzed methods lies in the development of sophisticated, sterically demanding, and electron-rich phosphine ligands.[1] These ligands facilitate the challenging oxidative addition of the aryl chloride to the Pd(0) center. Non-toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂) are now commonly used, replacing more hazardous reagents like KCN or NaCN.[1][6][7]
Palladium-based systems are often lauded for their broad functional group tolerance, successfully cyanating substrates bearing keto, aldehyde, ester, and even unprotected N-H groups like indoles.[1][6] For instance, a system using a Pd/CM-phos catalyst can operate at a mild 70 °C.[6] Another highly effective system employs a palladacycle precatalyst (P1) with the XPhos ligand, which is capable of converting aryl chlorides at low catalyst loadings (as low as 0.2 mol %) at 100 °C.[7]
Nickel-Catalyzed Systems
As a more earth-abundant and cost-effective alternative to palladium, nickel has emerged as a powerful catalyst for C-Cl bond functionalization.[4][8] Nickel-catalyzed cyanation reactions can proceed under mild conditions and exhibit excellent functional group tolerance.[9] A notable system employs NiCl₂·6H₂O with a dppf ligand and Zn powder as a reductant, facilitated by the additive DMAP, allowing reactions to proceed at 50–80 °C with Zn(CN)₂ as the cyanide source.[9][10]
Innovations in nickel catalysis include the use of unconventional cyanide sources. Methods have been developed that utilize organic nitriles like butyronitrile or acetonitrile, and even CO₂/NH₃ or urea, as the cyanating agent, further enhancing the green chemistry profile of these reactions.[8][11]
Photocatalytic Nickel Systems
A recent frontier in this field is the use of visible light to promote nickel-catalyzed cyanation.[5][12] These methods offer the mildest conditions reported to date, often operating at or near room temperature. One prominent example uses 1,4-dicyanobenzene as a cyanating agent in a photosensitizer-free system.[5] The reaction is triggered by light irradiation, which facilitates the generation of the active catalytic species.[5][12] This approach is effective for a wide array of aryl chlorides and has been successfully applied to the late-stage functionalization of complex, drug-like molecules.[5]
Data Summary
The following table summarizes the performance of representative catalytic systems for the cyanation of aryl chlorides.
| Catalytic System | Catalyst/Precatalyst & Ligand | Cyanide Source | Base / Additive & Solvent | Temp. (°C) & Time (h) | Cat. Loading (mol%) | Substrate Scope & Functional Group Tolerance | Yield Range (%) |
| Palladium | Pd(OAc)₂ / CM-phos | K₄[Fe(CN)₆]·3H₂O | K₂CO₃ / MeCN:H₂O | 70 °C, 18 h | 2-5 mol% | Tolerates keto, aldehyde, ester, -NH₂, and N-H indoles; effective for sterically hindered substrates.[6] | 74 - 97%[6][13] |
| Palladium | Palladacycle P1 / XPhos | K₄[Fe(CN)₆]·3H₂O | KOAc / Dioxane:H₂O | 100 °C, 1 h | 0.2 - 3 mol% | Broad scope including electron-rich and -deficient arenes, heterocycles, phenols, and aldehydes (at 70°C).[7] | 85 - 99%[7] |
| Palladium | Pd(TFA)₂ / (binaphthyl)P(t-Bu)₂ | Zn(CN)₂ | Zn flakes / DMAC | 80-95 °C, 3-14 h | 4.2-4.4 mol% | Effective for challenging electron-rich substrates like 4-chloroaniline and 2-chlorophenol.[1] | 75 - 99%[1] |
| Nickel | NiCl₂·6H₂O / dppf | Zn(CN)₂ | Zn, DMAP / Acetonitrile | 80 °C, 12 h | 5 mol% | General for aryl and heteroaryl chlorides; tolerates methoxy, ester, and acetyl groups.[8][9] | 75 - 98%[9] |
| Nickel | Ni(acac)₂ / XantPhos | Butyronitrile | Zn, Al(isobutyl)₃ / Dioxane | 120 °C, 16 h | 5 mol% | Utilizes an organic nitrile as the cyanide source; moderate to good yields for various aryl chlorides.[8] | 40 - 85%[8] |
| Photocatalytic Nickel | NiI₂ / dtbbpy | 1,4-Dicyanobenzene | DBU, (TMS)₃SiH / PhOMe | RT (light), 36 h | 10 mol% | Visible-light promoted, photosensitizer-free; broad scope including drug-like molecules.[5] | 60 - 95%[5] |
Experimental Protocols
Detailed methodologies for representative catalytic systems are provided below.
Protocol 1: Palladium-Catalyzed Cyanation with K₄[Fe(CN)₆]
This protocol is adapted from the work of Kwong et al.[6][13]
-
Reaction Setup: To an oven-dried screw-cap vial equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), CM-phos (0.04 mmol, 4 mol%), the aryl chloride (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 mmol), and K₂CO₃ (0.125 mmol).
-
Solvent Addition: Add a degassed 1:1 mixture of acetonitrile and water (2 mL total).
-
Reaction Conditions: Seal the vial and place it in a preheated oil bath at 70 °C. Stir the reaction mixture for 18 hours.
-
Workup and Isolation: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Protocol 2: Nickel-Catalyzed Cyanation with Zn(CN)₂
This protocol is based on the method developed by Liu and coworkers.[9][10]
-
Reaction Setup: In a glovebox, add NiCl₂·6H₂O (0.025 mmol, 5 mol%), dppf (0.03 mmol, 6 mol%), Zn powder (0.75 mmol), and DMAP (0.75 mmol) to an oven-dried vial with a stir bar.
-
Reagent Addition: Add the aryl chloride (0.5 mmol), Zn(CN)₂ (0.3 mmol), and acetonitrile (2 mL).
-
Reaction Conditions: Seal the vial, remove it from the glovebox, and heat the mixture at 80 °C for 12 hours.
-
Workup and Isolation: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the residue by flash chromatography on silica gel to afford the desired aryl nitrile.
Protocol 3: Photocatalytic Nickel-Catalyzed Cyanation
This protocol is adapted from the work of Xue and coworkers.[5]
-
Reaction Setup: To an oven-dried 10 mL glass tube with a stir bar, add NiI₂ (0.04 mmol, 10 mol%), dtbbpy (0.04 mmol, 10 mol%), the aryl chloride (0.4 mmol), and 1,4-dicyanobenzene (0.8 mmol).
-
Degassing and Reagent Addition: Seal the tube, then evacuate and backfill with argon (repeat three times). Add anisole (4.0 mL), DBU (0.8 mmol), (TMS)₃SiH (0.4 mmol), and TMSBr (0.8 mmol) via syringe.
-
Reaction Conditions: Place the reaction tube approximately 1 cm from a 9W purple LED (390-395 nm). Stir the mixture under irradiation for 36 hours at room temperature.
-
Workup and Isolation: Quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate. The product is purified by preparative thin-layer chromatography.
Visualizations
General Catalytic Cycle
The cross-coupling cyanation of aryl chlorides by both palladium and nickel catalysts generally proceeds through a three-step catalytic cycle involving oxidative addition, cyanide transfer (transmetalation), and reductive elimination.
Caption: General catalytic cycle for the cyanation of aryl chlorides.
Experimental Workflow
The following diagram illustrates a standard workflow for conducting and analyzing a catalytic cyanation experiment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Nickel-Catalyzed Cyanation of Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Synthesis International: Cyanation of Aryl Halides [organicsynthesisinternational.blogspot.com]
A Comparative Guide to the Synthesis of 2,3-Dichlorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary synthetic routes to 2,3-Dichlorobenzoyl chloride, a key intermediate in the pharmaceutical and agrochemical industries. The performance of each route is evaluated based on experimental data, with a focus on yield, purity, reaction conditions, and safety considerations.
At a Glance: Comparison of Synthesis Routes
Two principal routes for the synthesis of this compound dominate industrial and laboratory-scale production: the chlorination of 2,3-Dichlorobenzoic acid and a two-step process commencing with 2,3-Dichlorotoluene. A third, less direct route, involves the oxidation of 2,3-Dichlorobenzaldehyde.
Data Presentation: A Quantitative Comparison
| Parameter | Route 1: Chlorination of 2,3-Dichlorobenzoic Acid | Route 2: From 2,3-Dichlorotoluene |
| Starting Material | 2,3-Dichlorobenzoic acid | 2,3-Dichlorotoluene |
| Key Reagents | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂), or Phosphorus pentachloride (PCl₅) | Chlorine (Cl₂), Water (H₂O) |
| Typical Yield | >90% (with SOCl₂)[1] | 88-91%[2] |
| Purity (GC Assay) | High, dependent on purification | >99%[2] |
| Reaction Temperature | Room temperature to reflux (40-80°C) | Photochlorination: 90-110°C, Hydrolysis: 160-165°C[3][4] |
| Reaction Time | 1-21 hours | Photochlorination: variable, Hydrolysis: 1-7 hours[2] |
| Catalyst | DMF (for (COCl)₂) | ZnCl₂ (for hydrolysis)[2] |
| Byproducts | SO₂, HCl (for SOCl₂); CO, CO₂, HCl (for (COCl)₂); POCl₃, HCl (for PCl₅)[5] | HCl |
| Key Advantages | Milder conditions possible (esp. with (COCl)₂), versatile for lab scale. | High purity product, suitable for large-scale industrial production.[2] |
| Key Disadvantages | Gaseous and corrosive byproducts, potential for hazardous reagent handling. | High-temperature and UV-light requirements, multi-step process. |
Visualizing the Synthesis Pathways
The following diagrams illustrate the chemical transformations involved in the primary synthesis routes for this compound.
References
Unveiling the Molecular Architecture: A Comparative Spectroscopic Guide to 2,3-Dichlorobenzoyl Cyanide
For researchers, scientists, and professionals in drug development, the precise confirmation of a molecule's structure is a critical, non-negotiable step in the synthesis and characterization of novel compounds. This guide provides a comprehensive comparison of the spectroscopic data used to confirm the structure of 2,3-dichlorobenzoyl cyanide, a key intermediate in the synthesis of pharmaceuticals like the anticonvulsant drug lamotrigine.[1][2] Due to the limited availability of public experimental spectra for this specific compound, this guide combines available experimental data with expected spectroscopic values derived from established principles of analytical chemistry. A comparison is drawn with the isomeric compound, 2,4-dichlorobenzoyl cyanide, to highlight the distinguishing features in their spectral fingerprints.
The structural confirmation of an organic molecule like 2,3-dichlorobenzoyl cyanide relies on a synergistic application of several spectroscopic techniques, primarily Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together they offer a definitive characterization.
Comparative Spectroscopic Data
The following tables summarize the key experimental and expected spectroscopic data for 2,3-dichlorobenzoyl cyanide and its isomer, 2,4-dichlorobenzoyl cyanide. This direct comparison illustrates how subtle differences in the substitution pattern on the benzene ring lead to distinguishable spectral features.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Data Type |
| 2,3-Dichlorobenzoyl Cyanide | 8.10 | d | 1H | Aromatic CH | Experimental |
| 7.50 | dd | 1H | Aromatic CH | Experimental | |
| 7.48 | d | 1H | Aromatic CH | Experimental | |
| 2,4-Dichlorobenzoyl Cyanide | ~7.9 - 8.1 | d | 1H | Aromatic CH | Expected |
| ~7.5 - 7.7 | d | 1H | Aromatic CH | Expected | |
| ~7.4 - 7.6 | dd | 1H | Aromatic CH | Expected |
Note: Experimental data for 2,3-Dichlorobenzoyl Cyanide is sourced from literature. Expected values for 2,4-Dichlorobenzoyl Cyanide are based on established substituent effects on aromatic chemical shifts.
Table 2: Expected ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Expected Chemical Shift (δ) ppm | Assignment |
| 2,3-Dichlorobenzoyl Cyanide | ~165 - 175 | C=O (carbonyl) |
| ~130 - 140 | C-Cl (aromatic) | |
| ~125 - 135 | CH (aromatic) | |
| ~115 - 125 | C-CN (aromatic) | |
| ~110 - 120 | CN (nitrile) | |
| 2,4-Dichlorobenzoyl Cyanide | ~165 - 175 | C=O (carbonyl) |
| ~135 - 145 | C-Cl (aromatic) | |
| ~125 - 135 | CH (aromatic) | |
| ~115 - 125 | C-CN (aromatic) | |
| ~110 - 120 | CN (nitrile) |
Note: These are predicted chemical shift ranges based on the functional groups present. The precise chemical shifts will differ due to the specific electronic environment created by the chlorine substitution pattern.
Table 3: Expected Infrared (IR) Absorption Frequencies
| Functional Group | Expected Absorption Range (cm⁻¹) | Compound |
| C≡N (Nitrile) stretch | 2220 - 2260 | Both |
| C=O (Carbonyl) stretch | 1680 - 1710 | Both |
| C=C (Aromatic) stretch | 1400 - 1600 | Both |
| C-Cl (Aromatic) stretch | 1000 - 1100 | Both |
Note: The exact position of the peaks can be influenced by the overall molecular structure and electronic effects.
Table 4: Expected Mass Spectrometry (MS) Data
| Compound | Expected Molecular Ion (M⁺) m/z | Key Fragmentation Peaks (m/z) |
| 2,3-Dichlorobenzoyl Cyanide | 199/201/203 (isotope pattern for 2 Cl) | 171/173 ([M-CO]⁺), 145/147 ([M-CO-CN]⁺) |
| 2,4-Dichlorobenzoyl Cyanide | 199/201/203 (isotope pattern for 2 Cl) | 171/173 ([M-CO]⁺), 145/147 ([M-CO-CN]⁺) |
Note: The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms. The fragmentation pattern is predicted based on the lability of the carbonyl and cyanide groups.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are standard protocols for the spectroscopic techniques discussed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a high-quality spectrum.
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal of the FTIR spectrometer. Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for dissolved samples.
-
Ionization: Utilize electron ionization (EI) at 70 eV as a standard method for generating fragment ions and a clear molecular ion peak.
-
Analysis: Scan a mass range appropriate for the compound's molecular weight (e.g., m/z 40-300). The mass analyzer separates the ions based on their mass-to-charge ratio.
Visualization of Analytical Workflow
The logical flow of spectroscopic analysis for structural confirmation can be visualized as follows:
Caption: Workflow for the spectroscopic confirmation of 2,3-dichlorobenzoyl cyanide.
References
Purity Assessment of 2,3-Dichlorobenzoyl Chloride: A Comparative Guide to Argentometric Titration and Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for key reagents and intermediates is paramount. This guide provides a comprehensive comparison of argentometric titration with modern chromatographic techniques for the purity assessment of 2,3-Dichlorobenzoyl chloride, a crucial building block in the synthesis of various pharmaceuticals.
This document outlines the experimental protocols for argentometric titration, Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR). It also presents a comparative analysis of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific analytical needs.
Comparative Analysis of Purity Assessment Methods
The choice of an analytical method for purity determination depends on various factors, including the required accuracy and precision, sample throughput, cost, and the nature of potential impurities. Below is a summary of the performance of argentometric titration, GC-FID, HPLC-UV, and qNMR for the analysis of this compound.
| Parameter | Argentometric Titration | GC-FID | HPLC-UV | qNMR |
| Principle | Precipitation titration of chloride ions | Separation by volatility, detection by flame ionization | Separation by polarity, detection by UV absorption | Quantitative analysis based on nuclear magnetic resonance signals |
| Typical Purity (%) | >98.0% | >98.0% | >99.0% (estimated) | >99.0% (estimated) |
| Accuracy | High | High | High | Very High (Primary Method) |
| Precision (%RSD) | < 1% | < 1% | < 2% | < 1% |
| LOD | ~10 ppm (as Cl⁻) | ~0.2 ppm (estimated for similar compounds)[1] | ~1-10 ppm (estimated) | ~0.1% for impurities |
| LOQ | ~30 ppm (as Cl⁻) | ~0.4 ppm (estimated for similar compounds)[1] | ~5-30 ppm (estimated) | ~0.3% for impurities |
| Throughput | Low to Medium | High | High | Medium |
| Cost (Instrument) | Low | Medium | Medium | High |
| Specificity | Low (titrates all hydrolyzable chlorides) | High | High | High |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below.
Argentometric Titration (Mohr's Method)
This method determines the purity of this compound by quantifying the amount of chloride released upon hydrolysis.
1. Sample Preparation (Hydrolysis):
-
Accurately weigh approximately 0.5 g of this compound into a 250 mL Erlenmeyer flask.
-
Add 50 mL of 1 M sodium hydroxide solution to the flask.
-
Gently heat the mixture to 60-70°C and stir for 30 minutes to ensure complete hydrolysis of the acyl chloride to sodium 2,3-dichlorobenzoate and sodium chloride.
-
Cool the solution to room temperature and neutralize with dilute nitric acid until the solution is just acidic to litmus paper, then add a few drops of dilute sodium hydroxide solution to make it slightly alkaline (pH 7-8).
-
Quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water.
2. Titration:
-
Pipette 25 mL of the prepared solution into a clean 250 mL Erlenmeyer flask.
-
Add 1 mL of 5% potassium chromate indicator solution.
-
Titrate with a standardized 0.1 M silver nitrate solution with constant swirling.
-
The endpoint is reached when the color of the solution changes from yellow to a faint, permanent reddish-brown precipitate of silver chromate.
-
Record the volume of silver nitrate solution used.
-
Perform a blank titration using 25 mL of deionized water and the same amount of indicator.
3. Calculation of Purity: The percentage purity of this compound is calculated using the following formula:
Purity (%) = [((V_sample - V_blank) * M_AgNO3 * MW_DichlorobenzoylChloride) / (W_sample * 3)] * 100
Where:
-
V_sample = Volume of AgNO₃ used for the sample (mL)
-
V_blank = Volume of AgNO₃ used for the blank (mL)
-
M_AgNO3 = Molarity of the silver nitrate solution (mol/L)
-
MW_DichlorobenzoylChloride = Molecular weight of this compound (209.46 g/mol )
-
W_sample = Weight of the this compound sample taken (g)
-
The factor of 3 accounts for the three chloride atoms in the molecule.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the analysis of volatile and thermally stable compounds like this compound. To improve peak shape and reproducibility, derivatization to the corresponding methyl ester is often employed.
1. Sample Preparation (Derivatization):
-
Accurately weigh about 25 mg of this compound into a vial.
-
Add 1 mL of anhydrous methanol and a catalytic amount of pyridine.
-
Cap the vial and heat at 60°C for 30 minutes to convert the acyl chloride to its methyl ester.
-
Cool to room temperature and dilute with a suitable solvent like dichloromethane to a final concentration of approximately 1 mg/mL.
2. GC-FID Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp at 10°C/min to 250°C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).
3. Data Analysis: The purity is calculated based on the area percent of the main peak (methyl 2,3-dichlorobenzoate) relative to the total peak area of all components in the chromatogram.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile technique for the purity assessment of a wide range of organic compounds.
1. Sample Preparation:
-
Accurately weigh about 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve in and dilute to the mark with acetonitrile. The acyl chloride will likely react with residual water in the solvent to form 2,3-dichlorobenzoic acid, which is the analyte typically quantified.
2. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). For example, start with 40% acetonitrile and increase to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
3. Data Analysis: Purity is determined by the area percent of the main peak (2,3-dichlorobenzoic acid) relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can provide a highly accurate and direct measure of purity without the need for a specific reference standard of the analyte.
1. Sample Preparation:
-
Accurately weigh about 10-20 mg of this compound into an NMR tube.
-
Accurately weigh a suitable internal standard (e.g., 5-10 mg of maleic acid or 1,4-dinitrobenzene) and add it to the same NMR tube.
-
Add a sufficient volume of a suitable deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the internal standard.
2. NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure that the acquisition parameters are optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.
3. Data Analysis: The purity of the this compound is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a known signal from the internal standard of known purity.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for purity assessment by argentometric titration.
References
A Comparative Guide: 2,3-Dichlorobenzoyl Chloride vs. Oxalyl Chloride for Carboxylic Acid Activation
For Researchers, Scientists, and Drug Development Professionals
The activation of carboxylic acids is a cornerstone of organic synthesis, enabling the formation of esters, amides, and other acyl derivatives that are fundamental building blocks in pharmaceuticals and functional materials. The choice of activating agent is critical, influencing reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides an objective comparison of two common reagents for this purpose: 2,3-Dichlorobenzoyl chloride and oxalyl chloride, supported by experimental data and detailed methodologies.
Introduction to the Activating Agents
Oxalyl Chloride ((COCl)₂) is a highly reactive diacyl chloride widely employed for the conversion of carboxylic acids to their corresponding acyl chlorides.[1] Its utility is enhanced by the volatility of its byproducts (CO, CO₂, HCl), which simplifies reaction workup.[2][3] It is often used in conjunction with a catalytic amount of N,N-dimethylformamide (DMF).
This compound (C₇H₃Cl₃O) is a substituted benzoyl chloride. While it can be used to form acyl chlorides, it is more frequently utilized in specific named reactions, such as the Yamaguchi esterification, where it serves to form a mixed anhydride intermediate.[4][5][6][7][8] This approach is particularly valuable for the synthesis of complex esters and macrolactones.
Mechanism of Carboxylic Acid Activation
The mechanisms by which these two reagents activate carboxylic acids differ significantly, leading to distinct reactive intermediates.
Oxalyl Chloride: In the presence of DMF, oxalyl chloride forms a highly electrophilic Vilsmeier reagent. This reagent is the active species that reacts with the carboxylic acid to generate the corresponding acyl chloride. The catalytic cycle is regenerated, and the byproducts are gaseous, driving the reaction to completion.
References
- 1. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 2. Reactivity: substitution at carboxyl [employees.csbsju.edu]
- 3. benchchem.com [benchchem.com]
- 4. Yamaguchi Esterification [organic-chemistry.org]
- 5. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 8. Yamaguchi reagent – Reagent of the month June - SigutLabs [sigutlabs.com]
A Head-to-Head Battle of Phase-Transfer Catalysts: Tetrabutylammonium Bromide (TBABr) vs. Cetyltrimethylammonium Bromide (CTAB)
For researchers, scientists, and drug development professionals navigating the complex landscape of organic synthesis, the choice of a phase-transfer catalyst (PTC) is a critical decision that can significantly impact reaction efficiency, yield, and overall process viability. Among the plethora of available options, tetrabutylammonium bromide (TBABr) and cetyltrimethylammonium bromide (CTAB) are two prominent quaternary ammonium salts frequently employed. This guide provides an objective, data-driven comparison of their performance in key organic transformations, supported by detailed experimental protocols and mechanistic insights.
Executive Summary
Extensive analysis of available experimental data reveals that tetrabutylammonium bromide (TBABr) generally exhibits superior or comparable catalytic activity to cetyltrimethylammonium bromide (CTAB) in a range of phase-transfer catalyzed reactions, most notably in the synthesis of 1,4-dihydropyridines and the oxidation of alcohols. The enhanced performance of TBABr can be attributed to its optimal lipophilicity, which facilitates the efficient transfer of reacting species between aqueous and organic phases. While CTAB's surfactant properties can be advantageous in certain applications, its tendency to form stable micelles can sometimes hinder the catalytic cycle, leading to lower yields.
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of TBABr and CTAB in key organic reactions, providing a clear, quantitative comparison of their catalytic efficacy.
Table 1: Hantzsch 1,4-Dihydropyridine Synthesis
| Catalyst | Catalyst Loading (mol%) | Reaction Time (min) | Yield (%) | Reference |
| TBABr | 10 | 300 | 86 | [1] |
| BTEAC | 10 | 300 | 86 | [1] |
| CTAB | 10 | 300 | Very Poor Yield | [1] |
In the one-pot synthesis of 1,4-dihydropyridines, TBABr demonstrated significantly higher catalytic activity, affording excellent yields, while CTAB provided very poor yields under the same conditions.[1]
Table 2: Oxidation of Benzyl Alcohol
| Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| TBABr | Toluene | 4 | 92 | [2] |
| Tricaprylmethylammonium chloride | Toluene | 4 | >95 | [2] |
| Tetrabutylphosphonium bromide | Toluene | 4 | >95 | [2] |
| Tetrabutylammonium hydrogen sulphate | Toluene | 4 | ~90 | [2] |
| CTAB | Toluene | 4 | <90 | [2] |
In the selective oxidation of benzyl alcohol, TBABr was an effective catalyst, although other quaternary ammonium salts showed slightly higher efficacy. CTAB was reported to be less effective in this transformation.[2]
Table 3: Williamson Ether Synthesis (Representative Data)
| Catalyst | Reactants | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| TBABr | Sodium Phenoxide, n-Butyl Bromide | Toluene / Water | 70 | 4 | 65.8 | [3][4] |
| BTEAC (as a proxy for CTAB) | Phenol, Amyl Bromide, NaOH(aq) | Not Specified | Not Specified | 0.58 | 86.2 | [3] |
Direct comparative data for CTAB in the Williamson ether synthesis is limited. The data for Benzyltriethylammonium chloride (BTEAC), which has a different structure, is provided for illustrative purposes and suggests that catalyst structure plays a crucial role in this reaction.[3]
Physicochemical Properties: Understanding the "Why"
The differing performance of TBABr and CTAB can be largely explained by their distinct physicochemical properties.
Table 4: Physicochemical Properties of TBABr and CTAB
| Property | Tetrabutylammonium Bromide (TBABr) | Cetyltrimethylammonium Bromide (CTAB) |
| Structure | Symmetrical quaternary ammonium salt with four butyl chains. | Asymmetrical quaternary ammonium salt with one long cetyl chain and three methyl groups. |
| Molecular Weight | 322.37 g/mol | 364.45 g/mol |
| Lipophilicity | High, due to the four butyl groups, leading to good solubility in organic solvents. | Amphiphilic, with a highly lipophilic cetyl tail and a hydrophilic head group. |
| Micelle Formation | Does not typically form micelles in solution. | Readily forms micelles in aqueous solution above its critical micelle concentration (CMC). |
| Solubility | Soluble in water and many organic solvents like dichloromethane and ethanol; slightly soluble in toluene. | Soluble in water and alcohols. |
The optimal lipophilicity of TBABr allows for the efficient formation of an ion pair with the reactant anion and its subsequent transfer into the organic phase where the reaction occurs. The symmetrical structure of the tetrabutylammonium cation effectively shields the positive charge, leading to a more "naked" and reactive anion in the organic phase.
In contrast, CTAB's pronounced surfactant nature and tendency to form micelles can create a more complex reaction environment. While the micellar structure can solubilize reactants, it may also sequester the reacting species, thereby slowing down the reaction rate compared to the more straightforward ion-pair mechanism of TBABr.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated.
Caption: General mechanism of phase-transfer catalysis.
Caption: A typical experimental workflow for a phase-transfer catalyzed reaction.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Hantzsch 1,4-Dihydropyridine Synthesis
Objective: To compare the catalytic efficiency of TBABr and CTAB in the one-pot synthesis of 1,4-dihydropyridines.
Materials:
-
Aryl or heteroaryl aldehyde (1 equivalent)
-
Ethyl acetoacetate (2 equivalents)
-
Ammonium acetate (1 equivalent)
-
Phase-transfer catalyst (TBABr or CTAB, 10 mol%)
-
Water
Procedure:
-
In a round-bottom flask, a mixture of the aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (10 mmol) is prepared.
-
The phase-transfer catalyst (1 mmol, 10 mol%) is added to the mixture.
-
Water (10 mL) is added as the solvent.
-
The reaction mixture is stirred at 60°C for the specified reaction time (e.g., 5 hours).[1]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with water, and dried.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Oxidation of Benzyl Alcohol
Objective: To compare the catalytic efficiency of TBABr and CTAB in the selective oxidation of benzyl alcohol.
Materials:
-
Benzyl alcohol
-
Potassium permanganate (oxidant)
-
Phase-transfer catalyst (TBABr or CTAB)
-
Organic solvent (e.g., Toluene)
-
Water
Procedure:
-
A solution of benzyl alcohol in the organic solvent is prepared in a reaction flask.
-
An aqueous solution of potassium permanganate is prepared separately.
-
The phase-transfer catalyst is added to the biphasic mixture.
-
The reaction mixture is stirred vigorously at a controlled temperature for the specified duration.
-
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, the organic layer is separated, washed with water, and dried over an anhydrous drying agent (e.g., sodium sulfate).
-
The solvent is removed under reduced pressure to yield the crude product, benzaldehyde.
-
The product can be purified by distillation or column chromatography.
Williamson Ether Synthesis
Objective: To evaluate the performance of TBABr as a phase-transfer catalyst in the synthesis of n-butyl phenyl ether.
Materials:
-
Sodium phenoxide (0.03 mol)
-
n-Butyl bromide (0.03 mol)
-
Tetrabutylammonium bromide (TBABr) (0.003 mol)
-
Toluene (25 mL)
-
Water (20 mL)
Procedure:
-
A reaction vessel is charged with sodium phenoxide, n-butyl bromide, and tetrabutylammonium bromide.[3][4]
-
The biphasic solvent system of toluene and water is added to the vessel.[3][4]
-
The heterogeneous mixture is heated to 70°C and stirred vigorously to ensure efficient mixing of the two phases.[3][4]
-
The reaction is maintained at this temperature for 4 hours.[3][4]
-
After cooling to room temperature, the organic layer is separated.
-
The aqueous layer is extracted with toluene.
-
The combined organic layers are washed with water and dried over anhydrous sodium sulfate.
-
The solvent is removed by rotary evaporation to obtain the crude product.
-
The product, n-butyl phenyl ether, can be purified by distillation.
Conclusion
The selection of an appropriate phase-transfer catalyst is a nuanced decision that depends on the specific reaction, substrates, and desired outcomes. The experimental evidence strongly suggests that for reactions like the Hantzsch 1,4-dihydropyridine synthesis and the oxidation of benzyl alcohol, tetrabutylammonium bromide is a more effective and reliable catalyst than cetyltrimethylammonium bromide. Its well-balanced lipophilicity and inability to form performance-hindering micelles contribute to its superior catalytic activity. While CTAB may find utility in specific applications where its surfactant properties are beneficial, for general-purpose phase-transfer catalysis in the reactions examined, TBABr emerges as the preferred choice for achieving higher yields and greater efficiency. Researchers and drug development professionals are encouraged to consider these findings when designing and optimizing their synthetic routes.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 2,3-Dichlorobenzoyl Chloride
For laboratory professionals engaged in research, scientific analysis, and drug development, the meticulous management of reactive chemicals is paramount to ensuring a safe and compliant operational environment. This document provides a comprehensive, step-by-step guide for the proper disposal of 2,3-Dichlorobenzoyl chloride, a corrosive and moisture-sensitive acyl chloride. Adherence to these procedures is critical for mitigating risks of personal injury, violent reactions, and environmental contamination.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to handle this compound with the utmost care. This compound is classified as a corrosive solid that causes severe skin burns and eye damage, and it may also cause respiratory irritation.[1] All handling and disposal procedures must be conducted within a certified chemical fume hood.[1][2]
Required Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., butyl rubber)
-
Safety goggles and a face shield
-
A flame-resistant lab coat
-
Closed-toe shoes
In the event of a spill, immediately evacuate the area and consult your institution's environmental health and safety (EHS) department. For minor spills, absorb the material with an inert, dry absorbent such as sand or vermiculite, and collect it in a labeled container for hazardous waste disposal.[2]
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| CAS Number | 2905-60-4[1][3][4] |
| Molecular Formula | C₇H₃Cl₃O[3][4] |
| Molecular Weight | 209.46 g/mol [4] |
| Appearance | White to light yellow solid or liquid[5] |
| Melting Point | 30-32 °C[6] |
| Boiling Point | 257.2 °C at 760 mmHg[6] |
| Hazards | Corrosive, causes severe skin burns and eye damage, may cause respiratory irritation.[1][2] |
| Incompatibilities | Water, alcohols, strong bases, oxidizing agents, and alkalies.[1] |
Disposal Protocol: Controlled Neutralization
The primary and recommended method for the disposal of this compound is through a controlled neutralization reaction. This process converts the reactive acyl chloride into the less hazardous sodium 2,3-dichlorobenzoate salt.
Experimental Protocol for Neutralization:
-
Preparation: In a chemical fume hood, prepare a large beaker or flask equipped with a magnetic stir bar. The reaction vessel should be large enough to accommodate the full volume of the neutralizing solution and any potential foaming. Place the beaker in an ice bath to manage the exothermic reaction.
-
Neutralizing Solution: Prepare a cold 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or soda ash (sodium carbonate, Na₂CO₃).
-
Slow Addition: While vigorously stirring the basic solution, slowly and cautiously add the this compound dropwise or in very small portions. Warning: The reaction is exothermic and will produce hydrogen chloride gas. A slow addition rate is crucial to control the reaction rate and temperature.
-
Monitoring: Continuously monitor the reaction for any signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, immediately cease the addition and allow the mixture to cool.
-
Completion of Reaction: After the addition is complete, continue to stir the mixture for several hours to ensure the complete neutralization of the acyl chloride.
-
pH Verification: Check the pH of the solution using a pH strip or meter to confirm that it is neutral or slightly basic.
-
Waste Collection: Once the reaction is complete and the solution has returned to room temperature, transfer the neutralized aqueous waste into a properly labeled hazardous waste container. Consult your institution's EHS department for final disposal procedures.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. This compound | C7H3Cl3O | CID 17944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound AldrichCPR 2905-60-4 [sigmaaldrich.com]
- 5. This compound | 2905-60-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 2,3-Dichlorobenzoyl | CAS#:2905-60-4 | Chemsrc [chemsrc.com]
Personal protective equipment for handling 2,3-Dichlorobenzoyl chloride
This document provides immediate safety, operational, and disposal guidance for laboratory personnel, including researchers, scientists, and drug development professionals, working with 2,3-Dichlorobenzoyl chloride. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive substance that can cause severe skin burns, eye damage, and respiratory irritation.[1][2][3][4] It is also a lachrymator, meaning it can cause tearing.[1] The primary hazards are summarized below, along with the mandatory PPE required for safe handling.
| Hazard Statement | GHS Classification |
| H314: Causes severe skin burns and eye damage.[1][2][3][4][5] | Skin Corrosion/Irritation (Category 1B), Serious Eye Damage/Eye Irritation (Category 1)[2][3] |
| H335: May cause respiratory irritation.[1][2] | Specific target organ toxicity (single exposure) [Category 3], Target Organs - Respiratory system.[1][2] |
Table 1: Hazard Classifications for this compound.
A comprehensive PPE strategy is essential to mitigate the risks associated with handling this chemical. The following table outlines the minimum required PPE.
| Body Part | Personal Protective Equipment (PPE) | Standards & Remarks |
| Eyes/Face | Chemical safety goggles and a full-face shield.[5][6] | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[2][7] Eyewash stations and safety showers must be in close proximity to the workstation.[2][7] |
| Skin/Body | Wear appropriate protective gloves and clothing to prevent skin exposure, such as a full-sleeved apron or coveralls.[5][8][9] | Launder contaminated clothing before reuse.[5] For solids, any barrier preventing penetration is suitable, but the material's chemical resistance is crucial if there's a risk of it dissolving. |
| Hands | Chemical-resistant gloves (e.g., Nitrile gloves).[6] | Regularly replace gloves to prevent permeation by chemicals.[10] |
| Respiratory | Work should be conducted in a chemical fume hood.[2] If a fume hood is unavailable or for emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[7] A self-contained breathing apparatus may be necessary for spills or emergencies.[8] | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[7] |
Table 2: Personal Protective Equipment (PPE) for this compound.
Operational Plan: Handling and Storage
Safe Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust or fumes.[5] Do not get it in your eyes, on your skin, or on your clothing.[2]
-
Hygienic Practices: Do not eat, drink, or smoke in the handling area.[1][5] Wash hands thoroughly with soap and water after handling.[5]
-
Incompatible Materials: Keep the substance away from water, strong bases, alcohols, and oxidizing agents.[1][7] Be aware that it reacts with water and can release heat or flammable hydrogen gas upon contact with some metals.[1]
Storage Protocol:
-
Store in a cool, dry, and well-ventilated area designated as a corrosives area.[2][5]
-
Keep containers tightly sealed to prevent moisture contact.[1][2][5] The substance is moisture-sensitive.[1][9]
-
Store away from incompatible materials and foodstuffs.[5]
-
Protect containers from physical damage and inspect them regularly for leaks.[5]
Emergency and Disposal Plan
Spill Response Protocol:
-
Evacuate: Evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For minor spills, use a dry chemical absorbent to clean up.[1] Avoid generating dust.[5] For major spills, dike the area to contain the substance.[1]
-
Cleanup: Use explosion-proof equipment for cleanup.[1] Sweep or shovel the spilled material into a suitable, labeled container for disposal.[1][5] Do not use water for cleanup.[7]
-
PPE: Only qualified personnel wearing appropriate PPE should respond to a spill.[1]
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open.[2][4][5] Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately remove all contaminated clothing.[5] Flush the affected skin with large amounts of water, using a safety shower if available.[5] Continue flushing until advised to stop by a medical professional.[5]
-
Inhalation: Move the person to fresh air.[2][5] If breathing is difficult or has stopped, provide artificial respiration.[2][5] Seek immediate medical attention.[2][5]
-
Ingestion: Rinse the mouth with water.[1][5] Do NOT induce vomiting.[1][2][5] Seek immediate medical attention.[2]
Disposal Protocol:
-
Dispose of this compound and any contaminated materials at an approved waste disposal plant.[1][2][5][11]
-
All disposal practices must be in accordance with local, regional, and national hazardous waste regulations.[2]
Workflow and Logical Relationships
The following diagram illustrates the standard operating procedure for handling this compound from receipt to disposal.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C7H3Cl3O | CID 17944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 7. fishersci.com [fishersci.com]
- 8. kmpharma.in [kmpharma.in]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. This compound | 2905-60-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
